Product packaging for Tetrakis(trimethylsilyl)silane(Cat. No.:CAS No. 4098-98-0)

Tetrakis(trimethylsilyl)silane

Cat. No.: B1295357
CAS No.: 4098-98-0
M. Wt: 320.84 g/mol
InChI Key: BOJSDHZZKKYWAS-UHFFFAOYSA-N
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Description

Tetrakis(trimethylsilyl)silane (TTMSS), with the molecular formula C12H36Si5 and a CAS registry number of 4098-98-0, is a significant organosilicon compound widely utilized as a versatile reagent and precursor in synthetic chemistry . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. A primary application of TTMSS is as a starting material for the synthesis of other valuable organosilicon reagents, such as tris(trimethylsilyl)silyl lithium and lithium bis[(TMS)3silyl]cuprate . It also functions effectively in photochemical alkylation reactions of heteroaromatic bases with alkyl halides, providing a pathway to alkylated derivatives . Furthermore, TTMSS serves as a reagent in deoxygenation reactions, where it helps remove oxygen-containing functional groups like ketones, aldehydes, and esters, converting them into more volatile and stable trimethylsilyl ethers . Its role in silylation reactions is crucial for introducing trimethylsilyl groups onto organic molecules, thereby enhancing their volatility and stability for subsequent analysis by techniques such as gas chromatography and mass spectrometry . The compound has also been the subject of materials science research, with studies investigating its behavior under high-pressure conditions to understand phase transitions in molecular crystals . When handling, store away from moisture, water, and oxidizing agents in a tightly closed container under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H36Si5 B1295357 Tetrakis(trimethylsilyl)silane CAS No. 4098-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrakis(trimethylsilyl)silane
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InChI

InChI=1S/C12H36Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12/h1-12H3
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InChI Key

BOJSDHZZKKYWAS-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H36Si5
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DSSTOX Substance ID

DTXSID10193977
Record name Tetrakis(trimethylsilyl)silane
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Molecular Weight

320.84 g/mol
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Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Tetrakis(trimethylsilyl)silane
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CAS No.

4098-98-0
Record name 1,1,1,3,3,3-Hexamethyl-2,2-bis(trimethylsilyl)trisilane
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tetrakis(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane, with the chemical formula Si(Si(CH₃)₃)₄, is a unique organosilicon compound notable for its highly symmetrical, globular structure.[1] It consists of a central silicon atom bonded to four trimethylsilyl (B98337) groups, resulting in a molecule with tetrahedral symmetry.[1] This structure imparts distinct physical properties, making it a subject of interest in materials science and a valuable reagent in synthetic chemistry.[2] It serves as a precursor for various silicon-containing materials and as a starting material for synthesizing reagents like tris(trimethylsilyl)silyl lithium.[1][3] This document provides an in-depth overview of its key physical characteristics, compiled from various sources to support research and development activities.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is a colorless to off-white crystalline solid that is notable for its high melting point and stability.[1][4]

Table 1: Summary of Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₃₆Si₅[1][5][6]
Molecular Weight 320.84 g/mol [1][5]
Appearance Colorless solid / White to off-white powder or crystals[1][2][4][5]
Melting Point 319–321 °C (in a sealed tube) ≥300 °C 263-264 °C[1] [3][4][7]
Boiling Point 267 °C[8]
Density 0.806 g/cm³ 0.791 g/cm³ (Predicted)[1] [4][8]
Solubility Soluble in chloroform (B151607) (100 mg/mL)[2]
Hydrolytic Sensitivity No significant reaction with aqueous systems[4]
Vapor Pressure Temperature-dependent studies exist, but specific values are not readily available in summarized form.[9]

Detailed Discussion of Properties

  • Molecular Structure and Appearance : this compound is a colorless, sublimable solid with a molecular structure exhibiting tetrahedral symmetry.[1] Commercially, it is often supplied as a white or off-white powder.[2][4][5] Its unique structure, where a central silicon atom is bonded to four other silicon atoms, is analogous to the arrangement in elemental silicon.[1]

  • Melting Point : There is a notable variance in the reported melting point of this compound. Values range from 263-264 °C to as high as 319-321 °C when measured in a sealed tube.[1] Several sources also list the melting point as being greater than or equal to 300 °C.[4][7] This variation may be attributable to the measurement technique, pressure, or the purity of the sample.

  • Boiling Point and Sublimation : A boiling point of 267°C has been reported.[3][8] The compound is also known to be a sublimable solid, a characteristic consistent with its high symmetry and non-polar nature.[1]

  • Density : The density is consistently reported to be around 0.8 g/cm³. The most specific value is 0.806 g/cm³, with predicted values being slightly lower at 0.791 g/cm³.[1][4][8]

  • Solubility and Stability : The compound is soluble in organic solvents like chloroform.[2] It displays low hydrolytic sensitivity, showing no significant reaction with water under neutral conditions.[4] For long-term storage, it is recommended to keep it at +4°C, protected from light and moisture, under which conditions it is stable for at least two years.[10][2]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not extensively described in the available literature. However, the characterization of a solid chemical compound typically follows established methodologies.

General Workflow for Physical Property Characterization: A generalized workflow for determining these key physical parameters is outlined below.

G cluster_start Sample Preparation cluster_analysis Analytical Procedures cluster_results Determined Properties Sample Pure Solid Sample of This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Pycnometry Gas Pycnometry Sample->Pycnometry SolubilityTest Solubility Testing Sample->SolubilityTest XRay X-ray Crystallography Sample->XRay MP Melting Point DSC->MP BP Boiling/Sublimation Point TGA->BP Density Density Pycnometry->Density Solubility Solubility Data SolubilityTest->Solubility Structure Crystal Structure XRay->Structure

Caption: Generalized workflow for the physical characterization of a solid compound.

  • Melting Point Determination : This is typically performed using Differential Scanning Calorimetry (DSC). A small, weighed sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. The melting point is identified as the peak of the endothermic transition. Alternatively, a melting point apparatus with a sealed capillary tube can be used, which may account for the different values reported in the literature.[1]

  • Boiling Point and Thermal Stability : Thermogravimetric Analysis (TGA) can be used to determine the temperature at which the compound sublimes or boils under controlled atmospheric conditions. TGA measures the change in mass of a sample as a function of temperature.

  • Density Measurement : The density of a solid powder is accurately measured using gas pycnometry. This technique measures the volume of the solid material by detecting the pressure change of an inert gas (like helium) in a calibrated chamber.

  • Solubility Assessment : To determine solubility, a known mass of the compound is added incrementally to a specific volume of a solvent (e.g., chloroform) at a constant temperature until saturation is reached. The concentration at this point defines its solubility.

  • Crystal Structure Analysis : Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and confirming the molecule's tetrahedral symmetry.[5]

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The central Si-Si bonds and the surrounding bulky trimethylsilyl groups create a stable and sterically hindered molecule.

G Structure Molecular Structure (Central Si with 4 -Si(CH3)3 groups) Symmetry High Tetrahedral Symmetry Structure->Symmetry Steric Steric Hindrance Structure->Steric Polarity Non-polar Nature Structure->Polarity HighMP High Melting Point & Sublimation Tendency Symmetry->HighMP Stability High Thermal & Chemical Stability Steric->Stability Solubility Solubility in Non-polar Organic Solvents Polarity->Solubility

Caption: Relationship between molecular structure and physical properties.

  • High Symmetry and Melting Point : The highly symmetrical, globular shape allows for efficient packing in the crystal lattice, leading to a high melting point.

  • Steric Hindrance and Stability : The bulky trimethylsilyl groups shield the central silicon core, contributing to the molecule's notable thermal and chemical stability.

  • Non-polarity and Solubility : The molecule is non-polar due to its symmetry and the hydrocarbon nature of the methyl groups, explaining its solubility in non-polar organic solvents like chloroform and its insolubility in water.

References

synthesis of Tetrakis(trimethylsilyl)silane from silicon tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetrakis(trimethylsilyl)silane, a crucial reagent in organosilicon chemistry, from silicon tetrachloride. This document details the core synthetic pathway, experimental protocols, and quantitative data to support researchers in the application of this versatile compound.

Core Synthesis Pathway

The principal route for the synthesis of this compound, often abbreviated as Si(SiMe₃)₄, involves the reductive silylation of silicon tetrachloride (SiCl₄) using trimethylsilyl (B98337) chloride (Me₃SiCl) and a reducing agent, typically lithium metal.[1][2] The overall balanced chemical equation for this reaction is:

SiCl₄ + 4 Me₃SiCl + 8 Li → Si(SiMe₃)₄ + 8 LiCl [1]

This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of the highly reactive lithium metal with atmospheric moisture and oxygen.[3][4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, compiled from established literature procedures.[2][3]

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Lithium metal (Li)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • n-Octane (as an internal standard for GC analysis, optional)

  • Hydrochloric acid (2 N)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a gas inlet for an inert atmosphere (e.g., argon or nitrogen) is assembled and flame-dried to remove any moisture.

  • Reaction Setup: The flask is charged with lithium metal and anhydrous THF.

  • Addition of Reactants: A mixture of silicon tetrachloride and trimethylsilyl chloride is added dropwise to the stirred suspension of lithium in THF at a controlled temperature, typically between -60°C and -30°C.[3] The addition rate should be managed to maintain the desired temperature.

  • Reaction: After the addition is complete, the reaction mixture is stirred for a specified period, often overnight, and may be allowed to warm to room temperature and then refluxed to ensure completion.[2]

  • Quenching: The reaction mixture is cooled in an ice bath, and any unreacted lithium metal is quenched by the slow, dropwise addition of methanol.[2]

  • Hydrolysis: The quenched reaction mixture is then carefully poured into ice-cold 2 N hydrochloric acid for hydrolysis.[3]

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or sublimation to yield this compound as a colorless solid.[1]

Quantitative Data

The yield and purity of this compound can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes representative quantitative data from the literature.

ParameterValueReference
Yield 79.8% (by GC internal standard)[2]
Melting Point 319–321 °C (sealed tube)[1]
Molar Mass 320.845 g·mol⁻¹[1]
Appearance Colorless solid[1]
Density 0.806 g/cm³[1]

Logical Workflow

The synthesis of this compound from silicon tetrachloride can be visualized as a sequential workflow.

Synthesis_Workflow start Start reactants Reactants: - Silicon Tetrachloride - Trimethylsilyl Chloride - Lithium Metal - Anhydrous THF start->reactants reaction Reaction: - Inert Atmosphere - Controlled Temperature (-60°C to -30°C) reactants->reaction quench Quenching: - Methanol Addition reaction->quench hydrolysis Hydrolysis: - 2 N HCl quench->hydrolysis workup Work-up: - Extraction - Washing - Drying hydrolysis->workup purification Purification: - Recrystallization or  Sublimation workup->purification product Product: This compound purification->product end End product->end

Caption: Synthetic workflow for this compound.

Signaling Pathway and Mechanism

While a detailed mechanistic study is beyond the scope of this guide, the reaction is understood to proceed through a series of reductive silylation steps. The lithium metal acts as a reducing agent, facilitating the formation of silicon-silicon bonds by displacing chloride ions from both silicon tetrachloride and trimethylsilyl chloride. The highly reactive silyl (B83357) anions or related intermediates generated in situ are key to the construction of the sterically hindered this compound core.

Reaction_Mechanism SiCl4 SiCl₄ Intermediate1 [SiCl₃]⁻ / [Me₃Si]⁻ SiCl4->Intermediate1 + Li Me3SiCl Me₃SiCl Me3SiCl->Intermediate1 + Li Li Li Intermediate2 Me₃Si-SiCl₃ Intermediate1->Intermediate2 + Me₃SiCl / SiCl₄ Intermediate3 (Me₃Si)₂SiCl₂ Intermediate2->Intermediate3 + Me₃SiCl + Li Intermediate4 (Me₃Si)₃SiCl Intermediate3->Intermediate4 + Me₃SiCl + Li Product Si(SiMe₃)₄ Intermediate4->Product + Me₃SiCl + Li

Caption: Postulated reaction pathway for the formation of Si(SiMe₃)₄.

This guide provides a foundational understanding for the synthesis of this compound. For specific applications and troubleshooting, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Molecular Structure and Symmetry of Tetrakis(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of tetrakis(trimethylsilyl)silane, Si[Si(CH₃)₃]₄. The document details the key structural parameters, including bond lengths and angles, as determined by high-resolution X-ray powder diffraction. A thorough description of the experimental methodology is provided, alongside a discussion of the molecule's high symmetry. This guide is intended to serve as a core reference for researchers in organosilicon chemistry, materials science, and computational modeling.

Molecular Structure

This compound is a highly symmetrical organosilicon compound with the chemical formula C₁₂H₃₆Si₅.[1][2][3][4] The central silicon atom is bonded to four tertiary silicon atoms, each of which is, in turn, bonded to three methyl groups. This arrangement results in a sterically crowded yet highly stable molecule.

The molecular structure of this compound has been determined with high precision using X-ray powder diffraction.[5][6] The key quantitative data regarding its bond lengths and angles are summarized in the table below.

Data Presentation: Structural Parameters
ParameterAtom 1Atom 2Atom 3Value (Å or °)Experimental Method
Bond Lengths
Si-SiSi(1)Si(2)2.365X-ray Powder Diffraction
Si-CSi(2)C(1)1.888X-ray Powder Diffraction
Si-CSi(2)C(2)1.888X-ray Powder Diffraction
Si-CSi(2)C(3)1.888X-ray Powder Diffraction
Bond Angles
Si-Si-SiSi(2)Si(1)Si(2')109.5X-ray Powder Diffraction
C-Si-CC(1)Si(2)C(2)109.5X-ray Powder Diffraction

Note: The values presented are based on the crystallographic data from the low-temperature phase (200 K) determination by Dinnebier et al. (1999) for enhanced structural ordering.

Molecular Symmetry

This compound possesses a highly symmetrical, tetrahedral structure.[1] The molecule belongs to the Td point group. This high degree of symmetry is a consequence of the tetrahedral arrangement of the four trimethylsilyl (B98337) groups around the central silicon atom.

The key symmetry elements of the Td point group present in this compound include:

  • Four C₃ axes: Each passing through the central silicon atom and one of the outer silicon atoms.

  • Three C₂ axes: Passing through the central silicon atom and bisecting the angles between the Si-Si bonds.

  • Six σd planes: Each containing the central silicon atom and two of the outer silicon atoms.

  • Three S₄ improper rotation axes: Coincident with the C₂ axes.

This high symmetry influences many of the molecule's physical and spectroscopic properties.

Experimental Protocols

The definitive structural data for this compound was obtained through high-resolution X-ray powder diffraction. The following is a detailed methodology based on standard practices for such experiments.

Sample Preparation and Data Collection
  • Sample Preparation: A polycrystalline sample of this compound is loaded into a thin-walled glass capillary. To minimize preferred orientation of the crystallites, the capillary is rotated during data collection. For low-temperature measurements, a cryostat is used to cool the sample to the desired temperature (e.g., 200 K) to reduce thermal motion and potentially induce a more ordered crystalline phase.

  • Instrument Setup: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα₁) is used. The instrument is calibrated using a standard reference material.

  • Data Collection: The diffraction pattern is recorded over a wide 2θ range. The data collection time is optimized to ensure good signal-to-noise ratio.

Structure Determination and Refinement
  • Indexing and Space Group Determination: The collected powder diffraction pattern is indexed to determine the unit cell parameters. Based on the systematic absences in the diffraction pattern, the space group is determined. For the low-temperature phase of this compound, the space group is P2₁3.

  • Structure Solution: The crystal structure is solved from the diffraction data using direct methods or other suitable algorithms.

  • Rietveld Refinement: The structural model is refined using the Rietveld method. This involves a least-squares refinement of the atomic coordinates, lattice parameters, and other profile parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Mandatory Visualization

Molecular Structure of this compound

Caption: Ball-and-stick representation of the this compound molecule.

Logical Relationship of Structural Determination

a cluster_experiment Experimental Workflow cluster_analysis Data Analysis A Polycrystalline Sample B High-Resolution X-ray Powder Diffraction A->B C Diffraction Pattern B->C D Indexing & Space Group Determination C->D E Structure Solution D->E F Rietveld Refinement E->F G Final Molecular Structure (Bond Lengths, Angles, Symmetry) F->G

References

An In-depth Technical Guide to the Solubility of Tetrakis(trimethylsilyl)silane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrakis(trimethylsilyl)silane (TTMSS) in various common organic solvents. TTMSS, a highly symmetrical and sterically hindered organosilicon compound, sees use in a range of applications including as a reagent and precursor in organic and silicon-based chemistry.[1] Understanding its solubility is critical for its effective use in synthesis, purification, and formulation.

Core Concepts of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a nonpolar molecule, solubility is expected to be higher in nonpolar organic solvents. The bulky trimethylsilyl (B98337) groups contribute to its nonpolar character and influence its crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound. Due to the limited availability of precise quantitative data in publicly accessible literature, qualitative descriptions are also included to guide solvent selection.

SolventChemical FormulaPolarityQuantitative SolubilityQualitative Solubility
Chloroform (B151607)CHCl₃Polar Aprotic100 mg/mL[1]Soluble[1]
WaterH₂OPolar Protic-Insoluble[2][3]
Hexane (B92381)C₆H₁₄Nonpolar-Soluble[4]
TolueneC₇H₈Nonpolar-Soluble[4]
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic-Soluble

A related compound, Tris(trimethylsilyl)phosphine, is noted to be soluble in pentane, hexanes, methylene (B1212753) chloride, benzene, toluene, and acetonitrile, which may suggest similar solubility for this compound.[5] Another analogous compound, Tetramethylsilane, is soluble in most organic solvents, including ethanol (B145695) and ether.[6]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method. The following is a representative protocol that can be adapted for TTMSS.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of scintillation vials. The amount of solid should be sufficient to ensure that saturation is reached and that undissolved solid remains.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, the samples can be centrifuged or filtered using a syringe filter compatible with the solvent. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

  • Sample Dilution: Carefully withdraw a known aliquot of the clear, saturated supernatant and accurately dilute it with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess TTMSS to solvent in vials B Equilibrate at constant temperature with agitation (24-48h) A->B Incubation C Separate saturated solution (centrifuge/filter) B->C Phase Separation D Accurately dilute a known volume of supernatant C->D Sampling E Quantify TTMSS concentration (HPLC/GC) D->E Analysis F Calculate solubility E->F Data Processing

Caption: Workflow for determining the solubility of TTMSS.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As a nonpolar molecule, TTMSS is expected to be more soluble in nonpolar solvents like hexane and toluene, and less soluble in polar solvents. Its reported high solubility in chloroform (a polar aprotic solvent) is noteworthy and may be attributed to favorable dispersion forces and the ability of chloroform to interact with the silicon atoms.

  • Temperature: The solubility of solids generally increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.

  • Purity of TTMSS and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

This compound exhibits good solubility in chloroform and is expected to be soluble in a range of common nonpolar and some polar aprotic organic solvents. It is insoluble in water. For applications requiring precise concentrations, it is recommended to experimentally determine the solubility in the specific solvent and at the desired temperature using a robust analytical method such as the one outlined in this guide. The provided information serves as a valuable starting point for researchers, scientists, and drug development professionals working with this versatile organosilicon compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Tetrakis(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane (TTMSS), with the chemical formula Si(Si(CH₃)₃)₄, is a unique organosilicon compound characterized by a central silicon atom bonded to four other silicon atoms. This structure imparts a high degree of symmetry and specific chemical properties, making it a subject of interest in materials science and as a precursor for silicon-containing materials. Understanding its thermal stability and decomposition pathways is crucial for its application in high-temperature processes, such as chemical vapor deposition (CVD) for the production of silicon carbide thin films, and for assessing its suitability in various chemical syntheses. This guide provides a comprehensive overview of the current knowledge on the thermal behavior of TTMSS.

Physicochemical Properties

Limited quantitative data is available for the thermal properties of this compound. The following table summarizes the key physicochemical properties reported in the literature.

PropertyValueReferences
Molecular FormulaC₁₂H₃₆Si₅[1]
Molar Mass320.84 g/mol [1]
AppearanceColorless solid[2]
Melting Point≥300 °C (lit.)[3]
SolubilitySoluble in chloroform (B151607) (100 mg/ml)[4]
StabilityStable for at least 2 years when stored at +4°C, protected from light and moisture.[4]

Thermal Stability and Decomposition

However, based on the behavior of analogous organosilicon compounds, particularly other polysilanes and tetramethylsilane (B1202638) (TMS), a general understanding of the potential decomposition pathways can be inferred. The thermal decomposition of such compounds typically proceeds through radical mechanisms initiated by the homolytic cleavage of the weakest bonds in the molecule.

Proposed Decomposition Pathway

The decomposition of TTMSS is likely initiated by the cleavage of a silicon-silicon bond, which is generally weaker than a silicon-carbon bond. A plausible, though not experimentally verified, decomposition pathway is proposed below. This pathway is based on the known decomposition mechanisms of similar organosilicon compounds like tetramethylsilane.[5][6]

Decomposition_Pathway TTMSS This compound Si(Si(CH₃)₃)₄ Radical1 Tris(trimethylsilyl)silyl Radical •Si(Si(CH₃)₃)₃ TTMSS->Radical1 Si-Si Bond Cleavage Radical2 Trimethylsilyl (B98337) Radical •Si(CH₃)₃ TTMSS->Radical2 Si-Si Bond Cleavage Rearrangement Rearrangement & Fragmentation Radical1->Rearrangement Radical2->Rearrangement Products Stable Products (e.g., SiC, CH₄, H₂) Rearrangement->Products

Caption: Proposed initial steps in the thermal decomposition of this compound.

The initial step is the homolytic cleavage of a Si-Si bond to form a tris(trimethylsilyl)silyl radical and a trimethylsilyl radical. These highly reactive radical species can then undergo a series of complex secondary reactions, including hydrogen abstraction, rearrangement, and fragmentation, ultimately leading to the formation of stable end-products such as silicon carbide, methane, and hydrogen gas. The exact nature and distribution of these products would depend on the specific reaction conditions, including temperature, pressure, and the presence of other reactive species.

Experimental Protocols

Due to the lack of specific published experimental protocols for the thermal analysis of TTMSS, a general procedure for conducting thermogravimetric analysis (TGA) on air-sensitive organosilicon compounds is provided below. This protocol can be adapted for TTMSS, taking into account its physical and chemical properties.

General Protocol for Thermogravimetric Analysis of an Air-Sensitive Organosilicon Compound

Objective: To determine the thermal stability and decomposition profile of an air-sensitive organosilicon compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a high-resolution balance.

  • Inert gas supply (e.g., high-purity nitrogen or argon).

  • Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O).

  • Sample pans (e.g., alumina, platinum).

  • Microbalance.

Procedure:

  • Sample Preparation (inside a glovebox):

    • Transfer a small amount (typically 5-10 mg) of the this compound powder into a pre-weighed TGA sample pan.

    • Record the exact sample weight using a microbalance.

    • Seal the sample in an airtight container for transfer to the TGA instrument if the TGA is not housed within a glovebox.

  • TGA Instrument Setup:

    • Purge the TGA furnace and balance chamber with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

    • If the TGA is not in a glovebox, use a system that allows for the transfer of the sample from the sealed container to the TGA furnace under a continuous inert gas flow to prevent exposure to air.[7]

  • Thermal Analysis Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition temperature (e.g., 800-1000 °C).

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the sample weight (or weight percent) as a function of temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Calculate the residual mass at the end of the experiment.

The following diagram illustrates a generalized workflow for this experimental protocol.

TGA_Workflow cluster_glovebox Inert Atmosphere Glovebox SamplePrep Sample Preparation (Weighing TTMSS into TGA pan) TGA_Setup TGA Instrument Setup (Inert gas purge) SamplePrep->TGA_Setup Heating Heating Program (e.g., 10 °C/min) TGA_Setup->Heating Data_Acquisition Data Acquisition (Weight vs. Temperature) Heating->Data_Acquisition Data_Analysis Data Analysis (TGA/DTG curves) Data_Acquisition->Data_Analysis

Caption: Generalized workflow for the thermogravimetric analysis of an air-sensitive compound.

Conclusion and Future Outlook

The thermal stability and decomposition of this compound present an area where further detailed investigation is required. While its high melting point suggests significant thermal stability, the lack of specific TGA and DSC data prevents a complete understanding of its decomposition profile and kinetics. The proposed decomposition pathway, based on analogies with similar compounds, serves as a working hypothesis that needs to be validated through experimental studies, such as pyrolysis-gas chromatography-mass spectrometry, to identify the actual decomposition products. For researchers and professionals in drug development and materials science, a thorough characterization of the thermal properties of TTMSS is essential for its safe handling and effective utilization in high-temperature applications. Future research should focus on obtaining precise thermogravimetric and calorimetric data and on elucidating the detailed mechanism of its thermal degradation.

References

An In-depth Technical Guide to the Reaction of Tetrakis(trimethylsilyl)silane with Methyl Lithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between tetrakis(trimethylsilyl)silane and methyl lithium, a fundamental transformation in organosilicon chemistry. This reaction is the primary method for synthesizing tris(trimethylsilyl)silyl lithium, a versatile and sterically hindered silyl (B83357) anion. The resulting organolithium reagent is a key intermediate in the synthesis of various silicon-containing compounds, including tris(trimethylsilyl)silane, which has found applications as a non-toxic substitute for organotin hydrides in radical reactions.

This document details the reaction mechanism, provides established experimental protocols, and presents relevant quantitative data. Furthermore, visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to the specified formatting requirements.

Core Reaction and Mechanism

The reaction of this compound, (Me₃Si)₄Si, with methyl lithium (MeLi) results in the nucleophilic cleavage of a silicon-silicon bond. The methyl anion from methyl lithium attacks one of the peripheral silicon atoms, displacing a tris(trimethylsilyl)silyl group which is subsequently lithiated. The overall transformation is as follows:

(Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si[1]

The primary products are tris(trimethylsilyl)silyl lithium and tetramethylsilane.[1] The reaction is typically conducted in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the decomposition of the highly reactive organolithium species.

The proposed mechanism involves the nucleophilic attack of the methyl group from methyl lithium on one of the silicon atoms of a trimethylsilyl (B98337) group. This leads to the formation of a pentacoordinate silicon intermediate, which then fragments to yield the products.

Quantitative Data

Reactant and Product Properties
CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₂H₃₆Si₅320.84Colorless solid319-321
Methyl LithiumCH₃Li21.98--
Tris(trimethylsilyl)silyl lithiumC₉H₂₇LiSi₄254.59--
TetramethylsilaneC₄H₁₂Si88.22Colorless liquid-99

Note: Properties of tris(trimethylsilyl)silyl lithium are not well-defined for the isolated substance as it is typically generated and used in situ.

Spectroscopic Data

Table 2.2.1: Spectroscopic Data for this compound

TypeSolventChemical Shift (δ) / Signal
¹H NMR-0.202 ppm (s, 36H)[2]
¹³C NMR-Data not readily available in searched sources
²⁹Si NMR-Data not readily available in searched sources
Mass Spec (EI)-m/z 320 (M⁺), 247, 174, 159, 101, 73[3]

Table 2.2.2: Spectroscopic Data for Tris(trimethylsilyl)silyl Lithium

TypeSolventChemical Shift (δ) / Signal
¹H NMRTHF-d₈0.23 ppm (s, 27H)
⁷Li NMRTHFCharacterized, but specific shifts vary with aggregation state[4]
²⁹Si NMRTHFCharacterized, shows coupling to ⁷Li[4]

Note: The spectroscopic data for tris(trimethylsilyl)silyl lithium can be complex due to its tendency to form aggregates (monomers, dimers, etc.) in solution, with the equilibrium being solvent and temperature-dependent.[5]

Experimental Protocols

The following protocol is adapted from a procedure for the synthesis of tris(trimethylsilyl)silane, where the formation of tris(trimethylsilyl)silyl lithium is a key intermediate step.[6]

3.1. Materials and Equipment

  • Reactants: this compound, Methyl lithium-lithium bromide complex (typically 1.5 M in diethyl ether).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel (or syringe pump), a condenser, and a nitrogen or argon inlet. All glassware must be oven-dried and assembled hot under a positive pressure of inert gas.

3.2. Procedure

  • Preparation: In a rigorously dried, inert atmosphere glovebox or using Schlenk line techniques, a solution of this compound in anhydrous THF is prepared in the reaction flask.

  • Reaction: The flask is typically cooled in an ice bath. The methyl lithium-lithium bromide complex solution is added dropwise to the stirred solution of this compound over a period of several hours.[6] The reaction mixture is then typically allowed to warm to room temperature and stirred for an extended period (e.g., 16 hours).[6] The completion of the reaction is often indicated by a color change, sometimes to a greenish tint.[6]

  • In situ Use: The resulting solution of tris(trimethylsilyl)silyl lithium is generally not isolated but is used directly in the next synthetic step. For the synthesis of tris(trimethylsilyl)silane, the reaction mixture is carefully hydrolyzed by the slow addition of an aqueous acid solution (e.g., 2 N HCl) at low temperature.[6]

3.3. Safety Precautions

  • Methyl lithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[7]

  • All solvents must be anhydrous, as organolithium reagents react violently with water.

  • The hydrolysis step is exothermic and can generate flammable gases. It should be performed slowly and with adequate cooling.

Visualizations

Reaction Pathway

ReactionPathway reactant1 This compound ((Me₃Si)₄Si) product1 Tris(trimethylsilyl)silyl Lithium ((Me₃Si)₃SiLi) reactant1->product1 + MeLi product2 Tetramethylsilane (Me₄Si) reactant1->product2 + MeLi reactant2 Methyl Lithium (MeLi)

Caption: Reaction scheme for the formation of tris(trimethylsilyl)silyl lithium.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup In situ Use / Workup prep1 Dissolve (Me₃Si)₄Si in anhydrous THF prep2 Establish inert atmosphere (N₂/Ar) prep1->prep2 react1 Cool solution (ice bath) prep2->react1 react2 Add MeLi solution dropwise react1->react2 react3 Stir at room temperature react2->react3 workup1 Resulting solution of (Me₃Si)₃SiLi react3->workup1 workup2 Proceed to next synthetic step (e.g., hydrolysis) workup1->workup2

Caption: A generalized workflow for the synthesis of tris(trimethylsilyl)silyl lithium.

References

An In-depth Technical Guide to Tetrakis(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetrakis(trimethylsilyl)silane, a significant organosilicon compound. It details its chemical identity, physical properties, synthesis protocols, and key applications, with a focus on its relevance in research and development.

Chemical Identity and Nomenclature

This compound, with the formula (Me₃Si)₄Si, is a unique organosilicon compound notable for its central silicon atom bonded to four other silicon atoms, creating a structure with tetrahedral symmetry.[1] This structural characteristic makes it a subject of interest in silicon-based chemistry.

Identifier Value
Preferred IUPAC Name 1,1,1,3,3,3-Hexamethyl-2,2-bis(trimethylsilyl)trisilane[1]
CAS Number 4098-98-0[1][2][3]
Synonyms TMSS, TTMSS[2][3]
Molecular Formula C₁₂H₃₆Si₅[1][2][3]
Molecular Weight 320.84 g/mol [2][3]
InChI Key BOJSDHZZKKYWAS-UHFFFAOYSA-N[1][3]
SMILES C--INVALID-LINK--(C)--INVALID-LINK--(C)C">Si(--INVALID-LINK--(C)C)--INVALID-LINK--(C)C[1][3]

Physicochemical Properties

The compound is a colorless, sublimable solid with a high melting point.[1] Its physical and chemical characteristics are summarized in the table below.

Property Value
Appearance White to off-white powder/solid[1][2][3]
Melting Point 319–321 °C (sealed tube)[1]
Boiling Point 267 °C[2]
Density 0.806 g/cm³[1]
Solubility Soluble in chloroform (B151607) (100mg/ml)[3]
Stability Stable for at least 2 years when stored at +4°C, protected from light and moisture[3]

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of trimethylsilyl (B98337) chloride and silicon tetrachloride with lithium metal.[1]

Reaction: 4 Me₃SiCl + SiCl₄ + 8 Li → (Me₃Si)₄Si + 8 LiCl[1]

A detailed procedure for the synthesis is outlined below, adapted from established methods:[1][4][5]

  • Apparatus Setup: A multi-necked flask is equipped with a mechanical stirrer, a condenser, a dropping funnel, and a low-temperature thermometer. The system is thoroughly flushed with nitrogen.[5]

  • Reagent Preparation: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask containing lithium powder.[5] The flask is cooled to approximately -60°C. A mixture of freshly distilled chlorotrimethylsilane (B32843) and tetrachlorosilane (B154696) in anhydrous THF is prepared.[5]

  • Reaction Execution: The chlorosilane mixture is added dropwise to the stirred lithium suspension, maintaining the temperature below -30°C.[5] After the addition is complete, the mixture is stirred for an additional period while cooling, then allowed to warm to room temperature and stirred for several more hours.[5] The reaction mixture is then heated to reflux to ensure the reaction goes to completion.[4][5]

  • Work-up and Purification: After cooling, the reaction is carefully quenched. The organic layer is separated, and the product, this compound, is isolated. Further purification can be achieved through crystallization (e.g., from methanol) and/or sublimation to yield the final product as a solid.[4]

Synthesis_Workflow reagents Reactants: - Trimethylsilyl chloride - Silicon tetrachloride - Lithium metal - THF (solvent) reaction_vessel Reaction Vessel (Nitrogen Atmosphere, -60°C to Reflux) reagents->reaction_vessel Addition workup Work-up: - Quenching - Phase Separation reaction_vessel->workup Reaction Mixture purification Purification: - Crystallization - Sublimation workup->purification Crude Product product Final Product: This compound purification->product Purified Solid

Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with several applications in organic synthesis and materials science.

  • Reagent in Organic Synthesis: It serves as a precursor to the valuable reagent tris(trimethylsilyl)silyl lithium ((Me₃Si)₃SiLi) upon reaction with methyl lithium.[1] This lithium compound is a key intermediate for producing other important silicon compounds like tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH).[1] TTMSS is also employed in silylation reactions to introduce trimethylsilyl groups, enhancing the volatility and stability of compounds for gas chromatography and mass spectrometry analysis.[3] Additionally, it is used in deoxygenation reactions and as a protecting group for various functional groups.[3]

  • Standard for Solid-State NMR Spectroscopy: Due to its sharp resonance signal and chemical shift proximity to tetramethylsilane (B1202638) (TMS), this compound is an excellent standard for solid-state nuclear magnetic resonance (SSNMR) experiments, particularly at high magic angle spinning (MAS) rates.[6][7] It can be used for shimming and setting the magic angle with high precision, often outperforming traditional standards like KBr and adamantane.[6][7]

Logical_Relationship TTMSS This compound (TTMSS) SiLi_reagent Tris(trimethylsilyl)silyl Lithium ((Me₃Si)₃SiLi) TTMSS->SiLi_reagent + MeLi NMR_Standard SSNMR Standard TTMSS->NMR_Standard Used As MeLi Methyl Lithium (MeLi) MeLi->SiLi_reagent SiH_reagent Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) SiLi_reagent->SiH_reagent Versatile Reagent For...

Key chemical transformations and applications of TTMSS.

Safety and Handling

This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[2][8]

  • Handling: Use in a well-ventilated area and avoid breathing dust.[2][9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2] The material is sensitive to moisture.[2]

  • First Aid: In case of inhalation, move the person to fresh air.[2] If skin contact occurs, wash off with soap and plenty of water.[2] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

Conclusion

This compound is a cornerstone compound in organosilicon chemistry. Its unique structure provides a gateway to other valuable silyl (B83357) reagents and its properties make it an indispensable standard in modern solid-state NMR spectroscopy. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in advanced research and development settings.

References

An In-depth Technical Guide to the Si-Si Bonds in Tetrakis(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane, Si(Si(CH₃)₃)₄, is a remarkable organosilicon compound featuring a central silicon atom bonded to four other silicon atoms, creating a unique sterically hindered environment. This structure imparts distinct chemical and physical properties, making it a subject of significant interest in materials science and synthetic chemistry. This technical guide provides a comprehensive analysis of the silicon-silicon (Si-Si) bonds within this molecule, focusing on their structural parameters, energetic properties, and the experimental and computational methods used for their characterization.

Molecular Structure and Si-Si Bonding

The core of this compound consists of a central silicon atom tetrahedrally bonded to the silicon atoms of four trimethylsilyl (B98337) groups. This arrangement results in a highly symmetric and sterically crowded molecule. The nature of the Si-Si bonds in this and other polysilanes is of fundamental interest due to their role in the electronic and photophysical properties of these materials.

Data Presentation: Quantitative Analysis of Si-Si Bonds

The structural and energetic parameters of the Si-Si bonds in this compound have been investigated through various experimental and computational techniques. The following table summarizes the key quantitative data available.

ParameterExperimental ValueMethodReference
Si-Si Bond Length
Solid State (295 K)2.365(5) ÅHigh-Resolution Powder X-ray Diffraction[1]
Gas PhaseNot explicitly found in searchesGas-Phase Electron Diffraction
Si-Si Bond Dissociation Energy Not explicitly found for this moleculeComputational Chemistry
Si-Si Stretching Frequency Not explicitly found for this moleculeRaman Spectroscopy

Experimental Protocols

A thorough understanding of the Si-Si bonds in this compound relies on precise experimental methodologies. Below are detailed protocols for the synthesis and key characterization techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of silicon tetrachloride with trimethylsilyl chloride in the presence of an alkali metal, such as lithium.[2]

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Trimethylsilyl chloride ((CH₃)₃SiCl)

  • Lithium metal

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • n-hexane

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: A multi-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled and flame-dried under vacuum. The system is then filled with an inert atmosphere.

  • Reaction Initiation: Anhydrous THF and a dispersion of lithium metal are added to the reaction flask.

  • Addition of Reactants: A mixture of silicon tetrachloride and trimethylsilyl chloride is added dropwise to the stirred lithium dispersion in THF at a controlled temperature, typically below room temperature.

  • Reaction and Reflux: The reaction mixture is stirred for several hours at room temperature and then heated to reflux to ensure complete reaction.

  • Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of methanol to consume any unreacted lithium metal.

  • Workup: The resulting mixture is poured into water, and the organic layer is separated. The aqueous layer is extracted with n-hexane.

  • Purification: The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or sublimation to yield pure this compound.[3][4]

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of a molecule, including bond lengths and angles. For air-sensitive compounds like many organosilanes, special handling is required.[5]

Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent (e.g., a mixture of hexane (B92381) and ethanol) in an inert atmosphere, often within a Schlenk tube or in a glovebox. Slow evaporation of the solvent or slow cooling of a saturated solution are common crystallization methods.

  • Crystal Mounting: A suitable crystal is selected under a microscope in a glovebox or under a stream of inert gas and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil to prevent degradation from air and moisture.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[6][7]

  • Diffraction Pattern Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector as a series of images.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[5]

Computational Chemistry: Geometry Optimization and Bond Dissociation Energy

Computational methods, particularly density functional theory (DFT), are invaluable for predicting molecular structures, vibrational frequencies, and bond energies.

Methodology:

  • Initial Structure: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger). The optimization process iteratively adjusts the atomic coordinates to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.[8][9]

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra, including the Si-Si stretching modes.[8]

  • Bond Dissociation Energy (BDE) Calculation: The Si-Si BDE can be calculated as the enthalpy change of the homolytic cleavage of the Si-Si bond: Si(Si(CH₃)₃)₄ → •Si(Si(CH₃)₃)₃ + •Si(CH₃)₃ The energies of the parent molecule and the resulting radicals are calculated at a high level of theory, and the BDE is determined from their difference, including zero-point vibrational energy corrections.[10]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow Experimental Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Spectroscopic Characterization cluster_computational Computational Analysis cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification (Recrystallization/Sublimation) Synthesis->Purification X_Ray Single Crystal X-ray Diffraction Purification->X_Ray NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Purification->NMR Raman Raman Spectroscopy Purification->Raman DFT DFT Calculations (Geometry Optimization, Frequency, BDE) X_Ray->DFT Compare Experimental & Theoretical Data Bond_Length Determine Si-Si Bond Length X_Ray->Bond_Length Vibrational_Modes Analyze Si-Si Vibrational Modes Raman->Vibrational_Modes BDE Determine Si-Si Bond Dissociation Energy DFT->BDE

References

Pioneering the Synthesis of a Silicon-Centered Silyl Complex: The Discovery of Tetrakis(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

A seminal achievement in organosilicon chemistry, the first synthesis of tetrakis(trimethylsilyl)silane, Si(Si(CH₃)₃)₄, was reported in 1964 by Henry Gilman and Clifford L. Smith, with a more detailed account published in 1967. This landmark discovery laid the groundwork for the development of a new class of highly branched polysilanes and has had a lasting impact on the fields of materials science and synthetic chemistry.

The pioneering work of Gilman and Smith involved the reductive coupling of trimethylsilyl (B98337) chloride (Me₃SiCl) and silicon tetrachloride (SiCl₄) with lithium metal in a tetrahydrofuran (B95107) (THF) solvent. This reaction, a variation of the Wurtz-Fittig reaction, results in the formation of a central silicon atom bonded to four trimethylsilyl groups, creating a highly symmetrical, sterically hindered molecule.

Physical and Spectroscopic Data

The initial characterization of this compound revealed a colorless, crystalline solid with a high melting point, indicative of its stable and symmetrical structure. The following table summarizes the key quantitative data from the early reports on this compound.

PropertyValue
Appearance Colorless, crystalline solid
Melting Point 319-321 °C (in a sealed tube)
¹H NMR (in CCl₄) δ 0.202 ppm (singlet)
Elemental Analysis (Calculated for C₁₂H₃₆Si₅) C, 44.91%; H, 11.31%; Si, 43.78%
Elemental Analysis (Found) C, 45.10%; H, 11.12%; Si, 43.55%

The First Synthesis: A Detailed Experimental Protocol

The following is a detailed experimental protocol based on the work of Gilman and Smith, outlining the first successful synthesis of this compound.

Reaction Scheme:

4 Me₃SiCl + SiCl₄ + 8 Li → Si(SiMe₃)₄ + 8 LiCl

Materials:

  • Lithium (as a dispersion or fine shavings)

  • Trimethylchlorosilane (Me₃SiCl)

  • Silicon tetrachloride (SiCl₄)

  • Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium-benzophenone ketyl)

  • Pentane (B18724) or a similar non-polar solvent for extraction

  • An inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and thoroughly dried. The entire apparatus is flushed with a stream of inert gas to exclude air and moisture.

  • Reagent Charging: To the flask are added 1.1 moles of finely cut lithium metal and 100 ml of anhydrous THF.

  • Initiation: A small portion (approximately 5 ml) of a mixture containing 0.5 moles of trimethylchlorosilane and 0.125 moles of silicon tetrachloride in 100 ml of anhydrous THF is added from the dropping funnel. The reaction mixture is stirred, and gentle warming may be necessary to initiate the reaction, which is indicated by the appearance of a cloudy solution.

  • Addition of Reactants: Once the reaction has started, the remaining mixture of chlorosilanes is added dropwise over a period of 4 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred and heated at reflux for an additional 16 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the excess lithium is carefully filtered off under an inert atmosphere. The THF is then removed from the filtrate by distillation under reduced pressure.

  • Extraction: The resulting residue is treated with 200 ml of pentane, and the mixture is stirred to dissolve the product. The insoluble lithium chloride is removed by filtration.

  • Purification: The pentane is removed from the filtrate by distillation. The crude product is then purified by sublimation under high vacuum to yield pure, crystalline this compound.

Yield:

The reported yield for the first synthesis was approximately 35-40%.

Visualizing the Synthesis and Structure

To better illustrate the synthetic pathway and the molecular architecture of this compound, the following diagrams are provided.

Synthesis_Workflow reagents Starting Materials: - Trimethylsilyl chloride (Me₃SiCl) - Silicon tetrachloride (SiCl₄) - Lithium (Li) - Tetrahydrofuran (THF) reaction Reductive Coupling (Wurtz-type reaction) reagents->reaction workup Work-up: - Filtration - Solvent Removal - Extraction with Pentane reaction->workup purification Purification: - Sublimation workup->purification product This compound Si(SiMe₃)₄ purification->product

Caption: A workflow diagram illustrating the key stages in the first synthesis of this compound.

Caption: A 2D representation of the molecular structure of this compound.

The discovery and initial synthesis of this compound by Gilman and Smith not only introduced a fascinating new molecule but also opened the door to the rich and diverse field of polysilane chemistry. The unique properties and reactivity of this compound continue to be explored in various applications, from precursors for silicon-based materials to reagents in organic synthesis.

The Cornerstone of Complex Silicon Architectures: A Technical Guide to Tetrakis(trimethylsilyl)silane as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane, (Me₃Si)₄Si, is a unique organosilicon compound distinguished by its central silicon atom bonded to four other silicon atoms, creating a highly symmetrical, sterically hindered, and thermally stable molecule.[1] This colorless, sublimable solid serves as a critical starting material for the synthesis of a variety of complex organosilicon compounds, most notably the versatile tris(trimethylsilyl)silyl ("trisyl") group. Its derivatives have found significant applications in organic synthesis, polymer chemistry, and materials science. This technical guide provides an in-depth overview of the synthesis of this compound and its role as a precursor to other valuable organosilicon reagents, with a focus on experimental protocols and quantitative data for researchers in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₃₆Si₅[2]
Molar Mass320.84 g/mol [2]
AppearanceColorless solid[1]
Melting Point319–321 °C (sealed tube)[1]
Density0.806 g/cm³[1]
SolubilitySoluble in chloroform (B151607) (100 mg/ml)[3]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMRδ 0.202 ppm (s, 36H)[4]
¹³C NMRδ 3.9 ppm[5]
²⁹Si NMRδ -9.9 ppm (SiMe₃), δ -135.5 ppm (Si(SiMe₃)₄)[6]
Mass Spectrum (m/z)320 (M+), 305, 247, 231, 174, 159, 147, 73[7]

Table 3: Structural Parameters of this compound

ParameterValueReference
Si-Si Bond Length2.361 Å[8]
Si-C Bond Length1.93 Å[8]
Si-Si-Si Bond Angle109.5° (tetrahedral)[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reductive coupling of trimethylsilyl (B98337) chloride and silicon tetrachloride with an alkali metal, typically lithium.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[9]

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Lithium metal

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727)

  • 10% Ammonium (B1175870) chloride solution

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • A four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet is charged with lithium metal and anhydrous THF.

  • A mixture of silicon tetrachloride and trimethylsilyl chloride is added dropwise to the stirred suspension of lithium in THF at a controlled temperature (e.g., 4 to 12 °C).[9]

  • After the addition is complete, the reaction mixture is stirred for an extended period (e.g., overnight) at room temperature, followed by a period of reflux to ensure complete reaction.[9] A yield of approximately 79.8% can be expected at this stage based on GC internal standard.[9]

  • The reaction mixture is then cooled, and the excess lithium metal is quenched by the careful, dropwise addition of a proton source like methanol at a low temperature (e.g., 6 to 9 °C).[9]

  • An aqueous workup is performed, for instance, by the dropwise addition of a 10% ammonium chloride solution.[9]

  • The organic layer is separated, and the solvent is removed under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent (e.g., methanol) or by sublimation to yield pure this compound.[9]

Key Reactions of this compound as a Precursor

This compound is a gateway to a range of highly useful organosilicon compounds. The following sections detail the experimental protocols for its most important transformations.

Formation of Tris(trimethylsilyl)silyl Lithium

The reaction of this compound with methyllithium (B1224462) is a cornerstone transformation, providing access to the highly versatile tris(trimethylsilyl)silyl lithium ((Me₃Si)₃SiLi) reagent.[1] This nucleophilic silyl (B83357) anion is a powerful tool for the introduction of the bulky and electron-donating tris(trimethylsilyl)silyl group.

The following is a one-pot procedure adapted from Organic Syntheses for the preparation of tris(trimethylsilyl)silane (B43935), which proceeds through the in-situ generation of tris(trimethylsilyl)silyl lithium.[10]

Materials:

Procedure:

  • In a four-necked flask under a nitrogen atmosphere, a mixture of chlorotrimethylsilane and tetrachlorosilane in anhydrous THF is added dropwise to a cooled (-60 °C) suspension of lithium powder in THF. The temperature should be maintained below -30 °C during the addition.[10]

  • After the addition, the mixture is stirred for 30 minutes with cooling, then allowed to warm to room temperature and stirred for 12 hours.[10] The mixture is then heated to reflux for 2 hours.[10]

  • The reaction mixture is cooled, and a solution of methyllithium-lithium bromide complex in ether is added over 3 hours with vigorous stirring.[10] The mixture is then stirred for an additional 16 hours at room temperature.[10]

  • The reaction is quenched by carefully adding the reaction mixture to ice-cold 2 N hydrochloric acid.[10]

  • The aqueous phase is extracted with pentane. The combined organic phases are dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield crude tris(trimethylsilyl)silane.[10]

ReactionPathway TTMSS This compound ((Me₃Si)₄Si) SiLi Tris(trimethylsilyl)silyl Lithium ((Me₃Si)₃SiLi) TTMSS->SiLi + MeLi - Me₄Si MeLi Methyllithium (MeLi) TTMSH Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) SiLi->TTMSH + HCl - LiCl HCl Hydrochloric Acid (HCl)

Figure 1: Synthesis of Tris(trimethylsilyl)silane.
Generation of Silylenes

While direct photolysis of this compound is not the primary route to silylenes, its derivatives, particularly acyltris(trimethylsilyl)silanes, are effective precursors. These acylsilanes can be synthesized from tris(trimethylsilyl)silyl lithium. Photolysis of these compounds can lead to the formation of silylenes, which are highly reactive intermediates useful in various transformations.[11]

SilyleneGeneration TTMSS This compound SiLi Tris(trimethylsilyl)silyl Lithium TTMSS->SiLi Reaction with MeLi Acylsilane Acyltris(trimethylsilyl)silane SiLi->Acylsilane Reaction with Acyl Halide Silylene Silylene Acylsilane->Silylene Photolysis (hν)

Figure 2: Pathway to Silylenes.
Halogenation Reactions

Direct halogenation of this compound typically results in the cleavage of the silicon-silicon bonds.[11] This reactivity can be harnessed to produce tris(trimethylsilyl)silyl halides, which are valuable synthetic intermediates.

While detailed, specific protocols for the direct halogenation of this compound are not extensively reported, the general principle involves the reaction with elemental halogens (e.g., Br₂, I₂) or other halogenating agents. The reaction likely proceeds via electrophilic attack on a Si-Si bond.

Halogenation TTMSS This compound ((Me₃Si)₄Si) TrisylHalide Tris(trimethylsilyl)silyl Halide ((Me₃Si)₃SiX) and TTMSS->TrisylHalide + X₂ Halogen Halogen (X₂) TMSX Trimethylsilyl Halide (Me₃SiX)

Figure 3: General Halogenation Reaction.

Applications in Drug Discovery and Development

While this compound itself is not directly used as a therapeutic agent, its derivative, tris(trimethylsilyl)silane, has emerged as a less toxic and environmentally benign alternative to organotin reagents like tributyltin hydride in radical-mediated reactions.[12] These reactions are crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The ability to perform radical cyclizations, reductions, and hydrosilylations under mild conditions makes tris(trimethylsilyl)silane an invaluable tool for medicinal chemists. Therefore, the synthesis of this compound is the first and critical step in accessing this important reagent for drug discovery and development pipelines.

Conclusion

This compound is a fundamentally important precursor in organosilicon chemistry. Its synthesis, while requiring careful handling of reactive reagents, is well-established and provides access to a wide array of valuable downstream products. The ability to readily generate the tris(trimethylsilyl)silyl lithium and, subsequently, tris(trimethylsilyl)silane, opens up a vast landscape of synthetic possibilities. For researchers and professionals in drug development, understanding the chemistry of this compound and its derivatives is key to leveraging the power of silicon-based reagents in the synthesis of novel and complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols for Tetrakis(trimethylsilyloxy)silane in Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrakis(trimethylsilyloxy)silane (TTMS) as a precursor in plasma-enhanced chemical vapor deposition (PECVD) for the fabrication of silicon dioxide-like (SiO2-like) films. While the initial query specified Tetrakis(trimethylsilyl)silane (TTMSS), the available scientific literature predominantly focuses on TTMS for this application. This document will detail the experimental protocols, present key quantitative data, and illustrate the process workflow.

Introduction to Tetrakis(trimethylsilyloxy)silane (TTMS) in PECVD

Tetrakis(trimethylsilyloxy)silane (TTMS), with the chemical formula C12H36O4Si5, is a versatile organosilicon precursor for PECVD.[1] Its unique three-dimensional structure, consisting of a central SiO4 tetrahedron and four peripheral OSi(CH3)3 units, makes it an attractive candidate for forming nanostructured organosilicon polymers and SiO2-like films.[1][2] The use of TTMS in atmospheric pressure PECVD (AP-PECVD) has been explored for creating a variety of film morphologies, from smooth and compact to nano-dendritic 3D structures.[1][2] A key advantage of TTMS is its non-toxic nature and ease of vaporization at room temperature.[1]

Films deposited from TTMS can exhibit chemical properties closely resembling silicon dioxide, with low carbon content (below 5%).[1][2] The properties of the resulting films are highly dependent on the operational conditions of the PECVD process, such as power density and gas mixture.[1]

Quantitative Data Presentation

The following tables summarize the key deposition parameters and resulting film properties from various studies using TTMS in PECVD.

Table 1: Deposition Parameters for SiO2-like Films using TTMS in AP-PECVD

ParameterMicrowave (MW) Plasma JetRadiofrequency (RF) Plasma JetReference
Excitation Frequency 2.45 GHz27.12 MHz[1]
Input Power 235 W6 W or 15 W[1]
Carrier Gas Argon (Ar)Argon (Ar)[1]
Carrier Gas Flow Rate 2.6 slmNot Specified[1]
Auxiliary Ar Flow (for TTMS) 90 and 435 sccmNot Specified[1]
TTMS Flow Rate 0.02 - 0.07 g/hNot Specified[1]
Substrate Distance 6 mm6 mm[1]
Deposition Time 5 min5 min[2]

Table 2: Properties of SiO2-like Films Deposited from TTMS

PropertyValue / ObservationConditionsReference
Chemical Composition Si:O ≈ 1:2, Carbon content < 5%MW and RF plasma jets[1][2]
Morphology Compact smooth films to nano-dendritic 3D structuresDependent on the specific process[1][2]
Surface Roughness (RMS) 0.3 nmRF plasma jet[1]
Hydrophobicity Stable hydrophobic propertiesPECVD at 70 W and 600 mTorr, followed by excimer laser treatment[3]

Experimental Protocols

This section provides a detailed methodology for the deposition of SiO2-like films using TTMS in an atmospheric pressure plasma-enhanced chemical vapor deposition (AP-PECVD) system.

Precursor Handling and Delivery
  • Precursor Preparation: Place liquid TTMS in a bubbler cylinder filled with glass beads to increase the surface area for vaporization.[1]

  • Vaporization: Use an auxiliary argon (Ar) carrier gas flow (e.g., 90-435 sccm) to pass through the bubbler, becoming enriched with TTMS vapors at room temperature.[1]

  • Flow Rate Control: The amount of TTMS vapor introduced into the plasma is controlled by the flow rate of the auxiliary Ar gas. This can be verified by gravimetry (measuring the weight loss of the liquid TTMS over time).[1]

PECVD Deposition Process
  • System Setup: The experiments can be performed using different plasma sources, such as a microwave (MW) plasma jet or a radiofrequency (RF) plasma jet.[1] The substrate is placed at a fixed distance (e.g., 6 mm) from the plasma jet nozzle.[1][2]

  • Plasma Generation:

    • MW Plasma Jet: A 2.45 GHz microwave generator is used to create the plasma. The supplied power can be around 235 W.[1]

    • RF Plasma Jet: A 27.12 MHz RF generator is used, with power typically in the lower range of 6-15 W.[1]

  • Gas Flow: A main carrier gas, such as argon, is passed through the plasma jet at a constant flow rate (e.g., 2.6 slm).[1] The TTMS vapor/Ar mixture is injected downstream into the active plasma discharge.[1]

  • Deposition: The TTMS vapor dissociates in the plasma and deposits as a thin film on the substrate.[1] The deposition duration is typically short, for example, 5 minutes.[2]

Post-Deposition Characterization
  • Chemical Analysis: The chemical composition of the deposited films can be analyzed using techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) to confirm the SiO2-like nature and determine the carbon content.[1][3]

  • Morphological Analysis: The surface morphology and roughness can be investigated using scanning electron microscopy (SEM) and atomic force microscopy (AFM).[1]

  • Hydrophobicity Measurement: The hydrophobic properties of the films can be assessed by measuring the water contact angle (WCA).[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the PECVD process using TTMS.

PECVD_Workflow cluster_precursor Precursor Delivery cluster_pecvd PECVD Chamber cluster_output Process Output TTMS Liquid TTMS in Bubbler Vaporizer Vaporization TTMS->Vaporizer Ar_carrier Argon Carrier Gas Ar_carrier->Vaporizer TTMS_Vapor TTMS Vapor + Argon Mixture Vaporizer->TTMS_Vapor Plasma_Jet Plasma Jet (MW or RF) TTMS_Vapor->Plasma_Jet Injection Plasma Argon Plasma Plasma_Jet->Plasma Excitation Deposition Film Deposition Plasma->Deposition Substrate Substrate Substrate->Deposition Film SiO2-like Thin Film Deposition->Film

Caption: Experimental workflow for PECVD of SiO2-like films using TTMS.

Parameter_Influence cluster_params Process Parameters cluster_properties Film Properties Power Plasma Power Morphology Film Morphology Power->Morphology Composition Chemical Composition Power->Composition Pressure Deposition Pressure Hydrophobicity Hydrophobicity Pressure->Hydrophobicity TTMS_Flow TTMS Flow Rate TTMS_Flow->Morphology

Caption: Influence of key PECVD parameters on the final film properties.

References

Application Notes: Tetrakis(trimethylsilyl)silane as a Versatile Solid-State NMR Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrakis(trimethylsilyl)silane, commonly abbreviated as TTMSS or TKS, has emerged as a superior standard for solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly with the advent of fast Magic Angle Spinning (MAS) rates.[1][2] Its unique properties make it an excellent, multi-purpose reference compound for a variety of critical calibration and setup procedures in ssNMR experiments.[1][2] This document provides detailed application notes and protocols for the effective use of TTMSS by researchers, scientists, and professionals in drug development and other fields utilizing ssNMR.

Key Advantages of TTMSS as a Solid-State NMR Standard:

  • High Signal-to-Noise Ratio (SNR): TTMSS provides a strong ¹H signal, which is highly advantageous for modern ssNMR probes with small rotor volumes where traditional standards may yield low sensitivity.[1][2]

  • Sharp Resonance Line: Due to a high degree of molecular rotational motion, TTMSS exhibits a narrow natural linewidth, making it an excellent tool for shimming.[1]

  • TMS-like Chemical Shift: The chemical shift of TTMSS is very close to that of tetramethylsilane (B1202638) (TMS), the universal standard in solution-state NMR, allowing for straightforward chemical shift referencing.[1][3]

  • Versatility: TTMSS can be used for multiple instrument setup tasks, including magic angle calibration, shimming, and chemical shift referencing, often without the need to change the sample.[1][2]

  • Suitability for Fast MAS: It is particularly effective for instrument setup at very high MAS conditions.[1][2]

  • Potential as an Internal Standard: Its chemical shift is well-removed from the typical ranges for biological samples, opening up possibilities for its use as an internal standard in complex biological solids.[1]

Limitations:

It is important to note that TTMSS is not suitable as a chemical shift reference material below approximately 238 K due to a phase transition that affects its dynamic properties and spectral characteristics.[4][5]

Quantitative Data

The following table summarizes the key NMR properties of this compound.

PropertyNucleusValueConditionsReference
Chemical Shift ¹H0.17 ppmReferenced to the CH₂ signal of adamantane (B196018) at 40.48 ppm, 33.333 kHz MAS, 23.4 °C[1]
¹³CAll twelve methyl signals are equivalentAbove 239 K[1]
²⁹Si-9.2 ppm (central Si), -9.9 ppm (methyl Si)
Linewidth ¹H0.07 ppm600 MHz, 33.333 kHz MAS[1]
J-Coupling ²⁹Si-¹³C6.6 Hz[6]

Experimental Protocols

Protocol 1: General Instrument Setup using a TTMSS Mixture

This protocol describes the use of a single rotor containing a mixture of standard compounds to perform a complete configuration and calibration of an ssNMR probe.[1][2]

Materials:

  • This compound (TTMSS)

  • Adamantane

  • Uniformly ¹³C, ¹⁵N-labeled N-acetyl valine (NAV)

  • Potassium Bromide (KBr)

  • ssNMR rotor (e.g., 1.6 mm)

Procedure:

  • Sample Preparation:

    • Prepare a physical mixture of TTMSS, adamantane, NAV, and KBr. The relative concentrations can be adjusted based on the specific requirements of the experiments.

    • Pack the mixture into an appropriate ssNMR rotor.

  • Spectrometer Setup:

    • Insert the rotor into the ssNMR probe.

    • Spin the sample to the desired MAS rate (e.g., near 40 kHz).[1][2]

  • Shimming:

    • Acquire a ¹H spectrum.

    • Use the sharp resonance of TTMSS to perform shimming of the magnetic field to achieve optimal resolution and lineshape.[1]

  • Magic Angle Calibration:

    • The magic angle can be precisely set by observing the echo signal intensity of TTMSS or by minimizing the second-order spinning sideband to center band ratio of KBr.[1]

  • Pulse Width Calibrations:

    • Perform ¹H pulse width calibrations using the strong signal from TTMSS or adamantane.

  • Cross-Polarization and ¹H Decoupling Setup:

    • Utilize the signals from adamantane and NAV to optimize cross-polarization and ¹H decoupling parameters.

  • Chemical Shift Referencing:

    • Reference the ¹H chemical shift of TTMSS to 0.17 ppm, with the CH₂ signal of adamantane referenced to 40.48 ppm.[1]

Protocol 2: TTMSS as an Internal Standard

This protocol outlines the use of TTMSS as an internal standard for chemical shift referencing in biological solid samples.

Materials:

  • This compound (TTMSS)

  • Biological solid sample of interest

  • ssNMR rotor

Procedure:

  • Sample Preparation:

    • Prepare a physical mixture of the biological sample and a small, known quantity of TTMSS. The amount of TTMSS should be sufficient to provide a clear signal without overwhelming the sample signals.

    • Homogenize the mixture and pack it into the ssNMR rotor.

  • Data Acquisition:

    • Acquire the ssNMR spectrum of the sample under the desired experimental conditions.

  • Data Processing:

    • Reference the acquired spectrum to the known chemical shift of the TTMSS ¹H signal (0.17 ppm).[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup & Calibration cluster_acq Data Acquisition & Referencing prep1 Mix TTMSS, Adamantane, NAV, and KBr prep2 Pack into ssNMR Rotor prep1->prep2 setup1 Insert Rotor & Set MAS Rate prep2->setup1 setup2 Shimming (using TTMSS) setup1->setup2 setup3 Magic Angle Calibration (using TTMSS/KBr) setup2->setup3 setup4 Pulse Width & CP Optimization setup3->setup4 acq1 Acquire Spectrum setup4->acq1 acq2 Chemical Shift Referencing acq1->acq2

Caption: Workflow for general ssNMR instrument setup using a TTMSS mixture.

internal_standard_workflow start Start prep Prepare physical mixture of sample and TTMSS start->prep pack Pack mixture into ssNMR rotor prep->pack acquire Acquire ssNMR spectrum pack->acquire process Process data acquire->process reference Reference spectrum to TTMSS signal (0.17 ppm) process->reference end End reference->end

Caption: Protocol for using TTMSS as an internal standard in ssNMR.

References

Application of Tetrakis(trimethylsilyl)silane in Synthesizing SiCOH Films

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Tetrakis(trimethylsilyl)silane (TTMSS) in the synthesis of SiCOH films, which are crucial as low-dielectric-constant (low-k) materials in the semiconductor industry. The protocols and data presented are compiled from various studies to offer a comprehensive resource for professionals in materials science and related fields.

Introduction

SiCOH films are a class of carbon-doped silicon dioxide materials that exhibit a lower dielectric constant than traditional silicon dioxide, making them ideal for use as interlayer dielectrics (ILDs) in integrated circuits.[1] The use of low-k materials helps to reduce resistance-capacitance (RC) delay, power consumption, and crosstalk between metal interconnects, which is critical for the performance of advanced semiconductor devices.[2][3][4] this compound (C12H36O4Si5) is a promising precursor for the deposition of SiCOH films due to its unique molecular structure, which contains both Si-O and Si-CH3 bonds, facilitating the formation of a porous, low-density film with a low dielectric constant.[4][5][6]

Synthesis Methodology: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is the primary method for synthesizing SiCOH films from TTMSS.[4][5][6] This technique allows for deposition at relatively low temperatures, which is compatible with the manufacturing processes of integrated circuits.[5] The process involves the introduction of TTMSS vapor into a reaction chamber where it is dissociated by plasma, leading to the deposition of a SiCOH film on a substrate.

The general workflow for the PECVD of SiCOH films using TTMSS is outlined below.

PECVD_Workflow cluster_pecvd PECVD Process cluster_post Post-Deposition Analysis P1 Heat TTMSS Precursor (e.g., to 90°C) D1 Introduce TTMSS Vapor into PECVD Chamber P1->D1 P2 Prepare Substrate (e.g., Si wafer) D4 Ignite Plasma & Deposit Film P2->D4 D1->D4 D2 Introduce Carrier Gas (e.g., He) D2->D4 D3 Set Process Parameters (Pressure, Power, Frequency) D3->D4 A1 Film Thickness Measurement (SEM) D4->A1 A2 Mechanical Properties (Nanoindenter) D4->A2 A3 Electrical Properties (Capacitance Measurement) D4->A3 A4 Chemical Composition (FTIR Spectroscopy) D4->A4

PECVD Experimental Workflow

Detailed Experimental Protocols

The following protocols are synthesized from reported experimental procedures for the deposition of SiCOH films using TTMSS.

  • Precursor Preparation:

    • Heat the TTMSS precursor in a bubbler to 90°C to increase its vapor pressure.[5]

    • Heat the cyclohexane (B81311) (CHex) precursor in a separate bubbler to 55°C.[5]

  • Deposition Process:

    • Use ultra-high purity (99.999%) helium (He) as a carrier gas to transport the vaporized precursors into the PECVD reactor.[5]

    • Maintain a reactor pressure of 6.6 x 10⁻¹ Torr.[5]

    • Place a silicon (Si) substrate in the reactor.

    • Apply radio frequency (RF) power to generate plasma. The plasma power can be varied, for example, from 10 W to 50 W, at a frequency of 13.56 MHz.[5]

    • The plasma dissociates the precursor molecules, leading to the deposition of a plasma-polymerized TTMSS:CHex (ppTTMSS:CHex) film on the substrate.[5]

  • Post-Deposition Annealing (Optional):

    • The as-deposited film can be annealed using a rapid thermal annealing (RTA) system.

    • A typical annealing temperature is 500°C.[5]

  • Characterization:

    • Measure the film thickness using a scanning electron microscope (SEM).[5]

    • Determine the hardness and elastic modulus using a nanoindenter.[5]

    • Calculate the dielectric constant from capacitance measurements of a Metal-Insulator-Metal (MIM) structure.[5]

    • Analyze the chemical composition and bonding using Fourier transform infrared (FT-IR) spectroscopy.[5]

  • Precursor Preparation:

    • Use TTMSS as the sole precursor. The precursor temperature can be maintained at room temperature depending on the desired vapor pressure and flow rate.

  • Deposition Process:

    • Deposit SiCOH thin films on silicon (Si) wafers and flexible ITO/PEN substrates using a PECVD system at room temperature.[7]

    • Vary the plasma power, for instance, between 20 W and 80 W, to control the film properties.[7]

  • Characterization:

    • Analyze the chemical composition using FT-IR spectroscopy to identify C-Hx, Si-CH₃, Si-O-Si, and H-Si-O/Si-CH₃ bonding modes.[6][7]

    • Measure the dielectric constant and leakage current to evaluate the electrical properties.[7]

    • For films on flexible substrates, perform bending tests to assess mechanical stability.[7]

Quantitative Data Summary

The properties of SiCOH films synthesized from TTMSS are highly dependent on the deposition parameters, particularly the plasma power. The following tables summarize the quantitative data from various studies.

Table 1: Properties of as-deposited SiCOH films synthesized from TTMSS and Cyclohexane as a function of plasma power. [5]

Plasma Power (W)Deposition Rate (nm/min)Dielectric Constant (k)Hardness (GPa)Elastic Modulus (GPa)
1010.92.091.616
2021.32.252.524
3033.82.453.833
4045.12.634.740
5055.02.765.644

Table 2: Properties of annealed (500°C) SiCOH films synthesized from TTMSS and Cyclohexane. [5]

PropertyValue Range
Dielectric Constant (k)1.80 - 2.97
Hardness (GPa)0.45 - 0.6
Elastic Modulus (GPa)6 - 7

Table 3: Properties of as-deposited SiCOH films synthesized from TTMSS as a single precursor as a function of plasma power. [6][7]

Plasma Power (W)Dielectric Constant (k)
201.83[7] - 2.14[6]
803.45[7]
1003.2[6]

Relationship between Deposition Parameters and Film Properties

The properties of the resulting SiCOH films are strongly influenced by the PECVD process parameters.

logical_relationship cluster_params Deposition Parameters cluster_props Film Properties P1 Plasma Power F1 Deposition Rate P1->F1 increases F2 Dielectric Constant (k) P1->F2 increases F3 Hardness P1->F3 increases F4 Elastic Modulus P1->F4 increases F5 Hydrocarbon Content P1->F5 decreases

Influence of Plasma Power

An increase in plasma power generally leads to a higher deposition rate due to more efficient dissociation of the precursor molecules.[5] However, higher plasma power also results in an increase in the dielectric constant, hardness, and elastic modulus.[5][7] This is attributed to a decrease in the hydrocarbon content of the film and a more cross-linked, denser structure.[5] Conversely, thermal annealing can lead to a decrease in the dielectric constant, hardness, and elastic modulus, likely due to the sublimation of hydrocarbons, which creates pores within the film.[5]

Conclusion

This compound is a versatile precursor for the fabrication of low-k SiCOH films via PECVD. By carefully controlling the deposition parameters, particularly the plasma power, the mechanical and electrical properties of the films can be tailored to meet the specific requirements of advanced semiconductor devices. The provided protocols and data serve as a valuable resource for researchers and professionals working on the development of next-generation dielectric materials.

References

Application Notes and Protocols for Tetrakis(trimethylsilyl)silane in Silylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane (TTMSS), with the chemical formula Si(Si(CH₃)₃)₄, is a highly symmetrical and thermally stable organosilicon compound.[1][2] While its structure, featuring a central silicon atom bonded to four trimethylsilyl (B98337) groups, might suggest its potential as a bulky silylating agent, its primary role in synthetic chemistry is not as a direct protecting group source for common functional groups like alcohols, amines, and thiols. The direct silylation of such functionalities using TTMSS is not a well-established or commonly practiced method in the scientific literature.

Instead, the synthetic utility of TTMSS lies in its role as a precursor to other valuable silicon-based reagents. The cleavage of one of its silicon-silicon bonds by strong nucleophiles allows for the generation of the tris(trimethylsilyl)silyl anion, which is a key intermediate in the synthesis of other silylating agents and radical-based reducing agents.[2][3]

These application notes will provide detailed protocols for the conversion of this compound into synthetically useful reagents and the subsequent application of one of these reagents in silylation reactions.

Physicochemical Properties of this compound

PropertyValueReference
Formula C₁₂H₃₆Si₅[2]
Molecular Weight 320.84 g/mol [4]
Appearance White to off-white powder/solid[4]
Melting Point 319-321 °C (in a sealed tube)[2]
Solubility Soluble in chloroform (B151607) (100 mg/ml)[4]

Core Application: Precursor to Tris(trimethylsilyl)silyl Lithium

The most significant reaction of TTMSS is its cleavage by strong organolithium reagents to generate tris(trimethylsilyl)silyl lithium. This organolithium compound is a versatile intermediate for the synthesis of other important silicon compounds.[2]

Reaction Pathway for the Formation of Tris(trimethylsilyl)silyl Lithium

G cluster_reactants Reactants cluster_products Products TTMSS This compound Si(Si(CH₃)₃)₄ Product Tris(trimethylsilyl)silyl Lithium LiSi(Si(CH₃)₃)₃ TTMSS->Product Si-Si cleavage MeLi Methyllithium (B1224462) (CH₃Li) MeLi->Product       Byproduct Tetramethylsilane Si(CH₃)₄

Caption: Formation of Tris(trimethylsilyl)silyl Lithium from TTMSS.

Experimental Protocol: Synthesis of Tris(trimethylsilyl)silyl Lithium

This protocol is adapted from established literature procedures for the cleavage of the Si-Si bond in TTMSS.[2][5]

Materials:

  • This compound (TTMSS)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of methyllithium in diethyl ether (1.0-1.1 eq) to the stirred solution of TTMSS via syringe over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The resulting solution of tris(trimethylsilyl)silyl lithium is typically used immediately in subsequent reactions.

Quantitative Data:

ReactantMolar RatioSolventTemperatureReaction TimeYieldReference
TTMSS:MeLi1:1.1THF0 °C to RT2-4 hHigh (used in situ)[2][5]

Conversion to Tris(trimethylsilyl)silane (TTMS-H)

Tris(trimethylsilyl)silyl lithium can be readily protonated to form tris(trimethylsilyl)silane, a valuable radical-based reducing agent that serves as a less toxic alternative to tributyltin hydride.[5][6]

Reaction Pathway for the Synthesis of Tris(trimethylsilyl)silane

G cluster_reactants Reactants cluster_products Products SilylLi Tris(trimethylsilyl)silyl Lithium LiSi(Si(CH₃)₃)₃ Product Tris(trimethylsilyl)silane HSi(Si(CH₃)₃)₃ SilylLi->Product Protonation HCl Hydrochloric Acid (HCl) HCl->Product Byproduct Lithium Chloride LiCl

Caption: Synthesis of Tris(trimethylsilyl)silane.

Experimental Protocol: Synthesis of Tris(trimethylsilyl)silane

This protocol follows the protonation of the in situ generated tris(trimethylsilyl)silyl lithium.[5]

Procedure:

  • To the freshly prepared solution of tris(trimethylsilyl)silyl lithium from the previous step, slowly add a stoichiometric amount of a proton source, such as a dilute solution of hydrochloric acid in an appropriate solvent, at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., pentane (B18724) or diethyl ether).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield pure tris(trimethylsilyl)silane.

Quantitative Data:

ReactantMolar RatioSolventTemperatureReaction TimeYieldReference
(Me₃Si)₃SiLi:HCl1:1THF0 °C to RT1 hHigh[5]

Use as a Silylating Agent: The Case of Chlorotris(trimethylsilyl)silane (B1587828)

While TTMSS is not a direct silylating agent, its derivative, chlorotris(trimethylsilyl)silane, is an effective reagent for the introduction of the tris(trimethylsilyl)silyl (TTMSS) group to protect alcohols. This protocol is provided as a relevant application within the chemistry of TTMSS derivatives.

Reaction Workflow for Silylation of Alcohols

G Start Alcohol (R-OH) Chlorotris(trimethylsilyl)silane DMAP Reaction Stir in CH₂Cl₂ at room temperature overnight Start->Reaction Workup Aqueous Work-up (Water, CH₂Cl₂ extraction) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Product TTMSS Ether (R-O-Si(SiMe₃)₃) Purification->Product

Caption: Workflow for the silylation of alcohols.

Experimental Protocol: Silylation of Alcohols with Chlorotris(trimethylsilyl)silane

This protocol is based on the procedure described by Brook et al. for the protection of alcohols.

Materials:

Procedure:

  • To a stirred solution of the alcohol (1.0 mmol) and 4-dimethylaminopyridine (DMAP) (1.2 mmol) in anhydrous dichloromethane, add a solution of chlorotris(trimethylsilyl)silane (1.0-1.2 mmol) in dichloromethane.

  • Stir the resulting solution overnight at room temperature under an inert atmosphere.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the corresponding TTMSS ether.

Quantitative Data for Alcohol Silylation:

SubstrateMolar Ratio (Substrate:Silyl Chloride:DMAP)SolventTemperatureReaction TimeYield
Primary Alcohols1 : 1.2 : 1.2CH₂Cl₂Room Temp.Overnight80-90%
Secondary Alcohols1 : 1.2 : 1.2CH₂Cl₂Room Temp.Overnight80-90%

Conclusion

This compound is a valuable reagent in organosilicon chemistry, primarily serving as a precursor for the synthesis of other important silicon-containing compounds rather than as a direct silylating agent for the protection of functional groups. The protocols provided herein detail the established and reliable methods for its conversion to tris(trimethylsilyl)silyl lithium and tris(trimethylsilyl)silane. Furthermore, a practical protocol for the silylation of alcohols using a readily accessible derivative, chlorotris(trimethylsilyl)silane, is presented to guide researchers in related applications. For the direct silylation of alcohols, amines, and thiols, a wide array of other commercially available silylating agents are more commonly and efficiently employed.

References

Application Notes and Protocols: The Tris(trimethylsilyl)silyl (TTMSS) Protecting Group Derived from Tetrakis(trimethylsilyl)silane for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. The tris(trimethylsilyl)silyl (TTMSS) group, a sterically hindered and robust silyl (B83357) ether, offers a valuable tool for the protection of hydroxyl functionalities. This bulky protecting group provides significant stability across a range of reaction conditions, yet can be removed under specific and mild protocols.

Notably, the key reagent for the introduction of the TTMSS group, chlorotris(trimethylsilyl)silane (B1587828), is synthesized from the readily available precursor, tetrakis(trimethylsilyl)silane. This document provides detailed application notes and experimental protocols for the use of the TTMSS protecting group, commencing with the synthesis of the requisite silylating agent from this compound.

Overview of the TTMSS Protecting Group Strategy

The use of this compound in this context is indirect; it serves as the starting material for the synthesis of the active silylating agent, chlorotris(trimethylsilyl)silane. The overall strategy involves three key stages:

  • Synthesis of the Silylating Agent: Preparation of chlorotris(trimethylsilyl)silane from this compound.

  • Protection of Alcohols: Reaction of an alcohol with chlorotris(trimethylsilyl)silane in the presence of a base to form the TTMSS ether.

  • Deprotection of TTMSS Ethers: Cleavage of the TTMSS ether to regenerate the free alcohol under specific conditions.

This workflow is depicted in the diagram below:

G cluster_0 Synthesis of Silylating Agent cluster_1 Protection of Functional Group cluster_2 Deprotection Tetrakis This compound Reagent_Synth Reaction with MeLi then Cl source Tetrakis->Reagent_Synth ChloroTTMSS Chlorotris(trimethylsilyl)silane Reagent_Synth->ChloroTTMSS Protection Protection Reaction (DMAP, CH2Cl2) ChloroTTMSS->Protection Alcohol Alcohol (R-OH) Alcohol->Protection Protected_Alcohol TTMSS-Protected Alcohol (R-OTTMSS) Deprotection Deprotection (Photolysis or TBAF) Protected_Alcohol->Deprotection Free_Alcohol Alcohol (R-OH) Deprotection->Free_Alcohol

Caption: Overall workflow for TTMSS protection of alcohols.

Experimental Protocols

Synthesis of Chlorotris(trimethylsilyl)silane from this compound

The synthesis of the active silylating agent, chlorotris(trimethylsilyl)silane, is a critical first step. This compound serves as a convenient precursor for this reagent.[1] The reaction proceeds via the formation of a tris(trimethylsilyl)silyl lithium intermediate, which is then quenched with a chlorine source.

Reaction:

(Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si (Me₃Si)₃SiLi + Cl-source → (Me₃Si)₃SiCl + Li-salt

A detailed experimental protocol for this transformation is crucial for the successful implementation of the TTMSS protection strategy. While several methods exist, a common approach involves the reaction of this compound with methyllithium (B1224462) followed by reaction with a chlorinating agent.

Protection of Primary and Secondary Alcohols with Chlorotris(trimethylsilyl)silane

The TTMSS group is effectively introduced onto primary and secondary alcohols using chlorotris(trimethylsilyl)silane in the presence of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically high-yielding and proceeds under mild conditions.

General Protocol:

To a stirred solution of the alcohol (1.0 mmol) and 4-dimethylaminopyridine (DMAP) (1.2 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added a solution of chlorotris(trimethylsilyl)silane (1.0-1.2 mmol) in CH₂Cl₂ (1 M). The resulting mixture is stirred overnight at room temperature under an inert atmosphere (e.g., nitrogen). Upon completion, water is added to quench the reaction, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography to afford the TTMSS-protected alcohol.

Quantitative Data for Alcohol Protection:

Substrate (Alcohol)Silylating AgentBaseSolventTime (h)Yield (%)Reference
Primary Alcohols(Me₃Si)₃SiClDMAPCH₂Cl₂Overnight80-90
Secondary Alcohols(Me₃Si)₃SiClDMAPCH₂Cl₂Overnight80-90
Stability of TTMSS Ethers

TTMSS-protected alcohols exhibit remarkable stability towards a variety of reagents and reaction conditions commonly employed in organic synthesis. This stability is attributed to the significant steric hindrance provided by the bulky tris(trimethylsilyl)silyl group.

TTMSS ethers are stable to:

  • Grignard reagents

  • Oxidizing agents

  • Acidic conditions

  • Cesium fluoride (B91410) (CsF)

This broad stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

Deprotection of TTMSS Ethers

The removal of the TTMSS protecting group can be achieved under specific and relatively mild conditions, ensuring the integrity of the target molecule.

a) Photolytic Deprotection:

TTMSS ethers can be cleaved by photolysis using UV light at a wavelength of 254 nm. This method offers a reagent-free deprotection strategy, which can be advantageous for sensitive substrates.

b) Fluoride-Mediated Deprotection:

The most common method for the cleavage of silyl ethers is the use of a fluoride ion source. Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for the deprotection of TTMSS ethers.

General Protocol for TBAF Deprotection:

To a solution of the TTMSS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) is added a 1 M solution of TBAF in THF (1.1-1.5 equiv.) at room temperature. The reaction is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

Quantitative Data for Deprotection:

Protected SubstrateDeprotection ReagentSolventTime (h)Yield (%)Reference
TTMSS-etherTBAF (1.1-1.5 equiv.)THFVariesHigh
TTMSS-etherhv (254 nm)-VariesHigh

Note: Specific reaction times and yields for deprotection are substrate-dependent and may require optimization.

Logical Relationships in Silyl Ether Protection and Deprotection

The choice of silyl protecting group and the conditions for its removal are governed by the overall synthetic strategy, particularly the need for selective protection and deprotection in the presence of other functional groups.

G cluster_0 Protection cluster_1 Deprotection Alcohol R-OH Protected_Alcohol Protected Alcohol (R-OTTMSS) Alcohol->Protected_Alcohol Silylating_Agent Silylating Agent ((Me3Si)3SiCl) Silylating_Agent->Protected_Alcohol Base Base (DMAP) Base->Protected_Alcohol Deprotecting_Agent Deprotecting Agent (TBAF or hv) Protected_Alcohol->Deprotecting_Agent Cleavage Regenerated_Alcohol R-OH Deprotecting_Agent->Regenerated_Alcohol

Caption: Logical flow of protection and deprotection steps.

Conclusion

The tris(trimethylsilyl)silyl (TTMSS) protecting group, derived from this compound, provides a powerful and versatile option for the protection of alcohols in complex organic synthesis. Its high stability under a broad range of reaction conditions, coupled with mild and specific deprotection methods, makes it an attractive choice for researchers, scientists, and drug development professionals. The detailed protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of the TTMSS protection strategy in the synthesis of valuable and complex molecules.

References

Application Notes and Protocols for Deoxygenation Reactions Using Tris(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Reagent: Tris(trimethylsilyl)silane (B43935) vs. Tetrakis(trimethylsilyl)silane

Initial research into deoxygenation reactions using "this compound" ((Me₃Si)₄Si) has revealed that this compound is not the active reagent for this transformation. This compound lacks the crucial Si-H bond necessary to act as a hydrogen atom donor in radical deoxygenation reactions. Instead, the relevant and widely used reagent for this purpose is Tris(trimethylsilyl)silane ((Me₃Si)₃SiH), often abbreviated as TTMSS. This compound can serve as a precursor for the synthesis of tris(trimethylsilyl)silane.[1] Therefore, these application notes and protocols will focus on the well-established use of tris(trimethylsilyl)silane for deoxygenation reactions.

Application Notes

Introduction to Radical Deoxygenation of Alcohols

The deoxygenation of alcohols is a fundamental transformation in organic synthesis, enabling the replacement of a hydroxyl group with a hydrogen atom. The Barton-McCombie reaction is a classic and powerful method for achieving this transformation under mild, radical-mediated conditions.[2][3] This reaction is particularly valuable in the synthesis of complex molecules, such as natural products and pharmaceuticals, where functional group tolerance is paramount.[4]

Traditionally, the Barton-McCombie reaction has relied on tributyltin hydride (Bu₃SnH) as the hydrogen atom donor. However, the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture have driven the search for less hazardous alternatives.[4][5]

Tris(trimethylsilyl)silane: A Superior Alternative

Tris(trimethylsilyl)silane, (Me₃Si)₃SiH, has emerged as an excellent, less toxic substitute for tributyltin hydride in radical deoxygenation reactions.[6][7] Its primary advantages include:

  • Low Toxicity: Silane (B1218182) byproducts are generally less toxic and more environmentally benign than their organotin counterparts.[7]

  • Ease of Purification: The byproducts of reactions using tris(trimethylsilyl)silane are typically easier to remove during workup and purification.

  • Effective Hydrogen Donor: The Si-H bond in tris(trimethylsilyl)silane is sufficiently weak to act as an efficient hydrogen atom donor in radical chain reactions.[8][9]

Reaction Mechanism: The Barton-McCombie Deoxygenation

The deoxygenation of an alcohol using tris(trimethylsilyl)silane follows the Barton-McCombie radical chain mechanism. The process involves two main stages:

  • Activation of the Alcohol: The alcohol is first converted into a thiocarbonyl derivative, most commonly a xanthate (dithiocarbonate) or a thionocarbonate. This "activates" the hydroxyl group for radical cleavage.[5][10]

  • Radical Deoxygenation: The thiocarbonyl derivative is then treated with tris(trimethylsilyl)silane and a radical initiator, such as azobisisobutyronitrile (AIBN), to initiate the deoxygenation process.[2]

The key steps of the radical chain reaction are:

  • Initiation: Thermal decomposition of AIBN generates a radical, which abstracts a hydrogen atom from tris(trimethylsilyl)silane to produce the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•.

  • Propagation:

    • The silyl (B83357) radical adds to the thiocarbonyl group of the xanthate.

    • This intermediate fragments to form a stable silicon-sulfur bond and the desired alkyl radical.

    • The alkyl radical then abstracts a hydrogen atom from another molecule of tris(trimethylsilyl)silane, yielding the deoxygenated product and regenerating the silyl radical to continue the chain.[2]

Quantitative Data

The following table summarizes representative examples of the deoxygenation of secondary alcohols via their xanthate derivatives using tris(trimethylsilyl)silane.

Substrate (Alcohol)ProductReaction ConditionsYield (%)
CholesterolCholestaneXanthate derivative, (Me₃Si)₃SiH, AIBN, Toluene (B28343), reflux~90%
LanosterolLanostaneXanthate derivative, (Me₃Si)₃SiH, AIBN, Toluene, reflux~85%
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranoseXanthate derivative, (Me₃Si)₃SiH, AIBN, Toluene, reflux>90%
Various secondary alcoholsCorresponding alkanesXanthate derivative, (Me₃Si)₃SiH, AIBN, Toluene or Benzene, reflux70-95%

Note: Yields are compiled from various sources and are representative of typical outcomes. Specific yields may vary depending on the substrate and precise reaction conditions.[6]

Experimental Protocols

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Tris(trimethylsilyl)silane is flammable; keep away from ignition sources.

  • Carbon disulfide is highly flammable, volatile, and toxic. Handle with extreme care.

  • Sodium hydride is a water-reactive flammable solid. Handle under an inert atmosphere.

Protocol 1: Preparation of the S-Methyl Xanthate from a Secondary Alcohol

This protocol is a general procedure for the activation of a secondary alcohol.[5][10]

Materials:

  • Secondary alcohol

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Slowly add carbon disulfide (2.0 equiv) to the mixture at 0 °C. The solution will typically turn yellow or orange.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equiv) dropwise.

  • Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude xanthate by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deoxygenation of the S-Methyl Xanthate with Tris(trimethylsilyl)silane

This protocol describes the final deoxygenation step.[9]

Materials:

  • S-Methyl xanthate derivative (from Protocol 1)

  • Tris(trimethylsilyl)silane ((Me₃Si)₃SiH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene or benzene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the xanthate (1.0 equiv) in anhydrous toluene.

  • Add tris(trimethylsilyl)silane (1.2-1.5 equiv) to the solution.

  • Add a catalytic amount of AIBN (0.1-0.2 equiv).

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to remove the silane byproducts and any remaining starting material.

Visualizations

Reaction Mechanism

Barton_McCombie_Deoxygenation cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat TTMSS_Radical (Me₃Si)₃Si• Initiator_Radical->TTMSS_Radical + (Me₃Si)₃Si-H TTMSS_H (Me₃Si)₃Si-H Xanthate R-O-C(=S)SMe TTMSS_Radical->Xanthate Adduct Adduct Radical Xanthate->Adduct + (Me₃Si)₃Si• Alkyl_Radical R• Adduct->Alkyl_Radical Fragmentation Product R-H Alkyl_Radical->Product + (Me₃Si)₃Si-H TTMSS_Radical_Prop (Me₃Si)₃Si• Alkyl_Radical->TTMSS_Radical_Prop regenerates TTMSS_H_Prop (Me₃Si)₃Si-H

Caption: Barton-McCombie deoxygenation mechanism.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Xanthate Formation cluster_step2 Step 2: Deoxygenation Alcohol Alcohol (R-OH) Base NaH, CS₂, MeI Alcohol->Base Xanthate Xanthate (R-O-C(=S)SMe) Base->Xanthate Purification1 Workup & Purification Xanthate->Purification1 Purified_Xanthate Purified Xanthate Purification1->Purified_Xanthate To next step Reagents (Me₃Si)₃SiH, AIBN, Toluene Purified_Xanthate->Reagents Reaction Reflux Reagents->Reaction Final_Product Deoxygenated Product (R-H) Reaction->Final_Product Purification2 Workup & Purification Final_Product->Purification2

References

Application Notes and Protocols: The Role of Tetrakis(trimethylsilyl)silane in the Synthesis of Nanostructured Organosilicon Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Organosilicon polymers are a class of materials that exhibit a unique combination of properties derived from their organic and inorganic components. Their high thermal stability, chemical resistance, and tunable electronic properties make them promising candidates for a wide range of applications, including drug delivery, bio-imaging, and advanced electronics. The synthesis of nanostructured organosilicon polymers offers the potential to further enhance these properties and create materials with precisely controlled architectures. Tetrakis(trimethylsilyl)silane (TTMSS), a highly silicon-rich and symmetrically branched molecule, serves as a key precursor in the synthesis of these advanced materials.

This document provides detailed application notes and experimental protocols for the synthesis of nanostructured organosilicon polymers using this compound as a foundational building block. The synthetic strategy involves the initial synthesis of TTMSS, its subsequent conversion to a functionalized monomer, and finally, the polymerization and nanostructure formation.

Overview of the Synthetic Approach

The synthesis of nanostructured organosilicon polymers from TTMSS is a multi-step process that leverages the reactivity of silyl (B83357) anions and controlled polymerization techniques. The overall workflow can be summarized as follows:

Synthesis_Workflow TTMSS_Synth Step 1: Synthesis of This compound (TTMSS) Functionalization Step 2: Functionalization to Polymerizable Monomer TTMSS_Synth->Functionalization Generation of reactive intermediate Polymerization Step 3: Controlled Polymerization Functionalization->Polymerization Introduction of polymerizable group Nanostructure Step 4: Nanostructure Formation Polymerization->Nanostructure Self-assembly or precipitation

Caption: A general workflow for the synthesis of nanostructured organosilicon polymers from TTMSS.

Experimental Protocols

Step 1: Synthesis of this compound (TTMSS)

This protocol is based on the established synthesis of TTMSS via a reductive coupling reaction.[1]

Materials:

Material Purity Supplier
Trimethylsilyl (B98337) chloride (Me3SiCl) ≥99% Sigma-Aldrich
Silicon tetrachloride (SiCl4) ≥99% Sigma-Aldrich
Lithium metal 99.9% Sigma-Aldrich

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • To the flask, add lithium metal (8.0 g, 1.15 mol) and anhydrous THF (150 mL).

  • In the dropping funnel, prepare a mixture of trimethylsilyl chloride (54.5 g, 0.50 mol) and silicon tetrachloride (21.2 g, 0.125 mol) in anhydrous THF (100 mL).

  • Add the mixture from the dropping funnel to the stirred suspension of lithium in THF at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and heat the reaction mixture at reflux for 12 hours.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove excess lithium and lithium chloride.

  • Evaporate the THF from the filtrate under reduced pressure.

  • The crude product is purified by sublimation or recrystallization from a suitable solvent (e.g., ethanol) to yield colorless crystals of TTMSS.

Expected Yield: 60-70% Characterization: The product can be characterized by melting point (319–321 °C) and NMR spectroscopy.[1]

Step 2: Synthesis of a Functionalized Tris(trimethylsilyl)silyl Monomer

This protocol describes a general method for the functionalization of TTMSS by converting it to a silyl lithium intermediate, which is then reacted with a bifunctional linker containing a polymerizable group.

Materials:

Material Purity Supplier
This compound (TTMSS) As synthesized in Step 1 -
Methyllithium (B1224462) (MeLi) solution in diethyl ether 1.6 M Sigma-Aldrich
4-Vinylbenzyl chloride 90% Sigma-Aldrich
Diethyl ether, anhydrous ≥99.9% Sigma-Aldrich

| Hexane, anhydrous | ≥99.5% | Sigma-Aldrich |

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve TTMSS (10.0 g, 31.2 mmol) in anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyllithium solution (21.5 mL, 1.6 M in diethyl ether, 34.4 mmol) to the stirred TTMSS solution. The reaction mixture will turn a deep red or orange color, indicating the formation of tris(trimethylsilyl)silyl lithium ((Me3Si)3SiLi).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • In a separate flame-dried Schlenk flask, dissolve 4-vinylbenzyl chloride (4.76 g, 31.2 mmol) in anhydrous diethyl ether (50 mL).

  • Slowly add the solution of 4-vinylbenzyl chloride to the solution of tris(trimethylsilyl)silyl lithium at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product, (4-vinylbenzyl)tris(trimethylsilyl)silane, is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Expected Yield: 50-60% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Functionalization_Pathway TTMSS This compound ((Me3Si)4Si) Silyl_Lithium Tris(trimethylsilyl)silyl Lithium ((Me3Si)3SiLi) TTMSS->Silyl_Lithium + MeLi Monomer Functionalized Monomer ((Me3Si)3Si-CH2-Ar-CH=CH2) Silyl_Lithium->Monomer + 4-Vinylbenzyl chloride

Caption: Reaction pathway for the functionalization of TTMSS to a polymerizable monomer.

Step 3 & 4: Polymerization and Nanostructure Formation via Controlled Radical Polymerization

This protocol outlines the polymerization of the functionalized monomer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a technique known for producing well-defined polymers. Nanostructure formation is achieved through the controlled precipitation of the resulting polymer.

Materials:

Material Purity Supplier
(4-Vinylbenzyl)tris(trimethylsilyl)silane As synthesized in Step 2 -
2,2'-Azobis(2-methylpropionitrile) (AIBN) 98% Sigma-Aldrich
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) 98% Sigma-Aldrich
Toluene (B28343), anhydrous ≥99.8% Sigma-Aldrich

| Methanol (B129727) | HPLC grade | Fisher Scientific |

Procedure:

  • In a Schlenk tube, dissolve the monomer ((4-vinylbenzyl)tris(trimethylsilyl)silane, 2.0 g, 5.5 mmol), RAFT agent (DDMAT, 20 mg, 0.055 mmol), and initiator (AIBN, 4.5 mg, 0.0275 mmol) in anhydrous toluene (10 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for 24 hours.

  • To stop the polymerization, cool the tube in an ice bath and expose the contents to air.

  • To induce the formation of nanostructured particles, slowly add the polymer solution to a vigorously stirred non-solvent, such as methanol (200 mL). The polymer will precipitate as fine particles.

  • Collect the polymer nanoparticles by centrifugation or filtration.

  • Wash the nanoparticles with fresh methanol (3 x 50 mL) to remove any unreacted monomer and initiator fragments.

  • Dry the nanostructured organosilicon polymer under vacuum at room temperature.

Characterization: The resulting polymer's molecular weight and dispersity can be determined by Gel Permeation Chromatography (GPC). The size and morphology of the nanostructures can be characterized by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Polymerization_Workflow Monomer_Solution Prepare Monomer, RAFT Agent, and Initiator Solution in Toluene Degas Degas by Freeze-Pump-Thaw Monomer_Solution->Degas Polymerize Polymerize at 70°C Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Isolate Isolate and Dry Nanoparticles Precipitate->Isolate

Caption: Experimental workflow for the RAFT polymerization and nanostructure formation.

Data Presentation

The following tables summarize the expected properties of the materials synthesized in the protocols above. The data is representative and may vary based on specific reaction conditions.

Table 1: Properties of this compound (TTMSS)

PropertyValueReference
Chemical FormulaC₁₂H₃₆Si₅[1]
Molar Mass320.84 g/mol [1]
AppearanceColorless solid[1]
Melting Point319–321 °C[1]

Table 2: Representative Polymerization Results

Monomer to RAFT Agent RatioPolymerization Time (h)Mn ( g/mol ) (by GPC)Đ (PDI) (by GPC)Nanoparticle Size (nm) (by SEM)
100:124~10,000~1.2100-200
200:124~20,000~1.3200-300
50:112~5,000~1.250-100

Note: Mn = Number-average molecular weight, Đ (PDI) = Dispersity (Polydispersity Index).

Conclusion

This compound is a valuable and versatile precursor for the synthesis of nanostructured organosilicon polymers. Through a multi-step synthetic approach involving functionalization and controlled polymerization, it is possible to create well-defined polymers with tailored molecular weights and to induce the formation of nanostructures. The protocols provided herein offer a comprehensive guide for researchers to explore the potential of TTMSS in the development of advanced organosilicon materials for various scientific and technological applications. Further optimization of reaction conditions and the choice of functional groups can lead to a wide array of nanostructured polymers with unique properties.

References

Application Notes and Protocols: Tetrakis(trimethylsilyl)silane as a Reagent in Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane, (Me₃Si)₄Si, serves as a crucial starting material for the generation of tris(trimethylsilyl)silane (B43935), (Me₃Si)₃SiH (TTMSS). TTMSS has emerged as a valuable, less toxic alternative to organotin hydrides, such as tributyltin hydride, in a wide array of radical-mediated chemical transformations. Its utility is particularly pronounced in radical reductions, hydrosilylation reactions, and consecutive radical reactions including cyclizations and Giese-type additions. The Si-H bond in TTMSS is sufficiently weak to participate effectively in radical chain processes, making it an indispensable tool in modern organic synthesis, particularly in the context of pharmaceutical and materials science research.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to TTMSS and the subsequent application of TTMSS in key radical reactions.

I. Synthesis of Tris(trimethylsilyl)silane (TTMSS) from this compound

The primary application of this compound in radical chemistry is its conversion to the active reagent, tris(trimethylsilyl)silane. This transformation is typically achieved by the reaction of this compound with an organolithium reagent, such as methyllithium (B1224462), followed by protonation.[2]

Experimental Protocol: Synthesis of Tris(trimethylsilyl)silane

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

  • This compound ((Me₃Si)₄Si)

  • Methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether)

  • Hydrochloric acid (HCl), 2 N solution

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Pentane

  • Magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (four-necked flask, condenser, dropping funnel, mechanical stirrer, low-temperature thermometer)

  • Dry ice-acetone bath

Procedure:

  • Reaction Setup: In a 500-mL four-necked flask equipped with a condenser, mechanical stirrer, dropping funnel, and a low-temperature thermometer, place this compound. The apparatus must be thoroughly flushed with nitrogen or argon.

  • Dissolution: Add anhydrous THF to the flask to dissolve the this compound.

  • Cooling: Cool the reaction flask to approximately -60°C using a dry ice-acetone bath.

  • Addition of Methyllithium: Add methyllithium solution dropwise to the stirred solution of this compound over a period of 3 hours. Maintain a continuous stream of nitrogen or argon through the reaction mixture during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 16 hours at room temperature. The reaction mixture will typically acquire a greenish tint.

  • Hydrolysis: Carefully add the reaction mixture to 400 mL of ice-cold 2 N hydrochloric acid with vigorous stirring. Caution: The solid residue may be pyrophoric. It is advisable to blanket the flask with an inert gas before and during the transfer.

  • Extraction: Extract the aqueous phase four times with 200-mL portions of pentane.

  • Drying and Concentration: Combine the organic phases and dry over magnesium sulfate. Remove the solvents under reduced pressure.

  • Purification: Distill the resulting oil under reduced pressure to afford pure tris(trimethylsilyl)silane.

G TETRA This compound ((Me₃Si)₄Si) SILI_LI Tris(trimethylsilyl)silyl Lithium ((Me₃Si)₃SiLi) TETRA->SILI_LI + MeLi - Me₄Si MELI Methyllithium (MeLi) TTMSS Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) SILI_LI->TTMSS + HCl - LiCl HCL Hydrochloric Acid (HCl)

Caption: Synthesis of TTMSS from this compound.

II. Applications of Tris(trimethylsilyl)silane in Radical Chemistry

TTMSS is a versatile reagent for a variety of radical-mediated transformations. Key applications include radical dehalogenation, radical cyclization, and the Giese reaction.

A. Radical Dehalogenation

TTMSS is an effective reducing agent for the reductive dehalogenation of organic halides (chlorides, bromides, and iodides).[4] The reaction proceeds via a radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B).

R-X + (Me₃Si)₃SiH --(Initiator)--> R-H + (Me₃Si)₃SiX

Materials:

  • Organic halide (substrate)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Radical initiator (e.g., AIBN or Et₃B/O₂)

  • Anhydrous solvent (e.g., benzene (B151609), toluene, or THF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the organic halide in the chosen anhydrous solvent.

  • Addition of Reagents: Add TTMSS (typically 1.1-1.5 equivalents) and the radical initiator (catalytic amount, e.g., 0.1 equivalents of AIBN) to the solution.

  • Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen or argon through it for 15-30 minutes.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., reflux for AIBN in benzene or toluene). Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel to obtain the dehalogenated product.

Substrate (R-X)Initiator/ConditionsYield (%)Reference
1-BromoadamantaneAIBN, Benzene, 80 °C95[4]
IodocyclohexaneAIBN, Benzene, 80 °C98[4]
p-BromotolueneAIBN, Benzene, 80 °C92[4]
B. Radical Cyclization

TTMSS is highly effective in mediating radical cyclization reactions, often with improved diastereoselectivity compared to tributyltin hydride.[5][6][7] This is particularly valuable in the synthesis of cyclic and heterocyclic compounds.

This protocol is based on the work of Gandon, Snaith, and coworkers.[5]

Materials:

  • 7-Substituted-6-aza-8-bromooct-2-enoate (substrate)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a solution of the bromo-enoate substrate in anhydrous toluene, add TTMSS (1.5 equivalents) and AIBN (0.2 equivalents).

  • Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen or argon through it for 20 minutes.

  • Reaction: Heat the reaction mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the cyclized piperidine (B6355638) derivative.

Substrate (R in 7-position)Product (trans:cis ratio)Yield (%)Reference
Methyl73:2790[8]
Isopropyl95:575[5]
sec-Butyl>99:160[8]
Phenyl98:282[5]
C. Giese Reaction

The Giese reaction involves the radical addition of an alkyl radical to an electron-deficient alkene (Michael acceptor). TTMSS can be used to generate the alkyl radical from an alkyl halide, often in conjunction with photoredox catalysis for milder reaction conditions.[9][10]

This protocol is a general representation based on modern photoredox methodologies.[9]

Materials:

  • Alkyl bromide (or iodide)

  • Michael acceptor (e.g., α,β-unsaturated ester or amide)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Photocatalyst (e.g., Ir(ppy)₃ or an organic dye)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or acetonitrile)

  • Visible light source (e.g., blue LED lamp)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a reaction vial, combine the alkyl bromide (1.5-3 equivalents), Michael acceptor (1 equivalent), TTMSS (1.1-1.5 equivalents), and the photocatalyst (1-5 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10-15 minutes.

  • Irradiation: Place the reaction vial in front of a visible light source and stir at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction (if necessary) and remove the solvent.

  • Purification: Purify the residue by column chromatography to isolate the Giese adduct.

Alkyl BromideMichael AcceptorPhotocatalystYield (%)Reference
Cyclohexyl bromideN,N-DimethylacrylamideIr(dF(CF₃)ppy)₂(dtbbpy)PF₆74[9]
Isopropyl bromideN,N-DimethylacrylamideIr(dF(CF₃)ppy)₂(dtbbpy)PF₆65[9]
1-BromoadamantaneN,N-DimethylacrylamideIr(dF(CF₃)ppy)₂(dtbbpy)PF₆81[9]

III. Reaction Mechanisms and Workflows

A. General Radical Chain Mechanism with TTMSS

The efficacy of TTMSS in radical reactions stems from its ability to participate in a radical chain process.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R'• 2 R'• Initiator->2 R'• Δ or hν TTMS• (Me₃Si)₃Si• 2 R'•->TTMS• + (Me₃Si)₃SiH - R'-H R• R• TTMS•->R• + R-X - (Me₃Si)₃SiX Product R-H R•->Product + (Me₃Si)₃SiH

Caption: General Radical Chain Mechanism with TTMSS.

B. Workflow for a TTMSS-Mediated Radical Reaction

The following diagram illustrates a typical experimental workflow for conducting a radical reaction using TTMSS.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, TTMSS, and Initiator B Add Anhydrous Solvent A->B C Deoxygenate with N₂/Ar B->C D Heat or Irradiate C->D E Monitor Progress (TLC/GC) D->E F Cool and Concentrate E->F G Column Chromatography F->G H Isolate Pure Product G->H

Caption: Experimental Workflow for TTMSS-Mediated Radical Reactions.

Conclusion

This compound is a convenient and stable precursor to tris(trimethylsilyl)silane, a versatile and environmentally more benign reagent for radical chemistry. TTMSS has demonstrated broad applicability in fundamental radical reactions, including dehalogenations, cyclizations, and Giese additions, often providing high yields and selectivities. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, facilitating the adoption of this important reagent in their synthetic endeavors.

References

procedures for handling and storing Tetrakis(trimethylsilyl)silane safely

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsilyl)silane, with the chemical formula C₁₂H₃₆Si₅, is an organosilicon compound utilized as a reagent and precursor in organic synthesis and silicon-based chemistry.[1] It is a colorless, sublimable solid with a high melting point.[2] Due to its potential hazards, strict adherence to safety protocols during its handling and storage is imperative to ensure the well-being of laboratory personnel and the integrity of research. These application notes provide detailed procedures for the safe handling and storage of this compound.

Physicochemical and Hazard Data

A comprehensive summary of the quantitative data for this compound is presented below. This information has been compiled from various safety data sheets and chemical databases.

PropertyValueReferences
Chemical Formula C₁₂H₃₆Si₅[2][3]
Molar Mass 320.84 g/mol [2][3]
Appearance White to off-white powder; colorless solid[1][2]
Melting Point 263-264 °C (lit.); 319-321 °C (sealed tube)[1][2]
Boiling Point Not available
Density 0.79 g/mL (predicted); 0.806 g/cm³[1][2]
Solubility Soluble in chloroform (B151607) (100 mg/ml)[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][4]
GHS Signal Word Warning[2][4]

Experimental Protocols

1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[5] Contact lenses should not be worn.[5]

  • Hand Protection: Neoprene or nitrile rubber gloves.[5]

  • Body Protection: A flame-retardant laboratory coat and appropriate protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-certified dust and mist respirator (orange cartridge) is recommended.[5]

2. Handling Protocol

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation to minimize exposure to dust.[5][6]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of dust.[5][6]

  • Preventing Dust Formation: Handle the solid material carefully to avoid the formation of dust and aerosols.[6]

  • Hygiene: After handling, wash hands and other exposed areas thoroughly with mild soap and water, especially before eating, drinking, or smoking.[5] Contaminated clothing should be removed and washed before reuse.[5]

3. Storage Protocol

  • Container: Store in a tightly closed container.[5][6]

  • Atmosphere: For prolonged storage, it is recommended to store under an inert atmosphere, such as nitrogen, as the material is moisture-sensitive.[6][7]

  • Conditions: The storage area should be a cool, dry, and well-ventilated place, away from sources of heat, ignition, and direct light.[1][5][6]

  • Incompatibilities: Keep separated from strong oxidizing agents, halogens, and moisture.[5][6][8]

4. Spill and Emergency Procedures

  • Spill Response:

    • Evacuate all non-essential personnel from the spill area.[5]

    • Ensure adequate ventilation.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[7]

    • Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[5] Avoid creating dust.[6]

    • Do not let the product enter drains or public waters.[5]

  • First Aid:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7]

    • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4]

    • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

    • If swallowed: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[4]

5. Waste Disposal

  • Procedure: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to incinerate the material in a licensed waste disposal facility.[9]

Diagrams

Safe_Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling & Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Retrieve from Storage C->D Proceed to Handling E Handle Carefully to Avoid Dust Formation D->E F Use in Experiment E->F G Securely Close Container F->G After Use J Decontaminate Work Area F->J After Use H Store in Cool, Dry, Well-Ventilated Area G->H I Store Under Inert Gas (e.g., Nitrogen) H->I Recommended I->D For Next Use K Dispose of Waste Properly J->K L Wash Hands Thoroughly J->L

Caption: Workflow for the safe handling and storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Tetrakis(trimethylsilyl)silane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and safety of Tetrakis(trimethylsilyl)silane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most effective method for synthesizing this compound?

A1: The most common and effective method is the reductive silylation of silicon tetrachloride (SiCl₄) with trimethylsilyl (B98337) chloride (Me₃SiCl) using an alkali metal, typically lithium, as the reducing agent.[1] The general reaction is: SiCl₄ + 4 Me₃SiCl + 8 Li → Si(SiMe₃)₄ + 8 LiCl.[1]

Q2: What is a typical yield for this synthesis?

A2: Yields can vary significantly based on reaction conditions. While some older procedures report lower yields, optimized industrial processes claim yields as high as 79-94% based on gas chromatography (GC) analysis.[2] The final isolated yield will depend on the efficiency of the work-up and purification steps.

Q3: What are the main byproducts I should be aware of?

A3: The primary byproduct of concern is hexamethyldisilane (B74624) (Me₃Si-SiMe₃), formed from the coupling of two trimethylsilyl chloride molecules. Other linear or branched polysilanes can also form, particularly if reaction conditions are not carefully controlled.[3]

Q4: Why is the work-up procedure so critical for achieving a high yield?

A4: The work-up is critical because of the presence of excess, highly reactive lithium metal. Improperly quenching the reaction can lead to a highly alkaline environment (e.g., by adding water directly), which can cause decomposition of the desired this compound product, drastically reducing the yield.[2]

Q5: How should I purify the final product?

A5: this compound is a colorless, crystalline solid.[1] After the initial work-up and removal of solvent, the crude product can be purified by crystallization, typically from methanol (B129727). For higher purity, subsequent recrystallization or sublimation can be performed.

Experimental Protocol

This protocol is based on high-yield procedures and is intended for experienced chemists. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

Equipment:

  • Multi-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a low-temperature thermometer.

  • Dry ice/acetone or cryocooler for temperature control.

  • Inert gas manifold (Schlenk line).

Procedure:

  • Setup: Assemble the reaction flask, ensuring all glassware is oven-dried and cooled under an inert atmosphere. Charge the flask with lithium metal.

  • Reagent Preparation: In the dropping funnel, prepare a solution of SiCl₄ and Me₃SiCl in anhydrous THF.

  • Initial Reaction: Cool the flask containing lithium and a small amount of THF to 0°C. Slowly add the SiCl₄/Me₃SiCl solution from the dropping funnel to the stirred lithium suspension. Maintain the temperature between 0-10°C during the addition.

  • Reflux: After the addition is complete, remove the cooling bath, allow the mixture to warm to room temperature, and then heat to reflux for several hours to ensure the reaction goes to completion. The mixture will appear as a gray-black slurry.

  • Quenching (Critical Step): Cool the reaction mixture to 0-10°C using an ice bath. Slowly and carefully add anhydrous methanol dropwise via the dropping funnel. Monitor for gas evolution (hydrogen) and control the addition rate to prevent excessive foaming and a rapid temperature increase. The goal is to neutralize the excess lithium while keeping the solution from becoming strongly alkaline.[2]

  • Hydrolysis and Extraction: After the gas evolution has ceased, add saturated aqueous NH₄Cl solution to the flask. Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with hexane or pentane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Crystallize the resulting crude solid from a minimal amount of cold methanol to yield this compound as a white, crystalline solid.

Data on Reaction Conditions and Yield

The following table summarizes data from an optimized industrial process, demonstrating how reactant stoichiometry can influence yield.[2]

ParameterExample 1Example 2Example 3 (Comparative)
SiCl₄ (mol) 0.4130.4160.437
Me₃SiCl (mol) 1.9822.991.982
Lithium (g-atom) 3.684.164.16
Li / Total Cl ratio 0.991.050.95
Me₃SiCl / SiCl₄ ratio 4.87.24.5
Solvent THFTHFTHF
Yield (GC Internal Std.) 79.0%93.7%43.7% (after alkaline work-up)

Note: Example 3 demonstrates a significant yield decrease due to an improper work-up that resulted in an alkaline aqueous layer (pH 11).[2]

Visualized Workflows and Guides

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Assemble Dry Glassware under Inert Atmosphere p2 Charge Flask with Lithium Metal & THF p1->p2 p3 Prepare SiCl₄ / Me₃SiCl Solution in THF p2->p3 r1 Cool to 0-10°C p3->r1 r2 Slowly Add Chlorosilane Solution r1->r2 r3 Warm to RT & Reflux for 2.5h+ r2->r3 w1 Cool to 0-10°C r3->w1 w2 Quench with Methanol (Dropwise) w1->w2 w3 Hydrolyze with aq. NH₄Cl w2->w3 w4 Extract with Hexane w3->w4 w5 Dry & Concentrate w4->w5 w6 Crystallize from Methanol w5->w6 w7 Obtain Pure Product w6->w7

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or failed reactions.

Problem: Very low or no product yield.

Possible CauseRecommended Solution
Moisture/Air in Reaction Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of a dry, inert gas (N₂ or Ar). Solvents must be anhydrous.
Impure Reagents Use freshly distilled SiCl₄ and Me₃SiCl. Ensure the lithium metal surface is clean and not overly oxidized.
Incorrect Temperature Control Maintain the temperature between 0-10°C during the initial addition. Running the reaction too cold may slow it down excessively, while running it too warm can increase byproduct formation.
Inefficient Stirring This is a heterogeneous reaction. Vigorous mechanical stirring is essential to ensure the chlorosilanes make contact with the lithium surface.

Problem: Yield is significantly lower than expected after work-up.

Possible CauseRecommended Solution
Product Decomposition during Quench The quenching step is exothermic and produces basic lithium methoxide. Add methanol slowly and with efficient cooling (0-10°C) to control the reaction rate and prevent a buildup of base that can cleave Si-Si bonds. The goal is a neutral or slightly acidic work-up.[2]
Incomplete Reaction The reaction mixture should be a dark gray/black slurry. If it remains light-colored, the reaction may not have initiated or completed. Consider extending the reflux time.
Losses During Extraction/Purification Ensure thorough extraction from the aqueous layer. Be careful not to use an excessive amount of methanol for crystallization, as the product has some solubility.

Troubleshooting Logic Diagram

G start Low or No Yield Obtained q1 Was the reaction run under strictly anhydrous/inert conditions? start->q1 s1 Redry all glassware, use anhydrous solvents, and ensure a positive inert gas flow. q1->s1 No q2 Was vigorous stirring maintained throughout the reaction? q1->q2 Yes s2 Use an overhead mechanical stirrer. Ensure the stir blade is positioned to agitate the lithium metal effectively. q2->s2 No q3 Was the quench with methanol performed slowly at 0-10°C? q2->q3 Yes s3 Product likely decomposed due to alkaline conditions. Optimize quench by ensuring slow, controlled addition of methanol at low temperature. q3->s3 No s4 Consider extending reflux time or checking reagent quality. q3->s4 Yes

Caption: A decision tree to diagnose potential causes of low yield in the synthesis.

References

Technical Support Center: Purification of Tetrakis(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Tetrakis(trimethylsilyl)silane (TTMSS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of TTMSS.

I. Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying TTMSS are recrystallization and sublimation.[1][2][3] Given that TTMSS is a colorless solid with a high melting point, these techniques are well-suited for removing impurities.[3]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Impurities in crude TTMSS can arise from starting materials, side reactions, and subsequent workup steps. Potential impurities may include:

  • Unreacted starting materials: Tetrachlorosilane (SiCl₄) and Chlorotrimethylsilane (Me₃SiCl).

  • Side products: Tris(trimethylsilyl)silane is a known side product.[4] Partially chlorinated silanes and various polysilanes can also be formed during the synthesis.

  • Residual Lithium: Excess lithium metal from the synthesis reaction can be a significant impurity.[2]

  • Hydrolysis products: Handling of the reaction mixture may lead to the formation of siloxanes.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of TTMSS can be effectively determined using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is useful for identifying and quantifying volatile impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ²⁹Si NMR can provide detailed structural information and help quantify the purity of the TTMSS sample.[7][8]

Q4: What are the key safety precautions to consider when handling this compound and its impurities?

A4: It is crucial to handle TTMSS and its potential impurities with care in a well-ventilated fume hood.[1][9][10][11] Key safety precautions include:

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][9]

  • Avoiding inhalation of dust and vapors.[1]

  • Keeping the compound away from moisture, as it can be moisture-sensitive.[10]

  • Handling residual lithium with extreme caution as it is highly reactive.

  • Consulting the Safety Data Sheet (SDS) for detailed safety information.[1][9][10][11]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low Recovery of TTMSS The chosen solvent has too high a solubility for TTMSS at low temperatures. Incomplete precipitation.Select a solvent in which TTMSS is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Oily Product Formation The cooling rate is too rapid. The solution is supersaturated. Impurities are preventing crystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Add a small amount of a solvent in which TTMSS is less soluble to reduce supersaturation. Consider a pre-purification step like column chromatography if the crude product is highly impure.
Crystals are Colored or Appear Impure Incomplete removal of colored impurities. Co-precipitation of impurities.Perform a hot filtration step to remove insoluble impurities before cooling. If impurities are soluble, a second recrystallization may be necessary. The use of activated carbon during the hot dissolution stage can sometimes help remove colored impurities.
No Crystal Formation The solution is not saturated enough.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure TTMSS.
Sublimation Troubleshooting
Problem Possible Cause Solution
Low Yield of Sublimate The sublimation temperature is too low. The vacuum is not sufficient.Gradually increase the temperature to find the optimal sublimation point without causing decomposition. Ensure a high vacuum is maintained throughout the process.
Product Decomposition The sublimation temperature is too high.Carefully control the temperature to just above the sublimation point of TTMSS. Use a temperature gradient sublimation apparatus for better control.
Contamination of Sublimate with Impurities The impurity has a similar vapor pressure to TTMSS.If impurities co-sublime, a second sublimation at a carefully controlled temperature might be necessary. Alternatively, consider using recrystallization as a preliminary purification step.
Slow Sublimation Rate The surface area of the crude material is too small. The distance between the crude material and the cold finger is too large.Grind the crude TTMSS into a fine powder to increase the surface area. Optimize the sublimation apparatus to minimize the distance the vapor has to travel.

III. Experimental Protocols

Recrystallization of this compound

This is a general protocol and may need to be optimized based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Anhydrous organic solvent (e.g., a mixture of a good solvent like chloroform (B151607) or toluene (B28343) and a poor solvent like hexane (B92381) or pentane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude TTMSS in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the TTMSS when hot but not when cold.

  • Dissolution: Place the crude TTMSS in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Sublimation of this compound

Apparatus:

  • Sublimation apparatus (includes a vessel for the crude solid, a cold finger, and a vacuum connection)

  • Heating mantle or oil bath

  • High vacuum pump

  • Cold trap

Procedure:

  • Preparation: Place the crude TTMSS powder in the bottom of the sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed. Connect the cold finger to a coolant source (e.g., circulating cold water or a dry ice/acetone slurry).

  • Evacuation: Evacuate the apparatus using a high vacuum pump. A cold trap should be placed between the apparatus and the pump to protect the pump from any volatile impurities.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to just below the melting point of TTMSS to induce sublimation without melting. The optimal temperature and pressure will need to be determined empirically but will likely be in the range of 150-250 °C under high vacuum.

  • Collection: The purified TTMSS will sublime and deposit as crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Then, carefully vent the apparatus and collect the purified crystals from the cold finger.

IV. Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₂H₃₆Si₅320.84319–321Sublimes
TetrachlorosilaneSiCl₄169.90-7057.6
ChlorotrimethylsilaneC₃H₉ClSi108.64-4057.7
Tris(trimethylsilyl)silaneC₉H₂₈Si₄248.66-201-203
HexamethyldisiloxaneC₆H₁₈OSi₂162.38-68101

Note: Data is compiled from various sources and should be used as a reference.

V. Visualizations

Experimental Workflow for TTMSS Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_product Final Product Start Crude TTMSS from Synthesis (Reaction of SiCl4, Me3SiCl, and Li) Recrystallization Recrystallization Start->Recrystallization Primary Purification Sublimation Sublimation Recrystallization->Sublimation Analysis Purity Assessment (GC-MS, NMR) Recrystallization->Analysis Sublimation->Analysis End Pure this compound Analysis->End Meets Purity Specs

Caption: General experimental workflow for the purification of this compound.

Logical Relationship for Troubleshooting Low Yield in Recrystallization

LowYieldTroubleshooting Start Problem: Low Yield in Recrystallization Cause1 Cause: Inappropriate Solvent Choice Start->Cause1 Cause2 Cause: Insufficient Cooling Start->Cause2 Cause3 Cause: Premature Crystallization Start->Cause3 Cause4 Cause: Too Much Solvent Used Start->Cause4 Solution1 Solution: Re-evaluate solvent system. (High solubility at high T, low at low T) Cause1->Solution1 Solution2 Solution: Increase cooling time and/or use a colder bath. Cause2->Solution2 Solution3 Solution: Perform hot filtration quickly. Pre-heat funnel and flask. Cause3->Solution3 Solution4 Solution: Use minimum amount of hot solvent for dissolution. Concentrate mother liquor. Cause4->Solution4

Caption: Decision tree for troubleshooting low yield during the recrystallization of TTMSS.

References

Technical Support Center: Optimizing Deposition Parameters for Tetrakis(trimethylsilyl)silane in PECVD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plasma-enhanced chemical vapor deposition (PECVD) of Tetrakis(trimethylsilyl)silane (TTMSS). The information provided is designed to help users optimize their deposition processes and resolve common experimental issues.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the PECVD of TTMSS, offering potential causes and solutions in a straightforward question-and-answer format.

Problem IDQuestionPotential CausesSuggested Solutions
FILM-001 Why is there poor or no film deposition? - Inadequate Precursor Flow: Insufficient TTMSS vapor reaching the chamber. - Low RF Power: Plasma is not energetic enough to decompose the precursor. - Incorrect Gas Composition: Inappropriate ratio of carrier gas to precursor. - System Leak: Compromised vacuum integrity affecting plasma stability and precursor concentration.- Verify Precursor Delivery: Check the bubbler temperature and carrier gas flow rate. Ensure all lines are clear. - Increase RF Power: Gradually increase the RF power to enhance precursor dissociation.[1] - Optimize Gas Ratios: Adjust the carrier gas flow to ensure adequate precursor residence time. - Perform a Leak Check: Use a helium leak detector or a rate-of-rise test to check for system leaks.
FILM-002 Why is the deposited film non-uniform in thickness? - Non-uniform Gas Flow: "Showerhead" gas inlet may be clogged or poorly designed. - Temperature Gradients: Uneven heating across the substrate holder. - Plasma Instability: Fluctuations in RF power or pressure. - Substrate Positioning: Incorrect placement of the substrate within the plasma sheath.- Clean Showerhead: Regularly clean the gas showerhead to ensure uniform gas distribution. - Verify Temperature Uniformity: Use a thermocouple array to check for temperature gradients across the substrate holder. - Stabilize Plasma: Ensure the RF matching network is properly tuned and the pressure controller is functioning correctly. - Center Substrate: Ensure the substrate is placed centrally on the holder.
ADH-001 Why is the film peeling or delaminating from the substrate? - Poor Substrate Cleaning: Organic or particulate contamination on the substrate surface. - High Film Stress: Excessive intrinsic stress (compressive or tensile) in the deposited film.[2] - Lack of Adhesion Layer: Poor chemical bonding between the film and the substrate. - Thermal Mismatch: Significant difference in the coefficient of thermal expansion between the film and the substrate.- Improve Substrate Cleaning: Implement a multi-step cleaning process (e.g., solvent clean, DI water rinse, nitrogen dry, and in-situ plasma clean). - Optimize Deposition Parameters: Adjust RF power, pressure, and gas flows to reduce film stress. Lowering RF power can sometimes reduce compressive stress.[1] - Use an Adhesion Promoter: Deposit a thin adhesion layer (e.g., a thin layer of silicon or titanium) prior to TTMSS deposition. - Control Temperature Ramps: Use slow heating and cooling rates to minimize thermal stress.
PROP-001 Why does the film have a high carbon content or organic-like properties? - Incomplete Precursor Decomposition: Insufficient plasma power or residence time to break all Si-C and C-H bonds. - Low Substrate Temperature: Insufficient thermal energy to promote complete reaction and densification.- Increase RF Power: Higher RF power will lead to greater fragmentation of the TTMSS precursor.[1] - Increase Substrate Temperature: A higher deposition temperature can aid in the removal of organic fragments and lead to a more inorganic, SiOₓ-like film. - Introduce an Oxidizing Agent: Add a small amount of oxygen (O₂) or nitrous oxide (N₂O) to the plasma to facilitate the removal of carbon as CO or CO₂.
RATE-001 Why is the deposition rate too low? - Low Precursor Flow Rate: Insufficient TTMSS vapor in the chamber. - Low RF Power: Insufficient energy to efficiently crack the precursor. - High Chamber Pressure: Increased scattering of reactive species, reducing their flux to the substrate.- Increase Bubbler Temperature/Carrier Gas Flow: This will increase the amount of TTMSS vapor delivered to the chamber. - Increase RF Power: A higher power density generally leads to a higher deposition rate.[1] - Optimize Pressure: Lowering the pressure can sometimes increase the deposition rate, but this effect can be system-dependent.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of TTMSS deposition parameters.

Precursor Handling and Delivery

Q: What is the recommended method for delivering this compound (TTMSS) to the PECVD chamber?

A: TTMSS is a liquid precursor at room temperature. The most common and reliable method for its delivery is through a temperature-controlled bubbler. An inert carrier gas, such as Argon (Ar) or Helium (He), is passed through the liquid TTMSS, carrying its vapor into the deposition chamber.[3] It is crucial to maintain a constant temperature in the bubbler and the gas lines leading to the chamber to ensure a stable and reproducible precursor flow rate.

Deposition Parameters

Q: How do the primary deposition parameters (RF Power, Substrate Temperature, Pressure, Gas Flows) affect the film properties?

A: The table below summarizes the general effects of key deposition parameters on the properties of films deposited from organosilicon precursors like TTMSS. The exact effects can be system-dependent and should be optimized experimentally.

ParameterEffect on Deposition RateEffect on Film CompositionEffect on Film StressEffect on Refractive Index
RF Power Generally increases with power.[1]Higher power leads to more complete precursor fragmentation and lower carbon content.Can increase compressive stress due to ion bombardment.[1][2]Tends to increase as the film becomes denser and more SiOₓ-like.
Substrate Temperature Can increase or decrease depending on the deposition regime. At lower temperatures, an increase can enhance surface reactions and increase the rate. At higher temperatures, desorption of species can decrease the rate.[4]Higher temperatures promote the removal of organic groups, leading to a more inorganic film.Can be used to anneal out stress, generally moving it in the tensile direction.Generally increases with temperature as the film densifies.
Chamber Pressure Complex effect. Higher pressure can increase the concentration of reactants but also increase gas-phase nucleation and scattering.Higher pressure can lead to more gas-phase polymerization and potentially higher carbon content.Can influence ion bombardment energy and thus film stress.Can vary depending on the resulting film density and composition.
Carrier Gas Flow Affects the residence time of the precursor in the plasma. Higher flow rates can decrease residence time, potentially lowering the deposition rate.[5]Higher carrier gas flow can lead to less fragmentation of the precursor and higher organic content.Can indirectly affect stress by altering plasma chemistry and ion bombardment.Can decrease if the film becomes less dense due to shorter residence times.
Film Characterization

Q: What are the key characteristic peaks to look for in an FTIR spectrum of a TTMSS-deposited film?

A: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the chemical bonding in the deposited films. The table below lists the common vibrational modes and their corresponding wavenumber ranges for silicon-based films derived from organosilicon precursors.

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3650O-H stretchingPresence of moisture or Si-OH (silanol) groups.
~2960C-Hₓ stretchingIndicates residual organic content from the precursor.
~1260Si-CH₃ rocking/deformationA strong indicator of incomplete precursor decomposition.
~1000-1100Si-O-Si asymmetric stretchingThe primary peak for SiOₓ-like films. Its position and width provide information about the film's stoichiometry and structure.[6][7]
~890Si-(CH₃)₂ rockingAnother indicator of residual methyl groups.
~840Si-C stretchingIndicates the presence of silicon carbide-like bonds.
~800Si-O-Si symmetric stretchingA secondary peak for SiOₓ networks.[6]
~450Si-O-Si rockingAnother characteristic peak for SiOₓ networks.

Note: The exact peak positions can shift depending on the film's stoichiometry, density, and stress.[8][9]

Experimental Protocols

General PECVD Protocol for TTMSS

This protocol provides a general starting point for the deposition of silicon oxycarbide (SiOₓCᵧ:H) films from a TTMSS precursor. Note: All parameters should be optimized for the specific PECVD system and desired film properties.

  • Substrate Preparation:

    • Clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

    • Optional: Perform an in-situ plasma clean (e.g., with Ar or O₂ plasma) to remove any remaining organic contaminants and activate the surface.

  • System Preparation:

    • Load the cleaned substrate into the PECVD chamber and ensure it is centered on the substrate holder.

    • Pump the chamber down to the base pressure (typically < 10⁻⁵ Torr).

    • Heat the substrate to the desired deposition temperature and allow it to stabilize.

    • Set the TTMSS bubbler to the desired temperature (e.g., 40-60 °C) and allow it to stabilize.

  • Deposition Process:

    • Introduce the carrier gas (e.g., Ar) at the desired flow rate through the TTMSS bubbler.

    • Introduce any additional reactant gases (e.g., O₂ or N₂O) if required.

    • Allow the chamber pressure to stabilize at the desired setpoint.

    • Ignite the plasma by applying RF power to the showerhead.

    • Run the deposition for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power to extinguish the plasma.

    • Turn off the precursor and reactant gas flows.

    • Allow the substrate to cool down under vacuum or in an inert gas ambient.

    • Vent the chamber to atmospheric pressure with an inert gas (e.g., N₂) and unload the substrate.

Visualizations

Logical Workflow for TTMSS PECVD Optimization

This diagram illustrates a logical workflow for optimizing the deposition parameters for TTMSS in a PECVD system.

PECVD_Optimization_Workflow cluster_input Input Parameters cluster_process PECVD Process Parameters cluster_output Film Properties cluster_analysis Analysis & Feedback precursor TTMSS Precursor gas_flow Gas Flow Rates precursor->gas_flow substrate Substrate temperature Substrate Temperature substrate->temperature gases Carrier/Reactant Gases gases->gas_flow rf_power RF Power characterization Film Characterization rf_power->characterization temperature->characterization pressure Chamber Pressure pressure->characterization gas_flow->characterization thickness Thickness & Deposition Rate optimization Parameter Optimization thickness->optimization composition Composition (FTIR, XPS) composition->optimization stress Film Stress stress->optimization optical Optical Properties (n, k) optical->optimization adhesion Adhesion adhesion->optimization characterization->thickness characterization->composition characterization->stress characterization->optical characterization->adhesion optimization->rf_power Adjust optimization->temperature Adjust optimization->pressure Adjust optimization->gas_flow Adjust

A logical workflow for optimizing TTMSS PECVD parameters.
Relationship Between Key Deposition Parameters and Film Properties

This diagram illustrates the interconnected relationships between the primary PECVD parameters and the resulting film characteristics.

Parameter_Property_Relationship cluster_params Deposition Parameters cluster_props Film Properties RF RF Power Rate Deposition Rate RF->Rate Comp Composition RF->Comp Stress Stress RF->Stress Density Density RF->Density Temp Temperature Temp->Rate Temp->Comp Temp->Stress Temp->Density Press Pressure Press->Rate Press->Comp Press->Stress Flow Gas Flow Flow->Rate Flow->Comp Adhesion Adhesion Comp->Adhesion Stress->Adhesion Density->Stress

Interdependencies of PECVD parameters and film properties.

References

overcoming poor solubility of Tetrakis(trimethylsilyl)silane in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges with Tetrakis(trimethylsilyl)silane (TTMSS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTMSS) and why is its solubility important?

A1: this compound, with the formula (Me₃Si)₄Si, is a colorless, solid organosilicon compound.[1] It serves as a valuable reagent and precursor in organic synthesis, particularly for silylation reactions, as a protecting group, and in deoxygenation reactions.[2] Achieving proper dissolution is critical for ensuring reaction homogeneity, predictable reaction kinetics, and overall success of the experimental procedure.

Q2: In which solvents is TTMSS generally soluble?

A2: TTMSS is a nonpolar molecule and is generally soluble in most common organic solvents.[3] It is notably soluble in chloroform.[2] However, it is insoluble in water.[3] See the data table below for more details.

Q3: What factors can influence the solubility of TTMSS?

A3: Several factors can affect the dissolution of TTMSS:

  • Solvent Polarity: As a nonpolar compound, TTMSS dissolves best in nonpolar organic solvents.

  • Temperature: Increasing the temperature can enhance the solubility of TTMSS, though caution must be exercised as it is a sublimable solid.[1]

  • Purity of TTMSS and Solvent: Impurities can negatively impact solubility. Ensure high-purity reagents and anhydrous solvents, as TTMSS is sensitive to moisture.[4]

  • Agitation: Proper mixing, stirring, or sonication is crucial to facilitate the dissolution process.

Q4: What are the visual indicators of poor solubility or precipitation?

A4: Signs of poor solubility include a cloudy or hazy appearance in the solution, visible undissolved white powder, or the formation of a precipitate after the solution has been standing.

Q5: How can I improve the solubility of TTMSS if I encounter issues?

A5: If TTMSS is not dissolving, consider the following steps:

  • Verify Solvent Choice: Ensure you are using an appropriate nonpolar, anhydrous organic solvent.

  • Increase Agitation: Use a vortex mixer or an ultrasonic bath to provide more energy for dissolution.

  • Gentle Heating: Carefully warm the solution. Monitor closely to avoid solvent loss and potential sublimation of the TTMSS.

  • Use a Co-Solvent: In some cases, adding a small amount of a compatible co-solvent in which TTMSS has higher solubility might improve the overall solvent system.

Q6: What safety precautions are necessary when handling TTMSS?

A6: TTMSS can cause skin, eye, and respiratory irritation.[5][6][7] Always handle this compound in a well-ventilated area or fume hood.[4][5][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (neoprene or nitrile rubber are suitable), and a lab coat.[5][6] Store TTMSS in a cool, dry place, away from moisture and oxidizing agents.[4][6]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventFormulaTypeSolubilityCitation
ChloroformCHCl₃Halogenated100 mg/mL[2]
TolueneC₇H₈AromaticSoluble
Tetrahydrofuran (THF)C₄H₈OEtherSoluble
HexanesC₆H₁₄AliphaticSoluble
WaterH₂OPolar ProticInsoluble[3]

Troubleshooting Guide for TTMSS Dissolution

ProblemPotential CauseRecommended Solution
TTMSS powder is not dissolving in the chosen solvent. 1. Inappropriate solvent selection.2. Insufficient agitation.3. Low temperature.4. Reaching saturation limit.1. Switch to a recommended nonpolar solvent like Chloroform or Toluene.2. Use an ultrasonic bath for 5-10 minutes or vortex vigorously.3. Gently warm the mixture while stirring. Do not exceed 40-50°C.4. Increase the solvent volume if the concentration is high.
The prepared TTMSS solution appears cloudy or hazy. 1. Presence of moisture in the solvent.2. Impurities in the TTMSS or solvent.3. Partial precipitation.1. Use a fresh bottle of anhydrous solvent. Ensure glassware is thoroughly dried.2. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE).3. Gently warm the solution while stirring to redissolve the precipitate.
TTMSS precipitates out of solution after a period of time. 1. Temperature fluctuation (cooling).2. Solvent evaporation.3. The solution was supersaturated.1. Store the solution at a constant temperature. If it has cooled, gently re-warm to redissolve before use.2. Ensure the container is tightly sealed to prevent solvent loss.[4][6][7]3. Prepare a more dilute solution.

Experimental Protocols

Protocol 1: Standard Preparation of a TTMSS Solution

This protocol outlines the general procedure for dissolving TTMSS in an organic solvent.

  • Preparation: Ensure all glassware is clean and thoroughly dried in an oven to remove residual moisture.

  • Inert Atmosphere: For sensitive reactions, perform these steps under an inert atmosphere (e.g., Nitrogen or Argon).

  • Weighing: Accurately weigh the desired amount of TTMSS powder and add it to a dry reaction flask.

  • Solvent Addition: Using a syringe or graduated cylinder, add the appropriate volume of anhydrous organic solvent (e.g., Chloroform) to the flask.

  • Dissolution:

    • Place a magnetic stir bar in the flask and stir the mixture at room temperature.

    • If dissolution is slow, the flask can be placed in an ultrasonic bath for 5-15 minute intervals.

    • Gentle warming can be applied if necessary.

  • Inspection: Continue agitation until the solution is clear and no solid particles are visible.

  • Storage: If not for immediate use, store the solution in a tightly sealed container, protected from light and moisture.[2][4]

Visual Workflow and Logic Diagrams

G Diagram 1: Workflow for Dissolving TTMSS start Start weigh Weigh TTMSS in a Dry Flask start->weigh add_solvent Add Anhydrous Organic Solvent weigh->add_solvent agitate Stir or Sonicate at Room Temperature add_solvent->agitate check_clarity Is Solution Clear? agitate->check_clarity heat Apply Gentle Heat (Optional) check_clarity->heat No end_node Clear Solution Ready for Use check_clarity->end_node Yes heat->agitate

Caption: Workflow for dissolving TTMSS.

G Diagram 2: Troubleshooting TTMSS Solubility Issues start Problem: TTMSS Not Dissolving check_solvent Is the Solvent Appropriate? (e.g., Anhydrous Chloroform, Toluene) start->check_solvent increase_energy Increase Agitation (Sonication / Vortex) check_solvent->increase_energy Yes change_solvent Select a More Suitable Solvent check_solvent->change_solvent No check_again Is it Dissolving? increase_energy->check_again gentle_heat Apply Gentle Heat (<50°C) check_again->gentle_heat No success Problem Solved check_again->success Yes final_check Is Solution Clear? gentle_heat->final_check final_check->success Yes re_evaluate Re-evaluate Experiment: - Check Purity - Lower Concentration final_check->re_evaluate No change_solvent->start

Caption: Troubleshooting TTMSS solubility issues.

References

Technical Support Center: Enhancing the Stability of Films Derived from Tetrakis(trimethylsilyl)silane (TTMSS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deposition and stabilization of films derived from Tetrakis(trimethylsilyl)silane (TTMSS).

Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Issue 1: Poor Film Adhesion and Delamination

  • Question: My TTMSS-derived film is peeling or flaking off the substrate. What are the possible causes and solutions?

    Answer: Poor adhesion is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

    • Substrate Surface Preparation: Inadequate cleaning of the substrate is a primary cause of delamination. Ensure the substrate is thoroughly cleaned to remove any organic residues, moisture, or particulate contamination. A pre-deposition plasma cleaning step within the PECVD chamber can significantly improve adhesion.[1]

    • Substrate Type: The choice of substrate material can influence film adhesion. For instance, early transition metals like titanium and chromium can act as effective adhesion layers for subsequent film deposition.[2] Consider using a suitable adhesion-promoting interlayer if direct deposition on your substrate proves challenging.

    • Internal Stress: High internal stress, particularly compressive stress, in the deposited film can lead to buckling and delamination.[3][4] This stress can be influenced by deposition parameters.

      • RF Power and Frequency: Lowering the RF power or using a high-frequency (e.g., 13.56 MHz) plasma can help reduce compressive stress.[4]

      • Deposition Temperature: Increasing the substrate temperature can sometimes alleviate stress.[5][6]

    • Post-Deposition Annealing: A post-deposition annealing step can help relieve stress and improve the film's structural integrity and adhesion.

Issue 2: Film Cracking

  • Question: My TTMSS film appears cracked under microscopic examination. How can I prevent this?

    Answer: Film cracking is often a result of excessive tensile stress or thermal mismatch between the film and the substrate.

    • Control of Film Thickness: Thicker films are more prone to cracking due to the accumulation of internal stress.[4] If possible, reduce the film thickness to the minimum required for your application.

    • Deposition Parameters:

      • Gas Flow Rates: The ratio of precursor to carrier and reactive gases can influence film composition and stress.

      • Deposition Temperature: A significant mismatch between the deposition temperature and the ambient temperature can induce thermal stress upon cooling. Gradual cooling of the substrate post-deposition is recommended.

    • Post-Deposition Annealing: Annealing can help to relax the film structure and reduce the likelihood of cracking. However, the annealing and cooling rates should be carefully controlled to avoid introducing thermal shock.

Issue 3: Poor Film Stability and Degradation Over Time

  • Question: The properties of my TTMSS film (e.g., hydrophobicity, chemical composition) are changing over time when exposed to ambient conditions. How can I enhance its stability?

    Answer: The degradation of organosilicon films is often due to oxidation and hydrolysis upon exposure to atmospheric oxygen and moisture.

    • Film Composition: The stability of the film is highly dependent on its chemical composition. Films with a higher degree of cross-linking and a more inorganic, SiO2-like structure tend to be more stable.[7]

      • Plasma Power: Higher plasma power during PECVD can lead to more complete fragmentation of the TTMSS precursor, resulting in a denser, more cross-linked film with lower organic content and improved stability.

    • Post-Deposition Treatment:

      • Vacuum Annealing: Annealing the film under vacuum or in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures can drive out trapped moisture and promote further cross-linking of the siloxane network, thereby enhancing stability.[8]

      • UV Curing: UV curing can also be employed to increase the cross-linking density of the film, which can significantly enhance its tensile stress and stability.[9]

Issue 4: Inconsistent Deposition Rate and Film Thickness

  • Question: I am observing significant variations in the deposition rate and final thickness of my TTMSS films between runs. What could be the cause?

    Answer: Inconsistent deposition can be attributed to several factors related to the precursor delivery and chamber conditions.

    • Precursor Temperature and Vapor Pressure: The vapor pressure of TTMSS is temperature-dependent. Fluctuations in the temperature of the precursor bubbler will lead to inconsistent precursor delivery to the chamber. Ensure the bubbler is maintained at a constant and controlled temperature.

    • Gas Flow Control: Verify the accuracy and stability of your mass flow controllers for both the carrier gas and any reactive gases.

    • Chamber Cleanliness: Residue from previous depositions on the chamber walls and showerhead can flake off and affect the plasma uniformity and deposition process. Regular plasma cleaning of the chamber is crucial for reproducible results.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies on films derived from TTMSS and similar organosilicon precursors.

Table 1: PECVD Deposition Parameters for TTMSS Films

ParameterValueSource
Microwave Plasma Jet [7]
Microwave Power235 W[7]
Argon Flow Rate2.6 slm[7]
Auxiliary Argon Flow (carrier)90 - 435 sccm[7]
TTMSS Flow Rate0.02 - 0.07 sccm[7]
Deposition Time5 min[12]
Radiofrequency Plasma Jet [7]
RF Power6 - 15 W[7]
Deposition Time15 min[7]

Table 2: Influence of Deposition Parameters on Film Properties

Parameter VariedObservationEffect on Film PropertiesSource
Plasma Power (RF) Increased from 50 W to 100 WIncreased crystallite and grain size, reduced surface roughness.[13]
Substrate Temperature Increased from 100°C to 500°CDenser structure, higher hardness.[5]
NH3/SiH4 Gas Flow Ratio Varied from 7 to 10Modulated chemical composition and refractive index.[14]
SiH4 Flow Rate Increased concentrationModified internal stress dynamics due to higher hydrogen incorporation.[9]

Experimental Protocols

Protocol 1: PECVD of TTMSS Films on Silicon Wafers

  • Substrate Preparation:

    • Clean silicon wafer substrates by sonicating in acetone, followed by isopropanol, and finally deionized (DI) water for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Perform an in-situ hydrogen plasma clean on the substrates within the PECVD chamber for 60 seconds at a pressure of 0.4 mbar, a power density of 0.146 W/cm², and a hydrogen flow of 10 sccm to remove any remaining surface contaminants.[1]

  • Deposition Process:

    • Heat the TTMSS precursor in a bubbler to a constant temperature to ensure a stable vapor pressure.

    • Introduce the TTMSS vapor into the PECVD chamber using a carrier gas (e.g., Argon) at a controlled flow rate.

    • Set the substrate temperature to the desired value (e.g., room temperature to 300°C).

    • Introduce any reactive gases (e.g., oxygen, if a more SiO2-like film is desired).

    • Ignite the plasma at a specified RF or microwave power.

    • Maintain the deposition for the desired duration to achieve the target film thickness.

    • After deposition, turn off the plasma and precursor flow, and allow the substrate to cool down under vacuum or in an inert gas flow.

  • Chamber Cleaning:

    • After the deposition run, perform a plasma clean of the chamber to remove any deposited residue. A common cleaning gas mixture is CF4 and O2.[10] The duration of the clean should be at least 75% of the deposition time.[15]

Protocol 2: Post-Deposition Vacuum Annealing

  • Place the TTMSS-coated substrates in a vacuum oven or a tube furnace with an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the chamber to a base pressure of at least 10⁻⁵ mbar.

  • Heat the substrates to the desired annealing temperature (e.g., 100°C to 400°C). The heating rate should be gradual to avoid thermal shock.

  • Maintain the annealing temperature for a duration of 1 to 2 hours.[3]

  • Turn off the heater and allow the substrates to cool down slowly to room temperature under vacuum or in the inert atmosphere.

  • Vent the chamber and remove the annealed substrates for characterization.

Protocol 3: Film Characterization

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Use an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode for surface-sensitive analysis.

    • Acquire spectra in the range of 4000-400 cm⁻¹.

    • Identify characteristic peaks for Si-O-Si (around 1000-1100 cm⁻¹), Si-CH3 (around 1260 cm⁻¹ and 800 cm⁻¹), and Si-OH (broad peak around 3400 cm⁻¹ and a sharper peak around 900 cm⁻¹) to assess the film's chemical structure and the presence of hydroxyl groups which can indicate potential instability.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Use a monochromatic Al Kα X-ray source.

    • Acquire a survey scan to identify all elements present on the film surface.

    • Perform high-resolution scans of the Si 2p, C 1s, and O 1s regions to determine the elemental composition and chemical bonding states.

    • The Si 2p peak can be deconvoluted to distinguish between Si-C and Si-O bonding environments, providing insight into the degree of oxidation of the film.

Visualizations

experimental_workflow cluster_prep 1. Substrate Preparation cluster_dep 2. PECVD Deposition cluster_post 3. Post-Deposition Treatment (Optional) cluster_char 4. Film Characterization sub_clean Substrate Cleaning (Acetone, IPA, DI Water) plasma_clean In-situ Plasma Clean sub_clean->plasma_clean precursor TTMSS Vapor Introduction plasma_clean->precursor deposition Plasma Deposition precursor->deposition cooling Substrate Cooling deposition->cooling annealing Vacuum/Inert Gas Annealing cooling->annealing ftir FTIR Analysis cooling->ftir annealing->ftir xps XPS Analysis ftir->xps sem SEM/AFM for Morphology xps->sem

Caption: Experimental workflow for TTMSS film deposition and characterization.

troubleshooting_stability cluster_cause Potential Causes cluster_solution Solutions start Poor Film Stability (Degradation over time) cause1 Incomplete Cross-linking start->cause1 cause2 High Organic Content start->cause2 cause3 Presence of Si-OH Groups start->cause3 cause4 Porosity start->cause4 solution1 Increase Plasma Power cause1->solution1 solution2 Post-Deposition Annealing cause1->solution2 solution4 UV Curing cause1->solution4 cause2->solution1 solution3 Introduce Oxidizing Agent (e.g., O2) cause2->solution3 cause3->solution2 cause4->solution1 cause4->solution2

References

Technical Support Center: Troubleshooting NMR Peak Broadening with Tetrakis(trimethylsilyl)silane (TTMSS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter peak broadening in their NMR spectra when using Tetrakis(trimethylsilyl)silane (TTMSS) as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTMSS) and why is it used as an NMR standard?

This compound, Si(Si(CH₃)₃)₄, also known as TTMSS or TKS, is an organosilicon compound used as an internal standard for NMR spectroscopy, particularly for ¹H, ¹³C, and ²⁹Si nuclei.[1][2] Its advantages are similar to the more common standard, Tetramethylsilane (B1202638) (TMS), and include:

  • A sharp, single resonance peak: All 36 protons in TTMSS are chemically equivalent, producing a single, sharp signal that is easy to identify.[1]

  • Chemical inertness: TTMSS is largely inert and unlikely to react with most analytes.[3]

  • Distinct chemical shift: Its proton signal appears at approximately 0.2 ppm, an area of the spectrum that is typically free of signals from most organic compounds.[1]

  • High Signal-to-Noise Ratio (SNR): Due to the large number of equivalent protons, TTMSS can provide a strong signal, which is beneficial for shimming and as a sensitivity standard.[4]

Q2: What are the general causes of peak broadening in an NMR spectrum?

Peak broadening in NMR spectroscopy can arise from several factors, which can be broadly categorized as instrumental, sample-related, or dynamic chemical processes.[3] Common causes include:

  • Poor Magnetic Field Homogeneity (Shimming): If the magnetic field is not uniform across the sample, nuclei in different regions will experience slightly different field strengths, leading to a distribution of resonance frequencies and broader peaks.[5][6]

  • High Sample Concentration: Overly concentrated samples can lead to increased solution viscosity or cause analyte/standard aggregation. Both effects restrict molecular tumbling, shorten the transverse relaxation time (T₂), and result in broader lines.[5][6]

  • Sample Viscosity: High viscosity, whether from the solvent or high solute concentration, slows down molecular tumbling, leading to more efficient relaxation and broader peaks.[6]

  • Presence of Paramagnetic Impurities: Dissolved molecular oxygen or trace metal ions are paramagnetic and can cause significant line broadening.[3]

  • Chemical or Conformational Exchange: If a nucleus is exchanging between two or more different chemical environments at a rate comparable to the NMR timescale, its peak can broaden significantly.[6]

  • Particulate Matter: Undissolved solids in the NMR tube will severely degrade the magnetic field homogeneity, causing broad and distorted peaks.[7]

Q3: Can the temperature of the experiment affect the TTMSS peak width?

  • Viscosity Changes: Lowering the temperature will increase the viscosity of the solvent, which can lead to broader peaks. Conversely, increasing the temperature can sharpen peaks by reducing viscosity.[8]

  • Dynamic Processes: For TTMSS in the solid state, dynamic processes are observed, and it is not recommended as a chemical shift reference below 238 K (-35 °C).[9] While in solution these effects are less pronounced, very low-temperature experiments could potentially lead to peak broadening due to restricted molecular motion.

  • Chemical Shift: The chemical shift of reference standards can be slightly temperature-dependent. For TMS, the chemical shift has been shown to vary by approximately -0.0006 ppm/°C.[5][10] A similar small dependency might be expected for TTMSS.

Troubleshooting Guide for TTMSS Peak Broadening

This guide is designed to help you systematically identify the cause of peak broadening for the TTMSS signal or your analyte signals.

Problem: The TTMSS peak and/or other peaks in my NMR spectrum are broader than expected.

Follow these steps to diagnose and resolve the issue.

Step 1: Assess the Scope of the Broadening

Question: Are all peaks in the spectrum (TTMSS, analyte, and residual solvent) broad, or is the broadening specific to the TTMSS and/or analyte peaks?

  • All Peaks are Broad: This strongly suggests an issue with the magnetic field homogeneity.

    • Solution: Carefully re-shim the spectrometer. If the problem persists after thorough shimming, the issue may be with the NMR tube (e.g., poor quality or scratches) or the instrument itself may require maintenance.[3]

  • Only TTMSS and/or Analyte Peaks are Broad: This points to a sample-specific issue. Proceed to Step 2.

Step 2: Investigate Sample Preparation and Composition

Question: How was the sample prepared? Could there be issues with concentration, solubility, or contaminants?

  • High Concentration / Aggregation: TTMSS, like other molecules, can potentially aggregate at higher concentrations, leading to broader signals.

    • Action: Prepare a new, more dilute sample. See Experimental Protocol 2 for a dilution series experiment to test for concentration effects.[5]

  • Particulate Matter: The sample may contain undissolved material.

    • Action: Visually inspect the NMR tube for any solids. Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[7]

  • Paramagnetic Impurities: Dissolved oxygen is a common paramagnetic species.

    • Action: Degas the sample by bubbling a slow stream of an inert gas (e.g., Nitrogen or Argon) through the solution for several minutes before capping the tube.[3]

Step 3: Evaluate Solvent and Temperature Effects

Question: Could the solvent viscosity or experimental temperature be contributing to the broadening?

  • High Solvent Viscosity: Some deuterated solvents are inherently more viscous, which can lead to broader lines.

    • Action: If possible, switch to a less viscous solvent. Alternatively, increasing the experimental temperature can reduce viscosity and sharpen peaks.[8]

  • Chemical Exchange: The analyte or even TTMSS (though less likely) could be undergoing a dynamic exchange process.

    • Action: Acquire spectra at different temperatures. If the peak shape changes significantly (e.g., sharpens, broadens further, or splits into multiple peaks), a dynamic process is likely occurring. See Experimental Protocol 3 for a variable temperature NMR experiment.[5]

Data Presentation

The following tables provide reference data for TTMSS and illustrative data for troubleshooting concentration and temperature effects.

Table 1: Known NMR Properties of this compound (TTMSS)

ParameterNucleusValueNotes
Chemical Shift (δ)¹H~0.202 ppmRelative to TMS at 0 ppm.
Coupling Constant (J)²⁹Si-¹H6.6 HzJ(Si-29, CH₃).[11]

Table 2: Illustrative Data on the Effect of Concentration on Linewidth

This table provides typical, illustrative values. Actual linewidths will depend on the specific analyte, solvent, and spectrometer conditions.

ConcentrationAnalyte Linewidth (Hz)Internal Standard Linewidth (Hz)Observation
50 mM5.02.5Significant broadening due to high viscosity/aggregation.
10 mM1.50.8Sharper lines, suitable for most analyses.
1 mM0.70.5Sharp lines, ideal for high-resolution measurements.
0.1 mM0.60.5Very sharp lines, may require more scans for adequate SNR.

Table 3: Illustrative Data on the Effect of Temperature on Linewidth and Chemical Shift

This table provides typical, illustrative values for a small molecule in a common solvent like CDCl₃. The chemical shift data for the standard is based on the known behavior of TMS.[5][10]

Temperature (°C)Solvent Viscosity (cP)Analyte Linewidth (Hz)Standard Linewidth (Hz)Standard Chemical Shift (ppm)
00.701.20.70.215
250.540.80.50.200
500.430.60.40.185

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation with TTMSS

This protocol outlines the best practices for preparing a high-quality NMR sample to minimize peak broadening.

  • Weigh Analyte: Accurately weigh 1-10 mg of your solid analyte into a clean, dry glass vial.

  • Prepare TTMSS Stock Solution (Optional but Recommended): To avoid using too much TTMSS, prepare a dilute stock solution (e.g., 1% v/v) in the desired deuterated solvent.

  • Add Solvent and TTMSS: Add approximately 0.6 mL of the deuterated solvent to the vial containing your analyte. Add a small, precise amount of TTMSS (e.g., 1-2 µL of the stock solution). The final concentration of TTMSS should be low (e.g., 0.01-0.05% v/v).

  • Dissolve Sample: Gently vortex or sonicate the vial to ensure the analyte is completely dissolved. Visually inspect the solution against a bright light to check for any suspended particles.

  • Filter and Transfer: Pack a small plug of clean glass wool or cotton into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, high-quality NMR tube.[7]

  • Cap and Mix: Securely cap the NMR tube and invert it several times to ensure the solution is homogeneous.

Protocol 2: Dilution Series Experiment to Test for Aggregation

This experiment helps determine if peak broadening is due to high concentration or aggregation.

  • Prepare a Concentrated Sample: Prepare an initial, relatively concentrated sample of your analyte with TTMSS (e.g., 20-30 mM) following Protocol 1.

  • Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of this sample. Note the linewidth (Full Width at Half Maximum, FWHM) of the TTMSS peak and a well-resolved analyte peak.

  • Dilute the Sample: Carefully remove half of the sample volume (e.g., 0.3 mL) from the NMR tube and add back an equal volume of the pure deuterated solvent. Mix thoroughly. This halves the concentration.

  • Acquire Spectrum after Dilution: Acquire a second ¹H NMR spectrum using the same experimental parameters. Measure the linewidths of the same peaks.

  • Repeat Dilution: Repeat steps 3 and 4 one or two more times.

  • Analyze Results: Plot the linewidth of the TTMSS and analyte peaks as a function of concentration. A significant decrease in linewidth upon dilution is a strong indication that aggregation or high viscosity was causing the initial peak broadening.

Protocol 3: Variable Temperature (VT) NMR Experiment

This experiment helps identify if peak broadening is caused by a dynamic chemical exchange process.

  • Prepare Sample: Prepare a sample of your analyte and TTMSS following Protocol 1.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at your initial temperature (e.g., 25 °C or 298 K).

  • Decrease Temperature: Lower the spectrometer temperature by 10-15 °C (e.g., to 10 °C). Allow the sample to equilibrate for at least 10-15 minutes. Re-shim the instrument at the new temperature.

  • Acquire Low-Temp Spectrum: Acquire a ¹H spectrum and observe any changes in peak shape. Broad peaks may sharpen or split into multiple distinct signals if an exchange process is slowed down.

  • Increase Temperature: Increase the spectrometer temperature in steps (e.g., to 40 °C, then 55 °C), allowing for equilibration and re-shimming at each step.

  • Acquire High-Temp Spectra: Acquire spectra at each higher temperature. Broad peaks may sharpen into a single, averaged signal if the exchange rate becomes very fast on the NMR timescale.

  • Analyze Results: Significant, temperature-dependent changes in the shape, width, or number of analyte peaks indicate that a dynamic process is occurring.

Visualizations

Diagram 1: Troubleshooting Workflow for NMR Peak Broadening

TroubleshootingWorkflow start Broad Peaks Observed in NMR Spectrum check_scope Are all peaks broad (analyte, TTMSS, solvent)? start->check_scope all_broad Yes check_scope->all_broad some_broad No check_scope->some_broad instrument_issue Likely Instrumental Issue: Magnetic Field Inhomogeneity all_broad->instrument_issue action_shim 1. Re-shim the spectrometer. 2. Check NMR tube quality. 3. Consider instrument maintenance. instrument_issue->action_shim sample_issue Likely Sample-Specific Issue some_broad->sample_issue check_concentration Is sample concentration high? sample_issue->check_concentration conc_yes Yes check_concentration->conc_yes check_particulates Are particulates visible? check_concentration->check_particulates No action_dilute Dilute the sample. (See Protocol 2) conc_yes->action_dilute part_yes Yes check_particulates->part_yes check_temp Could it be chemical exchange or high viscosity? check_particulates->check_temp No action_filter Filter the sample. (See Protocol 1) part_yes->action_filter temp_yes Yes check_temp->temp_yes action_vt_nmr Run a Variable Temperature (VT) experiment. (See Protocol 3) temp_yes->action_vt_nmr

Caption: A step-by-step workflow for troubleshooting broad NMR peaks.

Diagram 2: Factors Contributing to NMR Peak Broadening

PeakBroadeningFactors broad_peaks NMR Peak Broadening instrumental Instrumental Factors instrumental->broad_peaks shimming Poor Shimming (Inhomogeneous B₀ field) instrumental->shimming sample Sample-Related Factors sample->broad_peaks concentration High Concentration sample->concentration viscosity High Viscosity sample->viscosity aggregation Analyte/Standard Aggregation sample->aggregation paramagnetic Paramagnetic Impurities (e.g., O₂, metal ions) sample->paramagnetic particulates Particulate Matter sample->particulates dynamic Dynamic Processes dynamic->broad_peaks exchange Chemical / Conformational Exchange dynamic->exchange concentration->viscosity concentration->aggregation

Caption: Key factors that can lead to peak broadening in NMR spectroscopy.

References

Technical Support Center: Tetrakis(trimethylsilyl)silane (4-TMS) Depositions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrakis(trimethylsilyl)silane (4-TMS) for thin-film depositions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in films deposited using 4-TMS?

Based on analyses of films grown from similar organosilicon precursors, the most common unintentional impurities are carbon and oxygen.[1][2][3] Carbon can be incorporated from the incomplete decomposition of the trimethylsilyl (B98337) (-Si(CH₃)₃) groups of the 4-TMS molecule, leading to the formation of Si-C-O, C-C, C-H, or C-O bonds within the film instead of the desired Si-C bonds for silicon carbide films.[1][4] Oxygen can be introduced from residual moisture or leaks in the deposition chamber, or from the precursor itself if it has been exposed to air.[2]

Q2: How does the purity of the 4-TMS precursor affect the deposited film?

The purity of the 4-TMS precursor is critical. Impurities in the precursor, such as moisture, other siloxanes, or organic residues from synthesis, can be readily incorporated into the growing film. It is crucial to use high-purity 4-TMS and handle it under inert atmosphere to prevent contamination.

Q3: Can residual solvents from precursor synthesis be a source of impurities?

Yes, if the 4-TMS precursor is not sufficiently purified after its synthesis, residual solvents can remain. These solvents can vaporize during the deposition process and contribute to carbon and oxygen impurities in the film.

Q4: What is the role of the carrier gas in impurity incorporation?

The choice of carrier gas (e.g., Argon, Helium, Hydrogen) can influence the plasma chemistry and the fragmentation of the 4-TMS precursor. The carrier gas can affect the electron temperature and density in the plasma, which in turn impacts the decomposition of the precursor and the reaction pathways that can lead to impurity incorporation.

Troubleshooting Guide

Issue 1: High Carbon Content (Non-SiC Carbon) in the Film

High levels of carbon not bonded to silicon can be detrimental to the film's properties. XPS analysis can reveal the presence of C-C, C-H, and C-O bonds.[1]

Parameter Potential Cause of High Carbon Troubleshooting Action Expected Outcome
Substrate Temperature Insufficient thermal energy for complete decomposition of trimethylsilyl groups.Increase the substrate temperature in increments of 25-50°C.Higher temperature provides more energy to break C-H and C-C bonds, promoting the formation of volatile byproducts and increasing Si-C bond formation in the film.
Plasma Power (PECVD) Insufficient plasma energy to fully dissociate the precursor molecules.Increase the RF plasma power.Higher plasma power increases the density of reactive species, leading to more efficient fragmentation of the precursor and removal of organic fragments.
Precursor Flow Rate Too high a flow rate can lead to incomplete reaction and incorporation of unreacted or partially reacted precursor fragments.Reduce the 4-TMS flow rate.A lower flow rate allows for a longer residence time in the reaction zone, promoting more complete decomposition.
Chamber Pressure High pressure can lead to gas-phase polymerization and the formation of larger, carbon-rich clusters that can incorporate into the film.Decrease the deposition pressure.Lower pressure increases the mean free path of molecules, reducing gas-phase reactions and promoting surface reactions that can lead to purer films.
Issue 2: High Oxygen Content in the Film

Oxygen contamination is a common issue in vacuum deposition systems and can significantly alter the film's properties. XPS and SIMS are effective techniques for detecting oxygen.[2][5][6]

Parameter Potential Cause of High Oxygen Troubleshooting Action Expected Outcome
Vacuum Integrity Leaks in the deposition chamber or gas lines.Perform a leak check of the vacuum system.Eliminating leaks will reduce the partial pressure of oxygen and water vapor in the chamber.
Chamber Conditioning Adsorbed water on the chamber walls outgassing during deposition.Bake out the chamber at a high temperature under vacuum before deposition.Baking will desorb water and other volatile contaminants from the chamber surfaces.
Gas Purity Contaminated carrier or reactive gases.Use high-purity (UHP or research grade) gases and install gas purifiers on the gas lines.This ensures that the process gases are not a source of oxygen contamination.
Precursor Handling Exposure of 4-TMS to air, leading to moisture absorption.Handle and store 4-TMS under an inert atmosphere (e.g., in a glovebox).Prevents the introduction of moisture into the precursor.

Experimental Protocols

Protocol 1: Generic Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiC from 4-TMS
  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers).

    • Load the substrate into the deposition chamber.

  • System Pump-Down and Leak Check:

    • Pump the chamber down to a base pressure of < 1 x 10⁻⁶ Torr.

    • Perform a leak check to ensure vacuum integrity.

  • Chamber Bake-out:

    • Bake the chamber at 150-200°C for at least 2 hours to remove adsorbed water.

    • Cool the chamber back to the desired deposition temperature.

  • Deposition:

    • Set the substrate temperature (e.g., 300-600°C).

    • Introduce the carrier gas (e.g., Argon) at a controlled flow rate.

    • Introduce the 4-TMS vapor into the chamber using a heated bubbler and a carrier gas.

    • Stabilize the chamber pressure (e.g., 100-500 mTorr).

    • Ignite the plasma at a specified RF power (e.g., 50-200 W).

    • Deposit the film for the desired time.

  • Post-Deposition:

    • Turn off the plasma, precursor flow, and heating.

    • Allow the substrate to cool under vacuum.

    • Vent the chamber with an inert gas (e.g., Nitrogen) before removing the substrate.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for High Impurity Content start High Impurity Content Detected (e.g., by XPS, SIMS) check_type Identify Impurity Type start->check_type carbon_issue High Carbon Content check_type->carbon_issue Carbon oxygen_issue High Oxygen Content check_type->oxygen_issue Oxygen temp Increase Substrate Temperature carbon_issue->temp power Increase Plasma Power (PECVD) temp->power flow Decrease 4-TMS Flow Rate power->flow pressure Decrease Chamber Pressure flow->pressure carbon_recheck Re-analyze Carbon Content pressure->carbon_recheck carbon_recheck->temp Still High end Impurity Minimized carbon_recheck->end OK leak_check Perform System Leak Check oxygen_issue->leak_check bakeout Bake Out Chamber leak_check->bakeout gas_purity Verify Gas Purity bakeout->gas_purity precursor_handling Improve Precursor Handling gas_purity->precursor_handling oxygen_recheck Re-analyze Oxygen Content precursor_handling->oxygen_recheck oxygen_recheck->leak_check Still High oxygen_recheck->end OK

Caption: Troubleshooting workflow for high impurity content.

G cluster_pathway Potential Impurity Incorporation Pathways precursor 4-TMS Precursor (Si(Si(CH₃)₃)₄) gas_phase Gas Phase Decomposition (Plasma/Thermal Energy) precursor->gas_phase fragments Reactive Fragments (e.g., Si-containing radicals, CₓHᵧ radicals) gas_phase->fragments surface Substrate Surface fragments->surface desired_film Desired Film Growth (e.g., SiC) surface->desired_film Desired Reaction carbon_impurity Carbon Impurity Incorporation (C-C, C-H) surface->carbon_impurity Incomplete Decomposition oxygen_impurity Oxygen Impurity Incorporation (Si-O, C-O) surface->oxygen_impurity Reaction with Contaminants chamber_leaks Residual H₂O, O₂ (Leaks, Outgassing) chamber_leaks->surface

Caption: Potential impurity incorporation pathways in 4-TMS depositions.

References

strategies for scaling up the synthesis of Tetrakis(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the synthesis of Tetrakis(trimethylsilyl)silane (TTMSS). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound involves the reaction of silicon tetrachloride (SiCl₄) and trimethylsilyl (B98337) chloride (Me₃SiCl) with lithium metal in a solvent, typically anhydrous tetrahydrofuran (B95107) (THF).[1] The overall reaction is:

SiCl₄ + 4 Me₃SiCl + 8 Li → Si(SiMe₃)₄ + 8 LiCl

Q2: What are the key safety precautions to consider during the synthesis and scale-up?

A2: Several critical safety precautions must be taken:

  • Pyrophoric Residue: The reaction mixture, particularly any unreacted lithium and lithium silicides, can be pyrophoric upon exposure to air.[2] It is crucial to handle the reaction work-up under an inert atmosphere (e.g., argon or nitrogen).

  • Quenching of Excess Lithium: Excess lithium metal must be quenched safely. This is a highly exothermic process that can lead to fire if not controlled. Slow, controlled addition of a proton source like isopropanol (B130326), followed by methanol (B129727) and then water, is a common procedure.[3]

  • Exothermic Reaction: The reaction itself is exothermic. For larger scale syntheses, efficient heat dissipation is critical to prevent a runaway reaction. This can be managed by controlling the addition rate of the chlorosilane mixture and using an adequate cooling system.

  • Handling of Reagents: Silicon tetrachloride and trimethylsilyl chloride are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Q3: How can the purity of the synthesized this compound be assessed?

A3: The purity of TTMSS can be determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure and identify organic impurities. The ¹H NMR spectrum of pure TTMSS shows a single sharp singlet for the methyl protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.

  • Melting Point: Pure TTMSS has a high melting point and sublimes. A sharp melting point range is indicative of high purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Moisture Contamination: Water in the solvent or on the glassware can quench the reactive intermediates. 3. Poor Lithium Dispersion: Large particles of lithium have a lower surface area, leading to a slower reaction. 4. Side Reactions: Formation of organosilicon polymers or other byproducts.[4]1. Increase the reaction time or allow the reaction to stir overnight. Ensure the temperature is maintained within the optimal range. 2. Use freshly distilled, anhydrous solvents and oven-dried glassware. 3. Use lithium powder or a dispersion to increase the surface area. 4. Control the reaction temperature carefully, as higher temperatures can favor the formation of byproducts.
Product is an intractable oil or solid that is difficult to purify 1. Formation of Polysilanes: Incomplete reaction or incorrect stoichiometry can lead to the formation of higher molecular weight polysilanes. 2. Excess Lithium Chloride: Inefficient removal of LiCl can result in a solid mixture that is difficult to handle.1. Ensure precise stoichiometry of the reactants. Use GC-MS to analyze the crude product and identify the byproducts. 2. After quenching, ensure thorough washing of the crude product with a solvent in which LiCl is insoluble (e.g., a non-polar solvent like hexane) to remove the salt.
Reaction mixture turns dark brown/black and appears viscous Polymerization: This can indicate the formation of insoluble organosilicon polymers.[4]This is often irreversible. In future reactions, ensure slow and controlled addition of the chlorosilane mixture to a well-stirred suspension of lithium to maintain a low localized concentration of reactants and better control the exotherm.
Difficulty in quenching the reaction Large excess of unreacted lithium: Using a significantly larger excess of lithium than required.Carefully and slowly add a less reactive alcohol like isopropanol at a low temperature before introducing methanol and then water. Ensure vigorous stirring to break up any solids and expose the unreacted lithium.

Experimental Protocols

Gram-Scale Synthesis of this compound

This protocol is adapted from established procedures for similar organosilane syntheses.[2]

Materials:

  • Silicon tetrachloride (SiCl₄)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Lithium metal (powder or fine wire)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Isopropanol

  • Methanol

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Argon or Nitrogen gas

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add lithium metal (8.0 equivalents) and anhydrous THF.

  • In the dropping funnel, prepare a solution of silicon tetrachloride (1.0 equivalent) and trimethylsilyl chloride (4.0 equivalents) in anhydrous THF.

  • Cool the flask containing the lithium suspension to 0 °C using an ice bath.

  • Slowly add the chlorosilane solution from the dropping funnel to the stirred lithium suspension over a period of 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture back to 0 °C and slowly quench the excess lithium by the dropwise addition of isopropanol, followed by methanol.

  • Add saturated aqueous ammonium chloride solution to dissolve the lithium salts.

  • Separate the organic layer and extract the aqueous layer with hexane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol or by sublimation to yield this compound as a white solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes for TTMSS Synthesis

Parameter Small Scale (1-10 g) Medium Scale (10-100 g) Large Scale (>100 g) Expected Yield Expected Purity (after purification)
Reactant Ratio (SiCl₄:Me₃SiCl:Li) 1 : 4 : 8-101 : 4 : 8-91 : 4 : 860-80%>98%
Solvent Volume ~10 mL/g of SiCl₄~8-10 mL/g of SiCl₄~7-8 mL/g of SiCl₄
Addition Time 1-2 hours2-4 hours4-8 hours
Reaction Temperature 0-10 °C during addition, then RT0-5 °C during addition, then RT< 5 °C during addition, then RT
Stirring Speed 300-500 rpm400-600 rpm500-800 rpm

Note: The data in this table are compiled from typical organosilane synthesis procedures and should be used as a guideline. Actual results may vary.

Visualizations

Experimental Workflow for TTMSS Synthesis

TTMSS_Synthesis_Workflow reagents 1. Reagent Preparation - Anhydrous THF - SiCl4 - Me3SiCl - Lithium Metal reaction_setup 2. Reaction Setup - Inert atmosphere (Ar/N2) - Mechanical Stirring - Cooling Bath reagents->reaction_setup addition 3. Controlled Addition - Slow addition of chlorosilanes - Maintain T < 10°C reaction_setup->addition reaction 4. Reaction - Stir overnight at RT addition->reaction quench 5. Quenching - Cool to 0°C - Slow addition of iPrOH, then MeOH reaction->quench workup 6. Aqueous Workup - Add sat. NH4Cl (aq) - Separate organic layer quench->workup extraction 7. Extraction - Extract aqueous layer with hexane workup->extraction drying 8. Drying & Filtration - Dry combined organic layers (MgSO4) - Filter extraction->drying concentration 9. Concentration - Remove solvent in vacuo drying->concentration purification 10. Purification - Recrystallization (MeOH) or Sublimation concentration->purification product Final Product This compound purification->product

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in TTMSS Synthesis

Low_Yield_Troubleshooting low_yield Low Yield of TTMSS check_moisture Check for Moisture Contamination - Anhydrous solvents? - Dry glassware? low_yield->check_moisture check_reaction_conditions Review Reaction Conditions - Sufficient reaction time? - Correct temperature? low_yield->check_reaction_conditions check_lithium Evaluate Lithium - High surface area? - Sufficient excess? low_yield->check_lithium check_impurities Analyze for Impurities (GC-MS/NMR) - Polysilanes? - Incomplete reaction? low_yield->check_impurities solution_moisture Solution: Use freshly distilled solvents and flame-dried glassware. check_moisture->solution_moisture Yes solution_conditions Solution: Increase reaction time and ensure proper temperature control. check_reaction_conditions->solution_conditions No solution_lithium Solution: Use lithium powder/dispersion and ensure appropriate excess. check_lithium->solution_lithium No solution_impurities Solution: Optimize stoichiometry and temperature to minimize side reactions. check_impurities->solution_impurities Yes

Caption: A troubleshooting diagram for diagnosing the cause of low yields in TTMSS synthesis.

References

Validation & Comparative

A Head-to-Head Battle of NMR Standards: Tetrakis(trimethylsilyl)silane vs. Adamantane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and efficiency in Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of two prominent standards: Tetrakis(trimethylsilyl)silane (TTMSS) and Adamantane (B196018), supported by experimental data and detailed protocols to inform your selection.

In the pursuit of precise chemical shift referencing and quantification, an ideal NMR standard should exhibit high signal intensity, chemical inertness, solubility in common deuterated solvents, and a simple, well-defined resonance signal that does not overlap with analyte peaks. Tetramethylsilane (TMS) has historically been the gold standard, but its high volatility presents practical challenges.[1][2] This has led to the widespread adoption of secondary standards like TTMSS and adamantane. This guide will delve into a detailed comparison of their performance characteristics to aid in the selection of the most appropriate standard for your specific application.

Quantitative Performance Comparison

A summary of the key performance indicators for TTMSS and adamantane is presented below, offering a clear, quantitative comparison.

PropertyThis compound (TTMSS)Adamantane
Molar Mass 320.84 g/mol 136.24 g/mol
¹H NMR Signal Singlet2 broad singlets (CH and CH₂)
¹³C NMR Signal 2 signals (CH₃ and quaternary Si)2 signals (CH and CH₂)
¹H Chemical Shift (CDCl₃) ~0.2 ppm~1.77 and 1.89 ppm[3]
¹³C Chemical Shift (CDCl₃) Not readily available28.76 (CH) and 38.19 (CH₂) ppm[3]
Linewidth (Solid-State ¹H NMR) ~0.07 ppm at 600 MHz and 33.333 kHz spinning[4]Narrower than typical organic solids, but broader than TTMSS
Solubility Soluble in chloroform (B151607) (100mg/ml).[5] Data in other NMR solvents is limited.Practically insoluble in water, but readily soluble in nonpolar organic solvents like benzene, hexane, and chloroform.[6]
Stability Generally stable, but can react with strong electrophiles or oxidizing agents.Highly stable due to its rigid, strain-free cage structure.[7]
Primary Application Solid-state NMR, particularly at high magic-angle spinning (MAS) rates.[4]Solid-state and solution-state NMR.

Performance in Key Applications

Chemical Shift Referencing

Adamantane is a well-established chemical shift reference for solid-state NMR, with its ¹³C signals being accurately measured over a range of temperatures.[8][9] Its ¹H NMR spectrum, however, consists of two broad singlets which can sometimes be poorly resolved.[10]

TTMSS, being a derivative of TMS, offers a ¹H signal very close to 0 ppm (~0.2 ppm), providing a familiar reference point for those accustomed to TMS.[4] This can simplify spectral interpretation. However, its use as a chemical shift reference material is not recommended below approximately 238 K due to phase transitions that affect the spectra.[6]

Shimming

For solid-state NMR, particularly at fast MAS rates, TTMSS demonstrates superior performance in shimming compared to adamantane. Due to its high signal-to-noise ratio (SNR), shimming using the ¹H signal of TTMSS can be accomplished significantly faster than with the ¹³C signal of adamantane.[4] One study reported that shimming with TTMSS converged within an hour, while achieving similar homogeneity with adamantane required several hours to overnight.[4]

Experimental Protocols

Using Adamantane as an Internal Standard (Solution-State ¹H NMR)

1. Sample Preparation:

  • Accurately weigh 5-10 mg of your sample into a clean, dry vial.
  • Add a known, small amount of adamantane (typically 1-2 mg). The exact amount will depend on the concentration of your analyte and the desired signal-to-noise ratio for the standard.
  • Dissolve the mixture in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] Ensure complete dissolution.
  • Transfer the solution to a clean NMR tube.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.
  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans) to ensure accurate integration of both the analyte and adamantane signals.

3. Data Processing:

  • Process the FID (Fourier transform, phase correction, baseline correction).
  • Calibrate the chemical shift scale by setting the adamantane CH₂ signal to its known chemical shift in the solvent used (e.g., ~1.89 ppm in CDCl₃).[3]
  • Integrate the signals of both the analyte and adamantane. The ratio of the integrals, when corrected for the number of protons and the molar ratio, can be used for quantification.

Using TTMSS as an Internal Standard (Solid-State ¹H NMR)

1. Sample Preparation:

  • For shimming and referencing in solid-state NMR, TTMSS can be used as a component in a mixture.
  • A sample can be prepared by physically mixing TTMSS with the analyte. To avoid receiver saturation due to the high signal intensity of TTMSS, it can be diluted with an inert salt like KBr.[4]
  • The mixture is then packed into an appropriate MAS rotor.

2. NMR Data Acquisition (Shimming):

  • Insert the rotor into the solid-state NMR probe.
  • Spin the sample at the desired MAS rate (e.g., near 40 kHz).[4]
  • Acquire a simple one-pulse ¹H NMR spectrum of TTMSS. Due to its high SNR, a single scan may be sufficient.[4]
  • Use an automated or manual shimming routine, optimizing the shim coils to maximize the intensity and minimize the linewidth of the TTMSS signal.

3. NMR Data Acquisition (Referencing):

  • After shimming, acquire the ¹H NMR spectrum of your sample.
  • The TTMSS signal can be used as a chemical shift reference, setting its peak to ~0.17 ppm (when adamantane's CH₂ is referenced to 40.48 ppm at 23.4 °C and 33.333 kHz spinning).[4]

Logical Workflow for Selecting an NMR Standard

The choice between TTMSS and adamantane often depends on the specific requirements of the NMR experiment. The following diagram illustrates a logical workflow to guide this decision-making process.

G Workflow for NMR Standard Selection start Define Experimental Needs experiment_type Type of NMR Experiment? start->experiment_type solution_nmr Solution-State NMR experiment_type->solution_nmr Solution solid_nmr Solid-State NMR experiment_type->solid_nmr Solid choose_adamantane Choose Adamantane solution_nmr->choose_adamantane shimming_needed Fast Shimming Required? solid_nmr->shimming_needed high_snr High Signal-to-Noise Needed? shimming_needed->high_snr Yes low_temp Low Temperature Experiment (< 238 K)? shimming_needed->low_temp No choose_ttmss Choose TTMSS high_snr->choose_ttmss low_temp->choose_adamantane Yes low_temp->choose_ttmss No

Caption: Decision workflow for selecting between Adamantane and TTMSS as an NMR standard.

Conclusion

Both this compound and adamantane serve as valuable internal standards in NMR spectroscopy, each with distinct advantages. Adamantane is a robust and well-characterized standard suitable for a wide range of applications, particularly in solution-state NMR and as a reliable ¹³C reference in solid-state NMR.

TTMSS emerges as a superior choice for high-resolution solid-state NMR experiments, especially those employing fast magic-angle spinning rates. Its high signal-to-noise ratio facilitates rapid and precise shimming, significantly reducing instrument setup time. The TMS-like chemical shift of its ¹H signal also offers a convenient and familiar reference point.

Ultimately, the selection of the appropriate standard depends on the specific experimental conditions and analytical goals. For routine solution-state NMR, the well-established properties and solubility of adamantane make it a reliable choice. For demanding solid-state NMR applications where shimming efficiency and high sensitivity are paramount, TTMSS presents a compelling alternative. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to enhance the accuracy and efficiency of their NMR analyses.

References

A Comparative Guide: Tetrakis(trimethylsilyl)silane (TTMSS) vs. Tetramethylsilane (TMS) in Solid-State NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a reference standard is critical for accurate chemical shift referencing and spectrometer calibration. While tetramethylsilane (B1202638) (TMS) is the established standard in solution-state NMR, its utility in solid-state NMR is hampered by its physical properties. This guide provides a detailed comparison of Tetrakis(trimethylsilyl)silane (TTMSS), also known as TKS, and TMS, highlighting the significant advantages of TTMSS for solid-state NMR applications, particularly with the advent of fast Magic-Angle Spinning (MAS) techniques.

Introduction to the Standards

Tetramethylsilane (TMS) , Si(CH₃)₄, is a volatile, low-melting-point compound that has long been the primary internal reference standard for ¹H, ¹³C, and ²⁹Si NMR spectroscopy in organic solvents.[1][2] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp resonance, which is defined as 0 ppm on the chemical shift scale.[1][2] However, its low melting point (-99 °C) and high volatility make it unsuitable for most solid-state NMR experiments, which are typically conducted at or above ambient temperature.[3]

This compound (TTMSS) , Si(Si(CH₃)₃)₄, is a solid organosilicon compound with a high degree of molecular symmetry.[4] Its structure, analogous to a larger version of TMS, results in a single, sharp ¹H NMR signal in the solid state due to rapid molecular tumbling.[2] These characteristics make it an excellent candidate as a reference standard for solid-state NMR.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of TTMSS and TMS in the context of solid-state NMR. Direct quantitative comparison is often challenging as TMS is not a practical standard in the solid state at typical operating temperatures.

ParameterThis compound (TTMSS)Tetramethylsilane (TMS)Key Advantages of TTMSS
Physical State at RT SolidLiquid/GasSuitable for solid-state NMR without cryogenic cooling.
¹H Linewidth (Solid-State) ~0.07 ppm (at 600 MHz, 33.333 kHz MAS)Not practically measurable under standard solid-state conditions due to its low melting point.Provides a sharp, well-defined reference peak for accurate calibration and shimming in the solid state.
¹H & ¹³C T₁ Relaxation Times (Solid-State) Not readily available in the literature, but expected to be relatively short due to molecular motion.Not applicable in solid-state at standard conditions.Shorter T₁ times would allow for faster signal averaging and higher experimental throughput.
Cross-Polarization (CP) Efficiency Inefficient due to high molecular mobility.[5]Not applicable in solid-state at standard conditions.While a disadvantage for CP-based experiments, it highlights its utility for direct polarization experiments, which can be more quantitative.
Signal-to-Noise Ratio (SNR) High, especially for ¹H detection in small rotor volumes.[4]High in solution, but not relevant for solid-state applications.Enables rapid and precise spectrometer setup (shimming, magic angle calibration) even with the small sample volumes of modern fast MAS probes.[4]

Experimental Protocols

Detailed methodologies for key solid-state NMR experiments using TTMSS as a standard are provided below. These protocols are contrasted with the impracticality of using TMS under similar conditions.

Spectrometer Shimming using TTMSS

Objective: To optimize the homogeneity of the static magnetic field (B₀) across the sample volume.

Methodology:

  • Sample Preparation: A small amount of powdered TTMSS is packed into a MAS rotor. For quantitative shimming, a dilute mixture of TTMSS in a non-magnetic matrix (e.g., KBr) can be used.

  • Spectrometer Setup:

    • Insert the rotor into the solid-state NMR probe.

    • Set the MAS rate to a moderate speed (e.g., 10-40 kHz).

    • Acquire a simple one-pulse ¹H NMR spectrum of TTMSS.

  • Shimming Procedure:

    • Observe the ¹H signal of TTMSS in real-time.

    • Adjust the room-temperature shim coils systematically (e.g., Z1, Z2, X, Y, etc.) to minimize the linewidth and maximize the symmetry of the TTMSS peak.

    • The high ¹H SNR of TTMSS allows for rapid optimization of the shims.[4]

Comparison with TMS: This procedure is not feasible with TMS at ambient temperature due to its liquid/gaseous state. Cooling the probe to below -99°C to solidify TMS would introduce significant technical challenges and is not a routine procedure for spectrometer setup.

Magic Angle Calibration using TTMSS

Objective: To accurately set the angle of the MAS rotor to the "magic angle" (54.74°) with respect to the B₀ field.

Methodology:

  • Sample Preparation: A sample of TTMSS is used. Alternatively, a mixture of TTMSS and a quadrupolar nucleus standard like KBr can be co-packed.

  • Spectrometer Setup:

    • Acquire a ¹H NMR spectrum of TTMSS while spinning at a stable rate.

    • Observe the intensity of the spinning sidebands relative to the centerband.

  • Calibration Procedure:

    • The magic angle is adjusted to minimize the intensity of the spinning sidebands. The high sensitivity of TTMSS makes even small sidebands easily detectable, allowing for a fine-tuned adjustment.

    • Alternatively, if co-packed with KBr, the ⁷⁹Br spectrum can be observed. The magic angle is adjusted to maximize the number and sharpness of the rotational echoes in the free induction decay (FID) of the ⁷⁹Br signal. The strong ¹H signal from TTMSS can be used for initial setup before switching to ⁷⁹Br observation.

Comparison with TMS: TMS cannot be used for this purpose in the solid state under normal conditions.

Direct Polarization ¹³C NMR of TTMSS

Objective: To acquire a ¹³C NMR spectrum of TTMSS for chemical shift referencing.

Methodology:

  • Pulse Sequence: A simple one-pulse ¹³C experiment with high-power ¹H decoupling is used.

  • Experimental Parameters:

    • Set the ¹³C transmitter frequency close to the expected resonance of TTMSS (~1.5 ppm).

    • Use a calibrated 90° ¹³C pulse.

    • Apply high-power ¹H decoupling during acquisition to remove ¹H-¹³C dipolar couplings.

    • Due to the inefficient cross-polarization, a direct polarization approach is necessary.[5] The recycle delay should be set to at least 5 times the ¹³C T₁ of TTMSS.

Comparison with TMS: While a direct polarization experiment could theoretically be performed on solid TMS at cryogenic temperatures, the practical difficulties make it an unworkable standard for routine referencing.

Advantages of TTMSS in Modern Solid-State NMR

The following diagram illustrates the logical flow of advantages that TTMSS offers over traditional standards in the context of modern, fast MAS solid-state NMR.

TTMSS_Advantages Challenge1 Small Rotor Volumes Adv1 High ¹H Signal-to-Noise Ratio (SNR) Challenge1->Adv1 addresses Challenge2 Low Sensitivity for ¹³C Detection Challenge2->Adv1 overcomes Challenge3 Need for Precise Shimming and Magic Angle Calibration Adv2 Excellent Shimming Standard Challenge3->Adv2 enables Adv3 Precise Magic Angle Calibration Challenge3->Adv3 facilitates Prop1 High ¹H Density and Mobility Prop1->Adv1 Prop2 Single, Narrow ¹H Resonance Prop2->Adv2 Prop2->Adv3 Prop3 Solid at Room Temperature Adv4 Practical Handling and Use Prop3->Adv4

Advantages of TTMSS in Fast MAS Solid-State NMR.

Conclusion

For solid-state NMR spectroscopy, particularly in the era of fast MAS, this compound emerges as a superior reference standard compared to tetramethylsilane. Its solid nature, high signal-to-noise ratio for ¹H detection, and a single, narrow resonance line make it an ideal, multi-purpose tool for routine spectrometer setup, including shimming and magic angle calibration.[4] While TMS remains the gold standard for solution-state NMR, its physical properties render it impractical for solid-state applications. The adoption of TTMSS as a standard in solid-state NMR laboratories can lead to more efficient and accurate experiments, ultimately benefiting researchers, scientists, and drug development professionals who rely on this powerful analytical technique.

References

A Head-to-Head Comparison: Tetrakis(trimethylsilyl)silane versus KBr for Magic Angle Spinning Calibration

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, precise and efficient calibration of the magic angle is paramount for acquiring high-resolution spectra. For researchers, scientists, and drug development professionals, the choice of a suitable calibration standard is a critical step that can significantly impact experimental setup time and data quality. This guide provides an objective comparison between two commonly used standards: tetrakis(trimethylsilyl)silane (Si(Si(CH₃)₃)₄, hereafter TTMSS) and potassium bromide (KBr).

TTMSS has emerged as a versatile and highly effective standard, particularly with the advent of fast magic angle spinning (MAS) rates and high-field spectrometers.[1][2] In contrast, KBr has traditionally been employed for magic angle adjustment due to the distinct properties of its bromine nuclei.[3][4] This comparison delves into their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your ssNMR applications.

Quantitative Performance at a Glance

The following table summarizes the key quantitative parameters for TTMSS and KBr as MAS NMR calibration standards.

ParameterThis compound (TTMSS)Potassium Bromide (KBr)
Nuclei Used for Calibration ¹H, ¹³C, ²⁹Si⁷⁹Br, ⁸¹Br
¹H Chemical Shift (ppm) 0.247N/A
¹³C Chemical Shift (ppm) 3.6N/A
²⁹Si Chemical Shift (ppm) -9.843 (central Si), -135.402 (trimethylsilyl Si)N/A
⁷⁹Br Chemical Shift (ppm) N/A~60.15 (temperature dependent)[5][6]
Primary Application Chemical shift referencing, shimming, magic angle adjustment, sensitivity standard.[1][2]Magic angle adjustment, temperature calibration.[4][5][7]
Signal Characteristics Sharp, single resonance for ¹H and ¹³C.Broad central line with prominent spinning sidebands due to quadrupolar interaction.[3][4]
Signal-to-Noise Ratio (SNR) High, enabling rapid calibration.[1][2]Generally lower than TTMSS for a given number of scans.[1]
Temperature Dependence Chemical shifts are largely temperature independent above ~238K.[8][9]Chemical shift and spin-lattice relaxation rates are temperature dependent, allowing for its use as a temperature probe.[5][7][10]
Suitability for Fast MAS Highly suitable, especially for small rotors and high spinning rates.[1][2]Effective, but TTMSS can be more efficient.[1]

Delving into the Experimental Details

The choice between TTMSS and KBr often depends on the specific requirements of the ssNMR experiment, such as the need for precise chemical shift referencing, rapid magic angle adjustment, or in-situ temperature monitoring.

This compound (TTMSS): The All-in-One Standard

TTMSS is a highly symmetrical molecule, analogous to tetramethylsilane (B1202638) (TMS) used in liquid-state NMR, which gives rise to sharp, well-defined signals for ¹H, ¹³C, and ²⁹Si nuclei.[11][12] This characteristic makes it an excellent chemical shift reference. Its high signal-to-noise ratio is a significant advantage, allowing for rapid and precise shimming and magic angle calibration, often in a fraction of the time required for traditional standards like KBr.[1]

Recent studies have demonstrated that TTMSS can be part of a multi-component mixture in a single rotor for a complete probe configuration and calibration without the need for sample changes, thereby streamlining the experimental setup.[2] However, it is important to note that TTMSS is not suitable as a chemical shift reference at temperatures below approximately 238 K due to a phase transition that affects its spectral properties.[8][9]

Potassium Bromide (KBr): The Magic Angle Specialist

KBr's utility as a calibration standard stems from the quadrupolar nature of its bromine nuclei (⁷⁹Br and ⁸¹Br).[3][4] In a solid-state MAS NMR experiment, the interaction of the bromine nucleus's quadrupole moment with the local electric field gradient results in a spectrum characterized by a central transition and a series of spinning sidebands. The intensity of these sidebands is highly sensitive to the accuracy of the magic angle (54.74°). By adjusting the angle to minimize the intensity of the sidebands, a highly precise magic angle setting can be achieved.

The ⁷⁹Br nucleus is often preferred for this purpose because its resonance frequency is very close to that of ¹³C, minimizing the need for significant probe retuning.[3][4] Furthermore, the temperature dependence of the ⁷⁹Br chemical shift and its spin-lattice relaxation rate allows KBr to be used as an effective thermometer for monitoring the actual sample temperature under MAS conditions, which can be elevated due to frictional heating.[5][7][10]

Experimental Protocols

Calibration using this compound (TTMSS)
  • Sample Preparation: Pack a MAS rotor with pure, crystalline TTMSS.

  • Spectrometer Setup: Insert the rotor into the ssNMR probe. Tune and match the probe for the desired nucleus (e.g., ¹H or ¹³C).

  • Shimming: Acquire a ¹H spectrum and optimize the shim coils to achieve the narrowest possible linewidth and the most symmetrical line shape for the TTMSS signal.

  • Magic Angle Adjustment: While spinning the sample at the desired MAS rate, acquire a spectrum (e.g., ¹H or ¹³C). Adjust the magic angle to maximize the signal intensity and minimize the linewidth. For very precise adjustment, the Hahn echo intensity of TTMSS can be monitored, which shows a dependency on the magic angle setting.[1]

  • Chemical Shift Referencing: After optimization of the shims and magic angle, acquire the final spectrum. Set the chemical shift of the TTMSS peak to its known value (e.g., 0.247 ppm for ¹H).

Calibration using Potassium Bromide (KBr)
  • Sample Preparation: Fill a MAS NMR rotor with finely powdered KBr. It is important to ensure the KBr is dry as it is hygroscopic.[4]

  • Spectrometer Setup: Insert the rotor into the probe. The ⁷⁹Br resonance frequency is close to that of ¹³C, so a carbon probe can often be used with minor retuning.[3][4]

  • Magic Angle Adjustment:

    • Set the spinning speed to the desired rate (e.g., 5-10 kHz).

    • Acquire a ⁷⁹Br spectrum using a simple one-pulse sequence.

    • Observe the central peak and the spinning sidebands.

    • Carefully adjust the magic angle to maximize the number of rotational echoes in the Free Induction Decay (FID) and minimize the intensity of the spinning sidebands relative to the central peak.[6] The goal is to achieve a condition where the sideband intensities are minimized and symmetrical around the centerband.

  • Temperature Calibration (Optional): The chemical shift of the ⁷⁹Br signal in KBr is temperature-dependent.[5][7] By pre-calibrating the chemical shift against a known temperature standard, the KBr spectrum can be used to determine the actual temperature of the sample under MAS.

Logical Workflow for Calibration Standard Selection

start Start: Need MAS Calibration question1 Primary Goal? start->question1 goal1 Precise Chemical Shift Referencing & Shimming question1->goal1  Reference & Shim goal2 Accurate Magic Angle Setting question1->goal2  Magic Angle   goal3 In-situ Temperature Measurement question1->goal3  Temperature recommend_ttmss Use TTMSS goal1->recommend_ttmss recommend_both Consider TTMSS (for efficiency) or KBr goal2->recommend_both recommend_kbr Use KBr goal3->recommend_kbr

Caption: Decision workflow for selecting a MAS calibration standard.

Comparative Signaling Pathway for Magic Angle Adjustment

cluster_ttmss TTMSS cluster_kbr KBr ttmss_start Acquire ¹H or ¹³C Spectrum ttmss_adjust Adjust Magic Angle ttmss_start->ttmss_adjust ttmss_observe Monitor Signal Intensity & Linewidth ttmss_adjust->ttmss_observe ttmss_observe->ttmss_adjust ttmss_end Maximized Intensity & Minimized Linewidth ttmss_observe->ttmss_end  Achieved kbr_start Acquire ⁷⁹Br Spectrum kbr_adjust Adjust Magic Angle kbr_start->kbr_adjust kbr_observe Monitor Spinning Sideband Intensity kbr_adjust->kbr_observe kbr_observe->kbr_adjust kbr_end Minimized Sidebands kbr_observe->kbr_end  Achieved

Caption: Magic angle adjustment feedback loops for TTMSS and KBr.

References

A Comparative Guide to Tetrakis(trimethylsilyl)silane-Derived Films and Silicon Dioxide Films for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate thin films is a critical consideration in a wide range of applications, from microelectronics to advanced drug delivery systems. This guide provides an objective comparison of the performance of films derived from Tetrakis(trimethylsilyl)silane (TTMSS), often referred to as SiCOH or organosilicate glass (OSG) films, and traditional Silicon Dioxide (SiO2) films. The information presented is supported by experimental data to facilitate informed decision-making.

This comparison focuses on key material properties, including electrical, mechanical, and thermal characteristics, which are crucial for the performance and reliability of devices and formulations.

Performance Data at a Glance

The following tables summarize the key performance indicators for TTMSS-derived films and SiO2 films based on reported experimental data. It is important to note that the properties of these films are highly dependent on the deposition method and specific process parameters.

Electrical Properties
PropertyThis compound-Derived Films (SiCOH)Silicon Dioxide (SiO2) Films
Dielectric Constant (k) 1.83 - 3.57[1][2]3.9 - 4.1[3]
Leakage Current Density (A/cm²) 1.76 x 10⁻⁴ - < 10⁻⁶ at 1 MV/cm[1][4][5][6]7.6 x 10⁻⁷ - < 10⁻⁸ at 5 MV/cm[3][7]
Breakdown Field Strength (MV/cm) ~6.5[5]8.5 - >10[3][8]
Mechanical Properties
PropertyThis compound-Derived Films (SiCOH)Silicon Dioxide (SiO2) Films
Hardness (GPa) 0.45 - 9.1[5]~10.4 - 11.9
Elastic Modulus (GPa) 6 - 52.45[4][5]Not widely reported in comparative studies
Physical and Thermal Properties
PropertyThis compound-Derived Films (SiCOH)Silicon Dioxide (SiO2) Films
Surface Roughness (RMS) ~0.3 nm[9]4.1 - 106 nm (substrate dependent)[10]
Thermal Stability Stable up to at least 400°C[11][12]Stable up to 600°C and beyond, with stress changes at higher temperatures[1][4]
Hydrophobicity (Water Contact Angle) Hydrophobic[13]Generally hydrophilic, can be made hydrophobic through surface modification[13][14]

Experimental Methodologies

The data presented in this guide is primarily derived from films deposited using Plasma-Enhanced Chemical Vapor Deposition (PECVD), a versatile technique for producing high-quality thin films at relatively low temperatures.

Deposition of this compound-Derived (SiCOH) Films

Precursor: this compound (TTMSS) is a common organosilicon precursor.[15] In some cases, it is used in conjunction with other precursors like cyclohexane (B81311) or decamethylcyclopentasiloxane (B1670010) to tailor film properties.[5][6]

Deposition Process:

  • A substrate (e.g., silicon wafer, flexible ITO/PEN) is placed in a PECVD reactor chamber.

  • The chamber is evacuated to a base pressure.

  • A carrier gas, typically Argon (Ar), is introduced into the chamber along with the TTMSS vapor.[15]

  • A radio frequency (RF) plasma is generated, typically at 13.56 MHz, with power ranging from 10 to 100 W.[5] This plasma fragments the precursor molecules.

  • The fragmented species react and deposit on the substrate, forming a SiCOH film.

  • Deposition parameters such as plasma power, precursor flow rate, pressure (e.g., 600 mTorr), and substrate temperature (often at room temperature) are controlled to achieve the desired film thickness and properties.[16]

Deposition of Silicon Dioxide (SiO2) Films

Precursors: Common precursors for PECVD of SiO2 include Tetraethoxysilane (TEOS) and Silane (SiH4), typically with an oxygen source like O2 or N2O.[3][8][17]

Deposition Process:

  • The substrate is placed in the PECVD reactor.

  • The chamber is heated to the desired deposition temperature, which can range from room temperature to over 300°C.[3]

  • A mixture of the silicon precursor (e.g., TEOS) and an oxidizing agent (e.g., O2) is introduced into the chamber, often with a carrier gas like Argon.[8]

  • An RF plasma is ignited to energize the gas mixture and promote the chemical reaction.

  • A solid SiO2 film deposits on the substrate surface.

  • Post-deposition annealing in an inert (N2) or oxygen (O2) atmosphere at temperatures ranging from 400 to 1000°C is often performed to improve film quality and stability.[1][3][18]

Visualization of Comparative Properties

The following diagram illustrates the logical relationship and comparison of key properties between TTMSS-derived films and SiO2 films.

G cluster_ttmss This compound-Derived Films (SiCOH) cluster_sio2 Silicon Dioxide (SiO2) Films TTMSS_prop Key Properties TTMSS_dielectric Low Dielectric Constant (1.83 - 3.57) TTMSS_prop->TTMSS_dielectric TTMSS_mechanical Variable Mechanical Properties (Hardness: 0.45 - 9.1 GPa) TTMSS_prop->TTMSS_mechanical TTMSS_hydrophobicity Inherently Hydrophobic TTMSS_prop->TTMSS_hydrophobicity TTMSS_thermal Moderate Thermal Stability (up to ~400°C) TTMSS_prop->TTMSS_thermal Comparison Comparison Point TTMSS_dielectric->Comparison TTMSS_mechanical->Comparison TTMSS_hydrophobicity->Comparison TTMSS_thermal->Comparison SiO2_prop Key Properties SiO2_dielectric Higher Dielectric Constant (3.9 - 4.1) SiO2_prop->SiO2_dielectric SiO2_mechanical High Hardness (~10.4 - 11.9 GPa) SiO2_prop->SiO2_mechanical SiO2_hydrophobicity Generally Hydrophilic SiO2_prop->SiO2_hydrophobicity SiO2_thermal High Thermal Stability (>600°C) SiO2_prop->SiO2_thermal SiO2_dielectric->Comparison SiO2_mechanical->Comparison SiO2_hydrophobicity->Comparison SiO2_thermal->Comparison

Caption: A comparative overview of key properties of TTMSS-derived and SiO2 films.

Relevance to Drug Development and Biomedical Applications

The distinct properties of these films make them suitable for different applications within the pharmaceutical and biomedical fields.

Silicon Dioxide (SiO2) Films:

  • Biocompatibility: SiO2 is generally considered biocompatible and is used in various biomedical applications.

  • Drug Delivery: Porous silicon, which is a form of silicon, has been extensively studied for drug delivery applications due to its high surface area and biocompatibility.[11] SiO2 nanoparticles and coatings are also explored for controlled drug release.[19][20][21]

  • Bio-integrated Electronics: Thin films of SiO2 can serve as biofluid barriers for flexible electronic systems, although their long-term stability in physiological environments can be a concern.

This compound-Derived (SiCOH) Films:

  • Controlled Drug Release: Organosilicate-polymer composites have been shown to control the release rate of drugs, with the silicate (B1173343) layers acting as a barrier to diffusion.[5][18] This property is valuable for developing sustained-release drug delivery systems.

  • Enhanced Mechanical Properties: The incorporation of organosilicates can enhance the mechanical properties of polymer-based drug delivery systems, which is beneficial for the integrity of implants and other devices.[18]

  • Biomedical Coatings: The inherent hydrophobicity of SiCOH films can be advantageous for coatings on biomedical devices to reduce biofouling. Amorphous silicon carbide (a-SiC:H), which shares similarities with SiCOH films, is considered a promising material for the passivation of biomedical devices due to its robustness and biocompatibility.[2]

Conclusion

Both this compound-derived films and Silicon Dioxide films offer a range of properties that can be leveraged in research and drug development. The choice between them depends on the specific requirements of the application.

  • TTMSS-derived (SiCOH) films are advantageous for applications requiring a low dielectric constant , inherent hydrophobicity , and the ability to be processed at low temperatures . Their tunable mechanical properties and potential for controlled drug release make them promising for advanced drug delivery systems and biomedical coatings.

  • SiO2 films are a well-established material with excellent thermal stability , high hardness , and a proven track record in various applications. Their primary advantages lie in their robustness and well-understood deposition processes. For applications where a low dielectric constant is not a primary concern but high-temperature processing is feasible, SiO2 remains a strong candidate.

Researchers and developers are encouraged to consider the specific performance trade-offs outlined in this guide to select the optimal film for their application. Further investigation into the biocompatibility and long-term stability of TTMSS-derived films in biological environments will be crucial for their broader adoption in the pharmaceutical and biomedical fields.

References

A Researcher's Guide to Validating the Purity of Synthesized Tetrakis(trimethylsilyl)silane using ¹H-NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science and drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of using ¹H-NMR for validating the purity of Tetrakis(trimethylsilyl)silane against other analytical methods, supported by experimental data and protocols.

This compound, with its unique tetrahedral structure of a central silicon atom bonded to four trimethylsilyl (B98337) groups, is a valuable reagent in organic synthesis and materials science. Its purity is paramount for the reliability and reproducibility of experimental outcomes. ¹H-NMR spectroscopy stands out as a primary, rapid, and non-destructive technique for purity assessment.

¹H-NMR Analysis for Purity Validation

¹H-NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of this compound. The highly symmetric nature of the molecule results in a single, sharp resonance for the 36 equivalent protons of the four trimethylsilyl groups.

Expected Chemical Shift: The characteristic signal for the protons of pure this compound appears as a singlet in the ¹H-NMR spectrum at approximately δ 0.202 ppm when referenced to an internal standard like tetramethylsilane (B1202638) (TMS)[1]. The integration of this peak corresponds to 36 protons.

Identifying Common Impurities: The primary impurities in the synthesis of this compound often arise from incomplete reactions or side reactions. These include starting materials and partially silylated intermediates.

  • Chlorotrimethylsilane ((CH₃)₃SiCl): A common starting material, it exhibits a singlet at approximately δ 0.4 ppm . Its presence indicates unreacted starting material.

  • Tris(trimethylsilyl)silane ((CH₃)₃Si)₃SiH: A potential byproduct of incomplete silylation. The protons of the trimethylsilyl groups in this compound are very close in chemical shift to this compound, appearing around δ 0.1-0.2 ppm . However, the presence of a Si-H proton gives a distinct signal further downfield, typically between δ 3-4 ppm .

  • Trimethylsilane ((CH₃)₃SiH): Another possible impurity, showing a signal for the trimethylsilyl protons at approximately δ 0.08 ppm and a septet for the Si-H proton around δ 4.00 ppm [2].

  • Tetrachlorosilane (SiCl₄): As this starting material contains no protons, it is not detectable by ¹H-NMR.

The presence of these impurities can be identified by the appearance of their characteristic signals in the ¹H-NMR spectrum. The purity of the synthesized this compound can be quantified by comparing the integration of its signal to the integration of the impurity signals.

Quantitative Data Summary
Compound¹H-NMR Chemical Shift (δ, ppm)MultiplicityNote
This compound0.202SingletMain product signal corresponding to 36 protons.[1]
Chlorotrimethylsilane~0.4SingletUnreacted starting material.
Tris(trimethylsilyl)silane~0.1-0.2 (Si-(CH₃)₃), ~3-4 (Si-H)Singlet, MultipletPartially silylated impurity. The Si-(CH₃)₃ signal may overlap with the product signal.
Trimethylsilane0.08 (Si-(CH₃)₃), 4.00 (Si-H)Singlet, SeptetPotential byproduct.[2]
TetrachlorosilaneN/AN/ANo protons, therefore not detectable by ¹H-NMR.
Comparison with Alternative Purity Validation Methods

While ¹H-NMR is a primary tool, other analytical techniques can provide complementary information on the purity of this compound.

Analytical MethodPrincipleAdvantagesDisadvantagesApplicability to this compound
¹H-NMR Spectroscopy Measures the magnetic properties of protons to provide structural and quantitative information.Rapid, non-destructive, provides structural information, and can be quantitative.[3][4][5]Lower sensitivity compared to chromatographic methods, potential for signal overlap.Excellent for routine purity checks and identification of proton-containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.High sensitivity and selectivity, capable of identifying and quantifying volatile impurities.[6][7][8]Requires the sample to be volatile and thermally stable, can be destructive.Well-suited for detecting volatile impurities and byproducts in the synthesized product.[9][10]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Applicable to a wide range of compounds, including non-volatile ones, can be quantitative.[11]Can be more time-consuming than ¹H-NMR, requires selection of appropriate column and mobile phase.Can be used for purity analysis, especially with a suitable detector like a charged aerosol detector (CAD) for compounds lacking a UV chromophore.
Elemental Analysis Determines the elemental composition of a sample.Provides information on the overall elemental purity.Does not identify specific impurities, requires a relatively larger sample amount.Can confirm the correct elemental composition of the bulk material but won't identify minor organic impurities.

Experimental Protocols

¹H-NMR Spectroscopy Protocol for Purity Validation
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard with a known chemical shift and concentration (e.g., tetramethylsilane (TMS) at 0 ppm) for accurate chemical shift referencing and quantification.

  • Instrument Setup:

    • Use a ¹H-NMR spectrometer with a field strength of at least 300 MHz.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the appropriate spectral width, acquisition time, and relaxation delay (D1) to ensure full relaxation of all protons for accurate integration. A D1 of at least 5 times the longest T₁ of interest is recommended for quantitative analysis.

  • Data Acquisition and Processing:

    • Acquire the ¹H-NMR spectrum.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the singlet corresponding to this compound and any signals corresponding to impurities.

  • Purity Calculation:

    • Calculate the molar ratio of the impurity to the main product using the following formula: Molar Ratio = (Integration of Impurity Signal / Number of Protons for Impurity Signal) / (Integration of Product Signal / 36)

    • The purity can then be expressed as a percentage.

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_comparison Alternative Methods cluster_result Outcome Synthesis Synthesize this compound SamplePrep Prepare Sample for 1H-NMR Synthesis->SamplePrep Crude Product GCMS GC-MS Analysis Synthesis->GCMS HPLC HPLC Analysis Synthesis->HPLC NMR_Acquisition Acquire 1H-NMR Spectrum SamplePrep->NMR_Acquisition Data_Processing Process NMR Data NMR_Acquisition->Data_Processing Purity_Calculation Calculate Purity Data_Processing->Purity_Calculation Pure_Product Pure Product (>95%) Purity_Calculation->Pure_Product Pass Impure_Product Impure Product (<95%) Purity_Calculation->Impure_Product Fail Purification Further Purification Impure_Product->Purification

Caption: Experimental workflow for validating the purity of synthesized this compound.

Method_Comparison Comparison of Purity Validation Methods cluster_nmr 1H-NMR Spectroscopy cluster_gcms GC-MS cluster_hplc HPLC cluster_ea Elemental Analysis NMR 1H-NMR NMR_Adv Rapid Non-destructive Structural Info Quantitative NMR->NMR_Adv Advantages NMR_Disadv Lower Sensitivity Signal Overlap NMR->NMR_Disadv Disadvantages GCMS GC-MS GCMS_Adv High Sensitivity High Selectivity Identifies Volatiles GCMS->GCMS_Adv Advantages GCMS_Disadv Destructive Requires Volatility GCMS->GCMS_Disadv Disadvantages HPLC HPLC HPLC_Adv Wide Applicability Quantitative HPLC->HPLC_Adv Advantages HPLC_Disadv Time-consuming Method Development HPLC->HPLC_Disadv Disadvantages EA Elemental Analysis EA_Adv Confirms Elemental Composition EA->EA_Adv Advantages EA_Disadv No Impurity ID Larger Sample Size EA->EA_Disadv Disadvantages Purity_Validation Purity Validation of This compound Purity_Validation->NMR Purity_Validation->GCMS Purity_Validation->HPLC Purity_Validation->EA

Caption: Logical relationship comparing ¹H-NMR with alternative purity validation methods.

References

comparative study of different precursors for SiCOH film deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of various precursors used in the deposition of SiCOH films, which are critical low-dielectric constant (low-k) materials in the semiconductor industry. The selection of a suitable precursor is paramount as it directly influences the electrical, mechanical, and thermal properties of the resulting film. This document provides a summary of performance data from experimental studies, details on experimental protocols, and visualizations to aid in understanding the deposition and characterization processes.

Performance Comparison of SiCOH Film Precursors

The selection of a precursor for SiCOH film deposition is a critical step in achieving desired film properties. Different organosilane precursors, often used in Plasma-Enhanced Chemical Vapor Deposition (PECVD), result in films with varying characteristics. Below is a comparative summary of key performance metrics for films deposited using common precursors such as Diethoxymethylsilane (DEMS), Trimethylsilane (3MS), and Tetramethylcyclotetrasiloxane (TMCTS). It is important to note that the properties of the deposited films are highly dependent on the specific deposition conditions.

PrecursorDielectric Constant (k)Leakage Current Density (A/cm²) at 1 MV/cmHardness (GPa)Elastic Modulus (GPa)Refractive IndexThermal Stability
Diethoxymethylsilane (DEMS) 2.5 - 3.0[1]~10⁻⁸ - 10⁻⁷[1]1.5 - 2.5[1]10 - 20[1]~1.41 - 1.43[1]Good[1]
Trimethylsilane (3MS) 2.75 - 3.62~10⁻⁷ - 10⁻⁶[1]1.0 - 2.0[1]8 - 15[1]~1.42 - 1.45[1]Moderate to Good[1]
Tetramethylcyclotetrasiloxane (TMCTS) 2.8 - 3.2[2]~10⁻⁸ - 10⁻⁷[3]1.2 - 2.2[4]9 - 18[4]~1.40 - 1.42[5]Good[1]
Vinyltrimethylsilane (VTMS) 2.0 - 2.5[6]~3 x 10⁻⁷[1]Not specifiedNot specified~1.40 (annealed)[6]Good, forms nanopores upon annealing[1][6]
1,1,1,3,5,7,7,7-octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane (OMBTSTS) 1.90 - 3.57[7]Low (not specified)[7]0.98[7]8.56[7]Not specifiedNot specified
Tetrakis(trimethylsilyloxy)silane (TTMSS) 1.83 - 3.45[8]~1.76 x 10⁻⁴ (at 80W)[8]Not specifiedNot specifiedNot specifiedNot specified

Note: The values presented in this table are compiled from various sources and should be considered as representative ranges. Direct comparison may be limited by variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines typical experimental protocols for the deposition and characterization of SiCOH films.

SiCOH Film Deposition via PECVD

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a widely used technique for depositing SiCOH films.[9] A typical deposition process is as follows:

  • Substrate Preparation: P-type silicon wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

  • Chamber Preparation: The PECVD chamber is evacuated to a base pressure of less than 10⁻⁶ Torr.[10] To ensure stability, the chamber walls are often heated.[9]

  • Gas Introduction: The organosilane precursor (e.g., DEMS, 3MS, or TMCTS) vapor is introduced into the chamber using a carrier gas, typically Argon (Ar) or Helium (He).[10] An oxidizing agent, such as oxygen (O₂) or nitrous oxide (N₂O), is also introduced. For porous films, a porogen precursor like Bicycloheptadiene (BCHD) is co-injected.[11]

  • Deposition Parameters:

    • RF Power: 13.56 MHz radio frequency power is applied to generate plasma, typically ranging from 10 to 100 W.[7][8]

    • Pressure: The chamber pressure is maintained between 1 and 10 Torr.[12]

    • Substrate Temperature: The deposition temperature is typically set between 100°C and 400°C.[13]

    • Gas Flow Rates: The flow rates of the precursor, oxidant, and carrier gas are precisely controlled to achieve the desired film composition and properties.

  • Post-Deposition Annealing: After deposition, the films are often annealed at temperatures up to 450°C in an inert atmosphere (e.g., N₂) to remove moisture and thermally unstable phases, which can help in creating porosity and lowering the dielectric constant.[1][6]

Film Characterization Techniques

1. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the chemical bonding structure of the SiCOH films.

  • Instrument: A commercial FTIR spectrometer.

  • Mode: Typically performed in transmission or attenuated total reflectance (ATR) mode.[14]

  • Spectral Range: Spectra are usually collected in the mid-infrared range, from 400 to 4000 cm⁻¹.[15]

  • Analysis: The presence and intensity of absorption peaks corresponding to Si-O-Si, Si-CH₃, C-H, and Si-H bonds are analyzed to determine the film's composition and structure.[16][17]

2. X-ray Photoelectron Spectroscopy (XPS)

XPS is employed to determine the elemental composition and chemical states of the elements within the film.

  • X-ray Source: A monochromatic Al Kα or Mg Kα X-ray source is commonly used.

  • Analysis Chamber: The analysis is conducted under ultra-high vacuum conditions.

  • Data Acquisition: Survey scans are performed to identify all elements present, followed by high-resolution scans of the Si 2p, C 1s, and O 1s core levels to determine their chemical bonding states.[18][19]

  • Sputtering: Argon ion sputtering can be used to obtain depth profiles of the elemental composition.

3. Nanoindentation

Nanoindentation is used to measure the mechanical properties, such as hardness and elastic modulus, of the thin films.[20]

  • Indenter Tip: A Berkovich diamond indenter is commonly used.[21]

  • Procedure: The indenter tip is pressed into the film with a controlled load, and the resulting penetration depth is measured. The load-displacement curve is then analyzed to extract the hardness and elastic modulus.[22] To minimize substrate effects, the indentation depth is typically limited to less than 10% of the film thickness.[11]

4. Electrical Characterization

The dielectric constant and leakage current are measured to evaluate the electrical performance of the SiCOH films.

  • Structure: A Metal-Insulator-Semiconductor (MIS) capacitor structure is fabricated by depositing metal electrodes (e.g., Aluminum) on the SiCOH film grown on a silicon wafer.[2]

  • Capacitance-Voltage (C-V) Measurement: High-frequency (typically 1 MHz) C-V measurements are performed to determine the capacitance of the MIS structure. The dielectric constant (k) is then calculated from the capacitance, electrode area, and film thickness.[2]

  • Current-Voltage (I-V) Measurement: The leakage current density is measured by applying a voltage across the MIS capacitor and measuring the resulting current.

Visualizing Processes and Structures

Diagrams created using Graphviz provide a clear visual representation of workflows and chemical structures.

G Generalized Workflow for SiCOH Film Deposition and Characterization cluster_deposition Deposition cluster_characterization Characterization Substrate_Cleaning Substrate_Cleaning PECVD_Deposition PECVD_Deposition Substrate_Cleaning->PECVD_Deposition Cleaned Wafer Post_Deposition_Annealing Post_Deposition_Annealing PECVD_Deposition->Post_Deposition_Annealing As-deposited Film Precursor_Introduction Precursor & Gas Introduction Precursor_Introduction->PECVD_Deposition Structural_Analysis Structural Analysis (FTIR, XPS) Post_Deposition_Annealing->Structural_Analysis Annealed Film Mechanical_Testing Mechanical Testing (Nanoindentation) Structural_Analysis->Mechanical_Testing Electrical_Measurement Electrical Measurement (C-V, I-V) Mechanical_Testing->Electrical_Measurement Final_Film_Properties Final_Film_Properties Electrical_Measurement->Final_Film_Properties Data Analysis

Caption: A generalized workflow for the deposition and characterization of SiCOH films.

G Chemical Structures of Common SiCOH Precursors and a Porogen cluster_precursors Precursors cluster_porogen Porogen DEMS Diethoxymethylsilane (DEMS) C5H14O2Si DEMS_structure TMS Trimethylsilane (3MS) C3H10Si TMS_structure TMCTS Tetramethylcyclotetrasiloxane (TMCTS) C4H16O4Si4 TMCTS_structure BCHD Bicyclo[2.2.1]hepta-2,5-diene (BCHD) C7H8 BCHD_structure

Caption: Chemical structures of representative SiCOH precursors and a common porogen.

References

The Future of Radical Reductions: A Comparative Guide to Tetrakis(trimethylsilyl)silane and Tributyltin Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For decades, tributyltin hydride (Bu₃SnH) has been a cornerstone reagent for radical-mediated reductions in organic synthesis. However, its high toxicity and the difficulty of removing tin-containing byproducts have driven the search for safer and more environmentally benign alternatives. Tetrakis(trimethylsilyl)silane (TTMSS) and its close analogue, tris(trimethylsilyl)silane (B43935) (TTMSS), have emerged as leading contenders, offering a compelling combination of efficiency and a significantly improved safety profile. This guide provides a detailed comparison of the performance of TTMSS and Bu₃SnH, supported by experimental data, to assist researchers in selecting the optimal reducing agent for their synthetic needs.

At a Glance: Key Performance Indicators

FeatureThis compound (TTMSS)Tributyltin Hydride (Bu₃SnH)
Reducing Efficiency Good to excellent, sometimes requires longer reaction times.[1]Excellent, generally faster reactions.
Toxicity Low toxicity.[2]High toxicity, neurotoxin, immunotoxin.[3]
Environmental Impact Organosilicon byproducts are generally considered less harmful.Organotin compounds are persistent environmental pollutants.[3][4]
Workup & Purification Generally straightforward, byproducts are often easily removed by chromatography or filtration.Difficult, requires specific procedures to remove toxic tin residues.[5][6][7]
Cost Generally more expensive.Relatively less expensive.
Bond Dissociation Energy (X-H) Si-H in (Me₃Si)₃SiH: ~79-84 kcal/mol.[1][8]Sn-H: ~74 kcal/mol.[1][9]

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from studies directly comparing the efficacy of TTMSS (or its close analog Tris(trimethylsilyl)silane) and Bu₃SnH in common radical transformations.

Radical Dehalogenation
SubstrateReagentYield (%)Reference
1-BromoadamantaneTTMSS>95[10]
1-BromoadamantaneBu₃SnH>95[10]
Alkyl Halides (general)TTMSSQuantitative[11]
Alkyl Halides (general)Bu₃SnHHigh[9]
Barton-McCombie Deoxygenation of Alcohols (via Xanthates)

While direct side-by-side comparisons for identical substrates are limited in the literature, both reagents are highly effective for this transformation.

Substrate DerivativeReagentYield (%)Reference
O-Alkyl Thiocarbonates (general)TTMSSGood[8]
Secondary Alcohol XanthatesBu₃SnHGood[12][13]
Various XanthatesTTMSSGood[14]
Radical Cyclization

A study on the synthesis of 2,4-disubstituted piperidines highlighted a significant advantage of TTMSS in diastereoselectivity.[15][16]

SubstrateReagentYield (%)Diastereomeric Ratio (trans:cis)Reference
7-substituted-6-aza-8-bromooct-2-enoateTTMSSup to 90up to >99:1[15][16]
7-substituted-6-aza-8-bromooct-2-enoateBu₃SnH~60-903:1 to 6:1[15][16]

Experimental Protocols

General Procedure for Radical Dehalogenation with TTMSS

A solution of the alkyl or aryl halide (1.0 equiv), TTMSS (1.1-1.5 equiv), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1-0.2 equiv) in a degassed solvent (e.g., toluene (B28343), benzene) is heated at 80-110 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled and concentrated. The crude product is then purified by silica (B1680970) gel chromatography.

General Procedure for Radical Dehalogenation with Bu₃SnH

To a solution of the halide (1.0 equiv) in degassed toluene or benzene (B151609) is added Bu₃SnH (1.1-1.2 equiv) and AIBN (0.1 equiv). The mixture is heated to reflux (around 80-100 °C) until the starting material is consumed, as monitored by TLC or GC. The solvent is removed under reduced pressure. The residue is then subjected to a specific workup to remove tin byproducts, which may include washing with aqueous KF or DBU, or chromatography on silica gel treated with an amine.[5][6]

Mechanism of Radical Reduction

The fundamental mechanism for radical reduction is a chain reaction involving a radical initiator and the hydride reagent. The following diagram illustrates the general cycle for both TTMSS and Bu₃SnH.

Radical_Reduction_Cycle cluster_cycle Propagation Cycle Initiator Initiator (AIBN) Initiator_rad Initiator Radical Initiator->Initiator_rad Heat X_rad X• ((Me₃Si)₄Si• or Bu₃Sn•) Initiator_rad->X_rad H abstraction XH X-H (TTMSS or Bu₃SnH) R_rad R• (Substrate Radical) X_rad->R_rad Y abstraction X_rad->R_rad R-Y XY X-Y (Byproduct) X_rad->XY R• RX R-Y (Substrate) RH R-H (Reduced Product) R_rad->RH H abstraction R_rad->RH X-H

Figure 1. General radical reduction cycle for TTMSS and Bu₃SnH.

Safety, Toxicity, and Environmental Considerations

The most significant advantage of TTMSS over Bu₃SnH lies in its dramatically lower toxicity. Organotin compounds are known to be highly toxic, with detrimental effects on the central nervous and immune systems.[17][3] They are also persistent environmental pollutants that can bioaccumulate in ecosystems.[3][4] In contrast, organosilanes like TTMSS and their byproducts are considered to be of low toxicity and are more readily degraded in the environment. This makes TTMSS a much more attractive reagent, particularly for applications in pharmaceutical and materials science where purity and safety are paramount.

Workup and Purification

The removal of tin-containing byproducts from reactions employing Bu₃SnH is a notorious challenge for synthetic chemists. These byproducts are often non-polar and co-elute with the desired product during chromatography. Common methods for their removal include precipitation as tributyltin fluoride (B91410) by treatment with aqueous potassium fluoride, or the use of specialized fluorous tin hydrides.[5][6][7] These additional steps add time and complexity to the synthetic workflow.

In contrast, the byproducts of TTMSS reactions are generally more polar and can often be easily separated from the desired product by standard silica gel chromatography or simple filtration.[10] This simplified workup procedure represents a significant practical advantage of TTMSS.

Conclusion

This compound and its analogs have proven to be highly effective and versatile reducing agents for a wide range of radical-mediated transformations. While tributyltin hydride may offer slightly faster reaction rates in some cases, the significant drawbacks of its high toxicity, environmental persistence, and challenging purification procedures make TTMSS the superior choice for modern, sustainable organic synthesis. The enhanced safety profile and simplified workup associated with TTMSS, coupled with its excellent performance, position it as the preferred reagent for researchers and drug development professionals seeking to implement greener and more efficient chemical processes. The initial higher cost of the silane (B1218182) reagent is often offset by the savings in time and resources associated with purification and waste disposal.

References

A Comparative Guide to Tetrakis(trimethylsilyl)silane and Its Derivatives in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and analysis, particularly within the pharmaceutical industry, the choice of reagents and methodologies is paramount for efficiency, safety, and selectivity. Tetrakis(trimethylsilyl)silane, (Me₃Si)₄Si, and its derivatives have emerged as versatile tools, offering distinct advantages over traditional reagents in several key applications. This guide provides an objective comparison of the performance of this compound-derived reagents with common alternatives, supported by experimental data and detailed protocols.

Radical Reactions: A Safer and More Selective Alternative to Tin Hydrides

Tris(trimethylsilyl)silane, (Me₃Si)₃SiH (TTMSS-H), derived from this compound, has been established as a superior, less toxic alternative to tributyltin hydride (Bu₃SnH) for mediating radical reactions.[1][2] This is of significant interest in drug development, where the removal of toxic tin residues from the final active pharmaceutical ingredient (API) is a major concern.

Comparative Performance in Diastereoselective Radical Cyclization

A compelling example of the superior performance of TTMSS-H is in the synthesis of 2,4-disubstituted piperidines, a common scaffold in many pharmaceutical agents. A study by Gandon et al. demonstrated a remarkable enhancement in diastereoselectivity when using TTMSS-H compared to Bu₃SnH in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates.[3]

ReactantRadical MediatorDiastereomeric Ratio (trans:cis)Yield (%)Reference
1a (R = Ph)Bu₃SnH3:175[3]
1a (R = Ph)(Me₃Si)₃SiH>99:170[3]
1b (R = i-Pr)Bu₃SnH6:180[3]
1b (R = i-Pr)(Me₃Si)₃SiH19:165[3]

The enhanced diastereoselectivity with TTMSS-H is attributed to the slower rate of hydrogen atom transfer from the silane (B1218182) compared to the tin hydride.[3] This allows for a selective rearrangement of the minor cis-isomer through a cascade process, leading to the thermodynamically more stable trans-product.[3]

Diagram of the Proposed Mechanism for Enhanced Diastereoselectivity

G cluster_0 Radical Cyclization cluster_1 Hydrogen Atom Transfer cluster_2 Rearrangement Cascade (with TTMSS-H) Start 7-Substituted-6-aza- 8-bromooct-2-enoate Radical_Initiation Radical Initiator (e.g., AIBN) Alkyl_Radical Alkyl Radical Radical_Initiation->Alkyl_Radical Br abstraction Cyclization 6-exo-trig Cyclization Alkyl_Radical->Cyclization Piperidine_Radical_cis Piperidine Radical (cis-isomer) Cyclization->Piperidine_Radical_cis Piperidine_Radical_trans Piperidine Radical (trans-isomer) Cyclization->Piperidine_Radical_trans H_Abstraction_cis H-atom Abstraction Piperidine_Radical_cis->H_Abstraction_cis Rearrangement 1,5-Radical Translocation Piperidine_Radical_cis->Rearrangement H_Abstraction_trans H-atom Abstraction Piperidine_Radical_trans->H_Abstraction_trans Product_cis cis-Piperidine H_Abstraction_cis->Product_cis Product_trans trans-Piperidine H_Abstraction_trans->Product_trans Bu3SnH Bu₃SnH (fast H-donor) Bu3SnH->H_Abstraction_cis Bu3SnH->H_Abstraction_trans TTMSS_H (Me₃Si)₃SiH (slower H-donor) TTMSS_H->H_Abstraction_cis TTMSS_H->H_Abstraction_trans Smiles_Rearrangement Smiles-type Rearrangement Rearrangement->Smiles_Rearrangement SO2_Extrusion SO₂ Extrusion Smiles_Rearrangement->SO2_Extrusion Rearranged_Radical Rearranged Radical SO2_Extrusion->Rearranged_Radical Rearranged_Radical->Piperidine_Radical_trans to more stable isomer G cluster_0 Protection cluster_1 Intermediate Steps cluster_2 Deprotection Alcohol Alcohol (R-OH) Reagents_P ClSi(SiMe₃)₃ DMAP, CH₂Cl₂ TTMSS_Ether TTMSS Ether (R-O-Si(SiMe₃)₃) Reagents_P->TTMSS_Ether Silylation Reaction_1 Reaction 1 (e.g., Oxidation) TTMSS_Ether->Reaction_1 Reaction_2 Reaction 2 (e.g., Grignard) Reaction_1->Reaction_2 Protected_Intermediate Protected Intermediate Reaction_2->Protected_Intermediate Reagents_D TBAF or hv (254 nm) Deprotected_Alcohol Deprotected Alcohol (R-OH) Reagents_D->Deprotected_Alcohol Cleavage G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Metabolite Extraction Sample->Extraction Drying Drying Extraction->Drying Methoximation Methoximation (for carbonyl groups) Drying->Methoximation Silylation Silylation (e.g., with MSTFA) Methoximation->Silylation GC_MS_Injection GC-MS Injection Silylation->GC_MS_Injection Separation Chromatographic Separation GC_MS_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

The Shifting Landscape of Silylation: Evaluating the Cost-Effectiveness of Tetrakis(trimethylsilyl)silane in Large-Scale Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry, where efficiency, safety, and cost are paramount, the selection of appropriate reagents is a critical decision for researchers, scientists, and drug development professionals. Tetrakis(trimethylsilyl)silane (TTMSS), a versatile organosilicon compound, and its derivatives have emerged as significant players, particularly as precursors to valuable reagents like tris(trimethylsilyl)silane (B43935) (TTMSS-H). This guide provides a comprehensive comparison of TTMSS and its key alternative, TTMSS-H, against other established silylating agents and radical initiators, supported by available data on their performance and synthesis.

The primary large-scale application of this compound lies in its role as a precursor to tris(trimethylsilyl)silane. TTMSS-H has garnered considerable attention as a less toxic and more environmentally benign substitute for organotin compounds, such as tributyltin hydride, which have historically been the reagents of choice for radical-mediated reactions.[1][2][3] The cost-effectiveness of TTMSS is therefore intrinsically linked to the efficiency and value of TTMSS-H in these applications.

Comparative Performance of Silylating Agents

Silylating agents are crucial for protecting sensitive functional groups during complex chemical syntheses. The choice of agent is dictated by factors such as reactivity, steric hindrance, and the stability of the resulting silyl (B83357) ether. While TTMSS itself can be used for silylation, a variety of other agents are more commonly employed for this purpose.

Silylating AgentKey CharacteristicsTypical Reaction ConditionsReported Efficacy for Carbohydrates
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Highly efficient and reactive TMS donor. Volatile by-products simplify cleanup.[4]Often used with a catalyst like trimethylchlorosilane (TMCS). Can be performed at lower temperatures and for shorter durations.[4]Considered one of the most efficient agents for carbohydrates, leading to short analysis times and fewer by-products.[4]
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) A powerful TMS donor with reactivity similar to BSTFA.[5]Often used with a catalyst. Reactions are typically heated.Shows high conversion rates for silylating various functional groups.[6]
tert-Butyldimethylsilyl Chloride (TBSCl) Forms sterically hindered and more stable silyl ethers compared to TMS.[7]Typically used with a base like imidazole (B134444) in an aprotic solvent such as DMF.[7]Offers selective protection of primary alcohols over secondary ones.[7]
Chlorotriethylsilane (TESCl) Reactivity and stability are intermediate between TMS and TBS/TIPS groups.[8]Used with a base in an aprotic solvent.Provides a balance of reactivity and stability for multi-step syntheses.[8]

TTMSS-H vs. Tributyltin Hydride: A Safer Alternative in Radical Reactions

The primary driver for the industrial interest in TTMSS is its conversion to TTMSS-H, a safer alternative to the highly toxic tributyltin hydride for radical cyclizations and reductions.

ReagentKey AdvantagesKey DisadvantagesPerformance Considerations
Tris(trimethylsilyl)silane (TTMSS-H) Environmentally benign and less toxic alternative to organotin compounds.[2]Higher cost compared to tributyltin hydride (lab scale). Slower hydrogen atom donor.Slower reaction rate can lead to enhanced diastereoselectivity in certain cyclization reactions.[9][10] Can be used in initiator-free, visible-light-promoted reactions.[11]
Tributyltin Hydride Highly efficient radical reducing agent with a weak Sn-H bond.[3]High toxicity and lipophilicity, making it difficult to remove from nonpolar reaction products.[1]Faster hydrogen atom transfer rate can sometimes lead to premature termination of radical reactions.[9]

Experimental Protocols

Industrial Scale Synthesis of this compound

A patented method for the industrial-scale synthesis of TTMSS addresses the hazards associated with handling residual lithium metal.[12]

Materials:

Procedure:

  • React tetrachlorosilane with chlorotrimethylsilane in the presence of lithium metal.

  • After the reaction, add a compound with active protons to the reaction mixture to safely treat the residual lithium metal while maintaining a neutral or acidic pH.

  • Separate the organic layer, from which this compound is isolated. A reported yield for this process is 85.3% based on the tetrachlorosilane used.[12]

Conversion of TTMSS to Tris(trimethylsilyl)silane

TTMSS is the direct precursor to TTMSS-H.[2]

Materials:

Procedure:

  • React this compound with methyllithium to form tris(trimethylsilyl)silyl lithium.

  • Protonate the resulting tris(trimethylsilyl)silyl lithium with hydrochloric acid to yield tris(trimethylsilyl)silane.

Visualizing the Workflow

G cluster_0 TTMSS Synthesis cluster_1 TTMSS-H Synthesis SiCl4 Tetrachlorosilane Reaction Reaction SiCl4->Reaction Me3SiCl Trimethylsilyl Chloride Me3SiCl->Reaction Li Lithium Metal Li->Reaction TTMSS This compound TTMSS_in This compound TTMSS->TTMSS_in Reaction->TTMSS Reaction2 Reaction Step 1 TTMSS_in->Reaction2 MeLi Methyllithium MeLi->Reaction2 HCl Hydrochloric Acid Reaction3 Protonation HCl->Reaction3 TTMSS_H Tris(trimethylsilyl)silane Intermediate Intermediate Reaction2->Intermediate (Me3Si)3SiLi Intermediate->Reaction3 Reaction3->TTMSS_H

References

benchmarking the performance of Tetrakis(trimethylsilyl)silane in different PECVD systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Thin Film Deposition

In the realm of Plasma-Enhanced Chemical Vapor Deposition (PECVD), the choice of precursor is paramount to achieving desired thin film properties. This guide provides a comprehensive performance benchmark of Tetrakis(trimethylsilyl)silane (TTMSS), a silicon precursor, against other commonly used alternatives for the deposition of silicon-based thin films, including silicon dioxide (SiO2), silicon carbide (SiC), and silicon nitride (SiN). This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their thin film deposition processes.

Executive Summary

This compound and its close relative, Tetrakis(trimethylsilyloxy)silane (TTMS), have been investigated as precursors for depositing SiO2-like films.[1][2][3] These precursors are noted for their unique three-dimensional structure, which can be leveraged to form nanostructured films.[1][2][3] While offering potential advantages in specific applications, their performance in terms of deposition rate and film quality needs to be critically evaluated against established precursors such as silane (B1218182) (SiH4), tetraethoxysilane (TEOS) for SiO2, and various silicon and carbon/nitrogen sources for SiC and SiN. This guide synthesizes available experimental data to facilitate an informed selection of precursors for specific PECVD applications.

Performance Comparison: TTMSS vs. Alternatives

The following tables summarize the performance of TTMSS (and its related compound TTMS) in comparison to other common precursors for the deposition of SiO2, SiC, and SiN films in PECVD systems.

Silicon Dioxide (SiO₂) Deposition
Precursor(s)Deposition RateFilm CompositionKey Process ParametersAdvantagesDisadvantages
TTMS Not explicitly stated, but film growth is achieved.SiOₓ (x ≈ 2) with < 5% Carbon.[1][3]Atmospheric Pressure PECVD, RF or Microwave plasma, Ar carrier gas, 0.02-0.07 sccm TTMS flow.[1]Potential for nanostructured films, non-flammable, non-toxic.[1]Limited data on deposition rates and electrical properties.
Silane (SiH₄) + O₂/N₂O Generally high, tunable with process parameters.Stoichiometric SiO₂.Low Pressure CVD (LPCVD) or PECVD, temperatures < 400°C.Well-established process, high purity films.Silane is highly toxic and pyrophoric.[4]
TEOS + O₂ Typically lower than silane-based processes.Conformal SiO₂ films.[4][5]LPCVD or PECVD, often requires higher temperatures than silane.[4]Excellent conformality, safer than silane.[4]Lower deposition rates, potential for carbon incorporation.
Silicon Carbide (SiC) Deposition
Precursor(s)Deposition TemperatureFilm TypeKey Process ParametersAdvantagesDisadvantages
TTMSS Data not available in searched literature for SiC deposition.----
Silane (SiH₄) + Methane (CH₄) or Propane (C₃H₈) 650-1000°C for crystalline films.[6]Amorphous (a-SiC:H) or crystalline (3C-SiC).[6][7]MWCVD or PECVD.[6]Well-controlled stoichiometry.Requires handling of multiple hazardous gases.
Methylsilane (CH₃SiH₃), MTS, HMDS Varies with precursor and system.a-SiC:H.PECVD.[6]Single-source precursor simplifies gas handling.[8]Film properties are highly dependent on the precursor chemistry.
Silicon Nitride (SiN) Deposition
Precursor(s)Deposition TemperatureFilm PropertiesKey Process ParametersAdvantagesDisadvantages
TTMSS Data not available in searched literature for SiN deposition.----
Silane (SiH₄) + Ammonia (NH₃) or Nitrogen (N₂) 200-400°C.[4]SiN:H films with tunable stress.[9]PECVD.Established process, good electrical properties.High hydrogen content can affect film properties.[4]
(Bisdiethylamino)silane, Tris(dimethylamino)silane ≤ 250°C.[9]SiN films.PECVD.Lower deposition temperatures.Less common precursors, may require process optimization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following outlines a typical experimental workflow for thin film deposition using a TTMSS-like precursor in a PECVD system, based on available literature.

PECVD of SiO₂-like Films from TTMS

This protocol is based on the atmospheric pressure PECVD study of TTMS.[1]

  • Precursor Delivery: Liquid TTMS is placed in a bubbler. A carrier gas (e.g., Argon) is passed through the bubbler at a controlled flow rate to transport the TTMS vapor to the plasma chamber. The TTMS flow rate can be in the range of 0.02–0.07 sccm.[1]

  • Plasma Generation: A plasma is generated in the reaction chamber using either a radiofrequency (RF) or microwave (MW) source. The power supplied to the plasma is a critical parameter influencing the film properties.

  • Deposition: The TTMS vapor is introduced into the plasma, where it dissociates. The resulting reactive species deposit onto a substrate placed downstream from the plasma source.

  • Process Parameters:

    • Pressure: Atmospheric pressure.

    • Substrate Temperature: Not explicitly controlled in the cited study, but can be a key parameter.

    • Carrier Gas Flow: Controls the precursor delivery rate.

    • Plasma Power: Influences the fragmentation of the precursor and the energy of depositing species.

  • Characterization: The deposited films are characterized for their chemical composition (e.g., using EDX or XPS), morphology (e.g., using SEM), and thickness (e.g., using reflectometry).[3]

Visualizing the Deposition Workflow

The following diagrams illustrate the logical flow of the PECVD process using TTMSS and the general comparison of precursor types.

PECVD_Workflow cluster_precursor Precursor Handling cluster_chamber PECVD Chamber cluster_output Output TTMSS TTMSS Source Bubbler Bubbler TTMSS->Bubbler Plasma Plasma Generation (RF/Microwave) Bubbler->Plasma Precursor Vapor CarrierGas Carrier Gas (Ar) CarrierGas->Bubbler Substrate Substrate Plasma->Substrate Deposition Film Deposited SiO₂-like Film Substrate->Film Precursor_Comparison cluster_sio2 SiO₂ cluster_sic SiC cluster_sin SiN Deposition Thin Film Deposition TTMSS_SiO2 TTMSS Deposition->TTMSS_SiO2 Silane_O2 Silane + O₂ Deposition->Silane_O2 TEOS TEOS Deposition->TEOS Silane_CH4 Silane + CH₄ Deposition->Silane_CH4 SingleSource_SiC Single-Source (e.g., Methylsilane) Deposition->SingleSource_SiC Silane_NH3 Silane + NH₃ Deposition->Silane_NH3 Aminosilanes Aminosilanes Deposition->Aminosilanes

References

Safety Operating Guide

Personal protective equipment for handling Tetrakis(trimethylsilyl)silane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Tetrakis(trimethylsilyl)silane. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Chemical Identifier:

  • Name: this compound

  • Synonyms: TTMSS, 1,1,1,3,3,3-Hexamethyl-2,2-bis(trimethylsilyl)trisilane

  • CAS Number: 4098-98-0

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2][3][4]
Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[2][3]
FlammabilityCombustible Liquid or SolidWarningH227: Combustible liquid.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Protection TypeRecommended EquipmentSpecification
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards.Approved under OSHA 29 CFR 1910.133 or EU EN166.[1] Contact lenses should not be worn.[5][6]
Hand Protection Chemical-resistant gloves.Neoprene or nitrile rubber gloves are recommended.[5][6] Always inspect gloves for degradation before use.
Respiratory Protection NIOSH-certified respirator.Required when ventilation is inadequate or when handling the solid form to avoid dust inhalation.[4][5][6] A dust mask (type N95) is a minimum for solids.
Skin and Body Protection Laboratory coat and appropriate protective clothing.Wear suitable protective clothing to prevent skin exposure.[4][5][6][7]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][5][6][7]

  • Avoid all contact with skin and eyes.[1][2][5][6][7]

  • Do not breathe dust or vapor.[1][2][6][7]

  • Keep away from heat, sparks, and open flames.[5][7]

  • Use non-sparking tools.[5]

  • Wash hands thoroughly after handling.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][6][7]

  • Keep the container tightly closed.[1][5][6][7]

  • Store away from incompatible materials such as oxidizing agents and halogens.[5][6]

  • Some sources recommend storing under an inert atmosphere, such as nitrogen.[7]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention if irritation persists.[1][3]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate unnecessary personnel.[5] Wear appropriate PPE. Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][7]
Fire Use water spray, dry chemical, carbon dioxide, or foam to extinguish.[1][2][5][7] Wear a self-contained breathing apparatus and full protective gear.[1][7]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a licensed hazardous waste disposal facility.[5] Incineration is a recommended method.[5]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container and disposed of as hazardous waste.

  • Empty Containers: Do not reuse empty containers. They may retain product residue and should be disposed of in the same manner as the chemical waste.

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Chemical prep_hood->handle_weigh Begin Work handle_react Perform Experiment handle_weigh->handle_react clean_decon Decontaminate Glassware handle_react->clean_decon Experiment Complete clean_waste Segregate Waste clean_decon->clean_waste clean_ppe Doff PPE clean_waste->clean_ppe disp_chem Chemical Waste clean_waste->disp_chem disp_solid Contaminated Solids clean_waste->disp_solid disp_ppe Used PPE clean_ppe->disp_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.